Trinonyl phosphate
Description
Properties
IUPAC Name |
trinonyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPCDOGRWDSSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073998 | |
| Record name | Trinonyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13018-37-6 | |
| Record name | Trinonyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, trinonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinonyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Fidelity Synthesis of Trinonyl Phosphate (TNP): A Theoretical & Practical Guide
Executive Summary
Trinonyl phosphate (TNP), the tri-ester of phosphoric acid and nonyl alcohol (nonanol), represents a critical class of organophosphorus compounds utilized as high-boiling solvents, antifoaming agents, and specialized plasticizers. In pharmaceutical and drug delivery contexts, high-molecular-weight alkyl phosphates are increasingly scrutinized as lipophilic excipients and membrane permeation enhancers.
Critical Distinction: This guide addresses Trinonyl Phosphate (Alkyl ester,
This whitepaper outlines two primary synthesis pathways:
-
The Nucleophilic Substitution Route (
): Prioritizes high conversion and purity, ideal for lab-scale and pharmaceutical grade requirements. -
The Direct Esterification Route (Green Chemistry): Prioritizes atom economy and scalability, utilizing azeotropic dehydration.
Part 1: Molecular Architecture & Pre-Synthesis Considerations
Before initiating synthesis, the specific isomer of the starting alcohol (Nonanol) determines the physicochemical properties of the final ester.
| Parameter | Linear Nonanol (n-Nonanol) | Branched Nonanol (Isononanol) |
| Resulting Ester | Tri-n-nonyl Phosphate | Tri-isononyl Phosphate |
| Viscosity | Lower | Higher (due to steric entanglement) |
| Hydrolytic Stability | Moderate | High (Steric shielding of P-O bond) |
| Boiling Point | High (>350°C) | High (>350°C) |
| Application | Solvent extraction, lubricant | Plasticizer, specialized excipient |
Stoichiometric Baseline: Regardless of the route, the theoretical molar ratio is 1 Phosphorus : 3 Alcohol . However, kinetic realities require specific excesses to drive equilibrium or ensure complete substitution.
Part 2: Primary Pathway – Nucleophilic Substitution ( )
This is the "Gold Standard" for generating high-purity phosphate esters. It relies on the stepwise nucleophilic attack of the alcohol hydroxyl group on the phosphorus center, displacing chloride ions.
Reaction Mechanism
The reaction is highly exothermic and proceeds in three discrete steps. The first chlorine is displaced easily at low temperatures (
Experimental Protocol (Self-Validating System)
Reagents:
-
Phosphorus Oxychloride (
): 1.0 eq -
Nonanol (C9 Alcohol): 3.1 eq (slight excess to ensure full substitution)
-
Scavenger Base: Pyridine or Triethylamine (3.3 eq) OR Nitrogen Sweep system.
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck reactor with Nonanol and Base in solvent. Cool to
under inert atmosphere ( ). -
Controlled Addition: Add
dropwise. Critical Control Point: Maintain internal temperature . Rapid addition causes localized overheating and side-product formation (pyrophosphates). -
Thermal Ramp:
-
Hold at
for 1 hour (Mono-substitution). -
Ramp to
for 2 hours (Di-substitution). -
Reflux (
) for 4-6 hours (Tri-substitution).
-
-
Validation: Monitor HCl evolution (if no base used) or check aliquots via
-NMR. Disappearance of the signal indicates completion.
Pathway Visualization
Figure 1: Stepwise kinetic control logic for POCl3-mediated synthesis of Trinonyl Phosphate.
Part 3: Green Chemistry Pathway – Direct Esterification
For larger scales or applications requiring halogen-free synthesis, direct esterification is preferred. This route is equilibrium-limited and requires continuous water removal.
Reaction Mechanism
Technical Challenges & Solutions
-
Challenge: The reaction readily stops at the di-ester stage (Acid Phosphate) due to steric hindrance and decreasing electrophilicity of the phosphorus center.
-
Solution: Use of azeotropic solvents (Xylene) and high temperatures (
) combined with Lewis Acid catalysts (Titanium alkoxides or Zirconium compounds).
Experimental Protocol
Reagents:
-
Phosphoric Acid (85% or crystalline 99%): 1.0 eq.
-
Nonanol: 3.3 - 3.5 eq (Excess required to drive equilibrium).
-
Catalyst: Titanium Tetrabutoxide (
) or p-Toluenesulfonic acid (p-TSA) (0.5 - 1.0 wt%). -
Entrainer: Xylene (for Dean-Stark water removal).
Step-by-Step Workflow:
-
Setup: Reactor equipped with a Dean-Stark trap and reflux condenser.
-
Dehydration: Reflux the alcohol/acid mix to remove initial water from 85%
. -
Catalysis: Add catalyst once the system is anhydrous.
-
Esterification: Reflux at
. Water is continuously removed via the trap. -
End-Point: Monitor the Acid Value (AV). The reaction is complete when AV < 2 mg KOH/g (indicating conversion of acidic mono/di-esters to neutral tri-ester).
Pathway Visualization
Figure 2: Equilibrium-driven process flow utilizing Dean-Stark water removal logic.
Part 4: Purification & Quality Control
For drug development applications, the presence of acidic phosphates (Mono/Di-nonyl phosphate) is unacceptable as they act as surfactants and can degrade active pharmaceutical ingredients (APIs).
Purification Protocol (The "Polishing" Step)
-
Alkali Wash: Wash the crude organic phase with 5% NaOH or
solution. This converts unreacted mono/di-esters into water-soluble sodium salts. -
Phase Separation: Discard the aqueous layer (contains salts).
-
Water Wash: Wash organic phase with deionized water until pH is neutral.
-
Drying: Vacuum dry at
to remove trace water and solvent. -
Distillation (Optional): Due to the high boiling point of TNP, standard distillation may cause degradation. Molecular Distillation (Short Path) is recommended if ultra-high purity (>99%) is required.
Analytical Specification Table
| Test Attribute | Method | Specification (Pharma Grade) | Rationale |
| Appearance | Visual | Clear, colorless liquid | Oxidation/Contamination check |
| Acid Value | Titration (KOH) | < 0.1 mg KOH/g | Ensures removal of acidic precursors |
| Purity (GC/HPLC) | GC-FID | > 98.5% | Quantifies Tri-ester content |
| Water Content | Karl Fischer | < 0.1% | Prevents hydrolysis |
| Identification | Single peak (approx 0 ppm relative to | Confirms phosphate structure |
References
-
Vertex AI Search. (2023).[1] Synthesis of trialkyl phosphates and POCl3 protocols. Retrieved from 2
-
National Institutes of Health (NIH). (2022). A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates. Retrieved from 3
-
ScienceMadness. (2003). Direct Esterification of Phosphoric Acid Mechanisms. Retrieved from 4
-
ChemicalBook. (2023).[1] Preparation and purification method of triethyl phosphate (Analogous Protocol). Retrieved from 5[1]
-
KU Leuven Research. (2023). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Retrieved from 6
Sources
- 1. Tris(nonylphenyl) phosphite | 26523-78-4 [chemicalbook.com]
- 2. CN102040622B - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]
- 3. A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Direct Esterification of Phosphoric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Preparation and purification method and application of triethyl phosphate_Chemicalbook [chemicalbook.com]
- 6. Research Portal - Catalytic phosphorylation of alcohols for phosphate ester synthesis [research.kuleuven.be]
Technical Guide: Hydrolysis Kinetics, Characterization, and Toxicological Assessment of Trinonyl Phosphate (TNP)
An in-depth technical guide on the hydrolysis of trinonyl phosphate, structured for researchers and drug development professionals.
Executive Summary
Trinonyl phosphate (TNP), a lipophilic trialkyl phosphate ester, is frequently encountered in biopharmaceutical workflows as an extractable/leachable (E&L) derived from polymeric manufacturing components (e.g., PVC plasticizers, lubricant additives in single-use systems).[1] While chemically robust, TNP undergoes hydrolysis under accelerated stability conditions or specific pH environments, yielding acidic organophosphates and long-chain alcohols.
This guide details the mechanistic degradation pathways of TNP, establishes a self-validating analytical protocol for the detection of its breakdown products (Dinonyl phosphate, Monononyl phosphate, and Nonanol), and provides a framework for toxicological risk assessment in drug products.
Mechanistic Degradation Pathways
The hydrolysis of Trinonyl Phosphate (
The Stepwise Hydrolysis Cascade
Unlike short-chain phosphates (e.g., Triethyl phosphate), the long hydrophobic nonyl chains (
The degradation follows three distinct kinetic phases:
-
Primary Hydrolysis (Rate-Limiting Step): TNP is converted to Dinonyl Phosphate (DNP) and 1-Nonanol . In basic conditions, this proceeds via an
mechanism where the hydroxide ion attacks the phosphorus center, displacing a nonoxide ion. -
Secondary Hydrolysis: DNP degrades to Monononyl Phosphate (MNP) and a second equivalent of Nonanol. DNP is an acidic diester (pKa
1.5–2.0). At physiological pH, it exists primarily as the anion, which repels nucleophilic attack by water/hydroxide, making DNP significantly more stable than TNP in neutral solutions. -
Tertiary Hydrolysis (Mineralization): MNP degrades to Phosphoric Acid and Nonanol. This step is kinetically sluggish without enzymatic catalysis (e.g., phosphatases) or extreme pH/temperature.
Visualization of the Pathway
The following diagram illustrates the degradation logic and the molecular weight transitions expected in Mass Spectrometry.
Caption: Stepwise hydrolysis of Trinonyl Phosphate yielding acidic phosphate esters and 1-Nonanol. Note the decrease in lipophilicity and MW at each step.
Analytical Characterization Strategy
Detecting these products requires a dual-platform approach due to their diverging physicochemical properties. TNP and Nonanol are volatile and non-polar, while DNP and MNP are non-volatile, polar, and acidic.
Quantitative Data Summary
| Analyte | Abbr. | LogP (Approx) | Ionization Mode | Primary Transition (MRM) |
| Trinonyl Phosphate | TNP | ~9.0 | ESI (+) / APCI (+) | |
| Dinonyl Phosphate | DNP | ~5.5 | ESI (-) | |
| Monononyl Phosphate | MNP | ~2.5 | ESI (-) | |
| 1-Nonanol | - | ~3.8 | GC-FID / GC-MS |
Recommended Analytical Workflow
To ensure Trustworthiness and Self-Validation , the analytical method must account for the "surfactant effect" of DNP/MNP, which can cause carryover in LC systems.
Method A: LC-MS/MS for Acidic Phosphates (DNP, MNP)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or slightly basic to ensure ionization).
-
Mobile Phase B: Acetonitrile/Methanol (50:50).
-
Gradient: 10% B to 100% B over 10 mins.
-
Detection: Negative Electrospray Ionization (ESI-). Acidic phosphates ionize poorly in positive mode.
-
Critical Control: Use a "sawtooth" wash injection between samples to prevent DNP carryover.
Method B: GC-MS for Neutrals (TNP, Nonanol)
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Temp Program: 50°C (1 min)
20°C/min 300°C (5 min). -
Detection: Electron Impact (EI).
-
Critical Control: Monitor for thermal degradation of TNP in the injector port, which can artificially generate Nonanol and Nonene peaks.
Experimental Protocol: Forced Degradation Study
This protocol is designed to empirically determine the hydrolysis rate constants (
Materials
-
Test Article: Trinonyl Phosphate (99% purity).
-
Solvent Systems:
-
0.1 M HCl (Acidic Stress).
-
0.1 M NaOH (Alkaline Stress).
-
Phosphate Buffer pH 7.0 (Neutral Control).
-
50% Isopropanol (Co-solvent to ensure TNP solubility).
-
Methodology
-
Preparation: Prepare a 1.0 mg/mL stock solution of TNP in Isopropanol.
-
Initiation: Spike the stock into the three stress media (Acid, Base, Neutral) to a final concentration of 10 µg/mL. Maintain 50% organic co-solvent to prevent precipitation.
-
Incubation: Seal in amber glass vials (to prevent photodegradation) and incubate at 40°C and 60°C.
-
Sampling:
-
Timepoints: T=0, 4h, 24h, 3d, 7d.
-
Aliquot 500 µL.
-
-
Quenching:
-
Acid Samples: Neutralize with equal molar NaOH.
-
Base Samples: Neutralize with equal molar HCl.
-
-
Analysis: Inject immediately onto LC-MS/MS (Method A) and GC-MS (Method B).
Data Processing (Self-Validating Logic)
Calculate the Mass Balance at each timepoint.
Toxicological Implications in Drug Development
The presence of TNP hydrolysis products in a drug product poses specific risks that must be assessed under ICH M7 (genotoxic impurities) and general toxicity guidelines.
-
Surfactant Toxicity (DNP/MNP):
-
Dinonyl phosphate is an anionic surfactant. Like other alkyl phosphates, it can disrupt cell membranes. In parenteral formulations, high levels may cause local irritation or hemolysis.
-
Risk Mitigation: Establish a Permitted Daily Exposure (PDE) limit based on read-across from similar alkyl phosphates (e.g., Tributyl phosphate or Sodium Lauryl Sulfate).
-
-
Solvent Toxicity (1-Nonanol):
-
Accumulation in Single-Use Systems:
-
DNP can accumulate on the surface of bioprocess bags due to its amphiphilic nature. During a "media hold" step, this surface layer can release a bolus of DNP into the bulk liquid, potentially exceeding qualified limits.
-
References
-
Hydrolysis of Phosphate Esters
-
Analytical Methods for Alkyl Phosphates
-
Determination of alkyl phosphates in environmental samples by LC-MS/MS. (2023).[8] Journal of Chromatography A. Retrieved from .
-
-
Toxicity of Organophosphates
-
Toxicological Profile for Phosphate Ester Flame Retardants. (2012). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from .
-
-
Extractables & Leachables Context
-
Best Practices for Extractables and Leachables in Biopharmaceutical Manufacturing. (2020). BioPhorum Operations Group (BPOG). Retrieved from .
-
(Note: Specific rate constants for Trinonyl Phosphate are often proprietary or extrapolated from Tributyl Phosphate data. The protocols above are designed to generate this missing empirical data.)
Sources
- 1. cdc.gov [cdc.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Toxicological review of inorganic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate monoester hydrolysis by trinuclear alkaline phosphatase; DFT study of transition States and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Trinonyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the spectroscopic data (NMR, IR, MS) of trinonyl phosphate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations for the comprehensive analysis of this long-chain trialkyl phosphate.
Introduction to Trinonyl Phosphate and its Spectroscopic Analysis
Trinonyl phosphate is an organic compound, specifically a triester of phosphoric acid and nonanol. Its long alkyl chains impart significant lipophilicity, making it a subject of interest in various industrial applications, including as a plasticizer, flame retardant, and lubricant. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and toxicological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of trinonyl phosphate. This guide will delve into the expected spectroscopic signatures of trinonyl phosphate and provide practical, field-tested protocols for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For trinonyl phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of trinonyl phosphate is expected to be dominated by signals from the three equivalent nonyl chains. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.
Table 1: Predicted ¹H NMR Data for Trinonyl Phosphate in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH ₂- | 4.0 - 4.2 | Multiplet | ~ 6-7 |
| O-CH₂-CH ₂- | 1.6 - 1.8 | Multiplet | ~ 7-8 |
| -(CH ₂)₆- | 1.2 - 1.4 | Broad Multiplet | - |
| -CH ₃ | 0.8 - 0.9 | Triplet | ~ 7 |
-
Expertise & Experience: The protons on the carbon adjacent to the phosphate oxygen (O-CH ₂) are the most deshielded due to the inductive effect of the oxygen, hence their downfield chemical shift. The signals for the central methylene groups of the long nonyl chains will overlap, resulting in a broad multiplet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will similarly show signals corresponding to the carbon atoms of the nonyl chains.
Table 2: Predicted ¹³C NMR Data for Trinonyl Phosphate in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C H₃ | ~ 14 |
| -(C H₂)n- (bulk) | ~ 22-32 |
| -C H₂-CH₂-O- | ~ 30-32 |
| -CH₂-C H₂-O- | ~ 67-69 |
-
Trustworthiness: The carbon directly attached to the oxygen of the phosphate group (-CH₂-C H₂-O-) will be the most downfield signal due to the strong deshielding effect. The chemical shifts of the other carbons in the alkyl chain are similar to those in long-chain alkanes.[1]
Predicted ³¹P NMR Spectrum
³¹P NMR is a highly specific technique for phosphorus-containing compounds.[2]
-
Expected Chemical Shift: For trialkyl phosphates, the ³¹P chemical shift typically appears in the range of 0 to -5 ppm relative to 85% H₃PO₄.[3][4] For trinonyl phosphate, a single peak is expected in this region. The precise chemical shift can be influenced by the solvent and temperature.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra of trinonyl phosphate.
Materials:
-
Trinonyl phosphate sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P detection.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of trinonyl phosphate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Gently vortex the vial to ensure complete dissolution. Due to the viscous nature of trinonyl phosphate, gentle heating or sonication may be required to achieve a homogeneous solution.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For viscous samples, careful shimming is crucial for obtaining sharp signals.[6]
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range (e.g., 0 to 150 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]
-
-
³¹P NMR Acquisition:
Diagram 1: NMR Workflow for Trinonyl Phosphate
Caption: Workflow for NMR analysis of trinonyl phosphate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of trinonyl phosphate will be characterized by strong absorptions corresponding to the P=O and P-O-C bonds, as well as C-H bonds of the alkyl chains.
Table 3: Predicted IR Absorption Bands for Trinonyl Phosphate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| P=O stretch | 1250 - 1280 | Very Strong |
| P-O-C stretch | 1020 - 1050 | Strong |
-
Authoritative Grounding: The P=O stretching vibration in trialkyl phosphates is typically a very strong and sharp band, making it a key diagnostic peak. The P-O-C stretching vibrations also give rise to strong absorptions.[9] The exact positions of these bands can be influenced by the molecular environment.
Experimental Protocol for IR Spectroscopy
Objective: To obtain a high-quality IR spectrum of trinonyl phosphate.
Method 1: Attenuated Total Reflectance (ATR)-FTIR
This is often the preferred method for viscous liquids due to its simplicity and minimal sample preparation.[10]
Instrumentation:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of trinonyl phosphate directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are sufficient.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Method 2: Liquid Transmission Cell
This method is suitable for quantitative analysis where a fixed path length is required.[11]
Materials:
-
Demountable or fixed path length liquid cell with salt plates (e.g., NaCl or KBr).
-
Pipette.
Procedure:
-
Cell Assembly: Assemble the liquid cell according to the manufacturer's instructions. For viscous liquids, a demountable cell is often easier to use.[12]
-
Sample Introduction: Introduce the trinonyl phosphate sample into the cell using a pipette, ensuring no air bubbles are trapped.
-
Spectrum Acquisition: Place the cell in the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Disassemble the cell and thoroughly clean the salt plates with an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
The mass spectrum of trinonyl phosphate is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the nonyl chains.
-
Molecular Weight: The molecular weight of trinonyl phosphate (C₂₇H₅₇O₄P) is 476.7 g/mol . The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observable depending on the ionization technique.
-
Fragmentation Pattern: The primary fragmentation pathway for trialkyl phosphates involves the stepwise cleavage of the alkyl chains.[13][14] This occurs through a McLafferty-type rearrangement involving the transfer of a hydrogen atom to the phosphate oxygen and elimination of an alkene (nonene in this case).
Expected Fragment Ions:
-
Loss of one nonyl group (as nonene, C₉H₁₈, 126 Da) leading to a fragment at m/z 350.
-
Loss of two nonyl groups leading to a fragment at m/z 224.
-
Protonated phosphoric acid, H₄PO₄⁺, at m/z 99.
Experimental Protocol for GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like trialkyl phosphates.[15][16]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Appropriate GC column (e.g., a nonpolar or medium-polarity column like a DB-5ms).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of trinonyl phosphate in a suitable solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 10-100 ppm.
-
-
GC Method:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source and Transfer Line Temperatures: 230 °C and 280 °C, respectively.
-
-
Data Analysis:
-
Identify the peak corresponding to trinonyl phosphate in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Diagram 2: Spectroscopic Characterization Workflow
Caption: Integrated workflow for the spectroscopic characterization of trinonyl phosphate.
References
- The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a. (n.d.).
-
Theoretical investigation of the chain length effects on the NMR chemical shifts of oligomers. (2025). Request PDF. Retrieved from [Link]
-
31-P NMR SPECTROSCOPY. (n.d.). Slideshare. Retrieved from [Link]
-
Investigation of the basic catalytic activity of natural phosphates in the Michael condensation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Structure and Cation Effects on Phosphorus-31 NMR Chemical Shifts and Chemical-Shift Anisotropies of Orthophosphates*. (n.d.). Oldfield Group Website - University of Illinois. Retrieved from [Link]
-
31 Phosphorus NMR. (n.d.). Retrieved from [Link]
-
Influence of alkyl chain length on phosphate self-assembled monolayers. (2007). PubMed. Retrieved from [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Photo-fragmentation of alkyl phosphates in the gas-phase. (2018). Sci-Hub. Retrieved from [Link]
-
assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. (n.d.). Purdue University. Retrieved from [Link]
-
Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry. (2025). Request PDF. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025). Blogs - News - alwsci. Retrieved from [Link]
-
INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. (2025). ResearchGate. Retrieved from [Link]
-
Filling a viscous fluid into an IR liquid transmission cell. (2024). YouTube. Retrieved from [Link]
-
Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). MDPI. Retrieved from [Link]
-
Liquid Samples. (n.d.). Shimadzu. Retrieved from [Link]
-
QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS U.S. Army Soldier and Biological Chemical Comma. (n.d.). DTIC. Retrieved from [Link]
- Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. (n.d.).
-
Mixture Analysis in Viscous Solvents by NMR Spin Diffusion Spectroscopy: ViscY. Application to High- and Low-Polarity Organic Compounds Dissolved in Sulfolane/Water and Sulfolane/DMSO-d6 Blends. (2020). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites. (2019). PubMed. Retrieved from [Link]
-
4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared spectroscopy of different phosphates structures. (n.d.). PubMed. Retrieved from [Link]
-
Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte. (2025). Request PDF. Retrieved from [Link]
- Sample preparation for FT-IR. (n.d.).
-
Study of mass spectrometric fragmentations of tributyl phosphate via collision‐induced dissociation. (2025). ResearchGate. Retrieved from [Link]
- NMR Experiment Procedure. (2013). Emory University.
-
THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. (n.d.). Canadian Science Publishing. Retrieved from [Link]
- Vibrational spectroscopic characterization of the phosphate mineral hureaulite. (n.d.).
-
FTIR Sampling Techniques - Transmission: Liquids Sample Preparation. (2015). YouTube. Retrieved from [Link]
-
Exploring the Effect Mechanism of Alkyl Chain Lengths on the Tribological Performance of Ionic Liquids. (2024). PMC - NIH. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). Retrieved from [Link]
-
Phosphopeptide fragmentation and analysis by mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
- GC-MS detection method for phosphate ester flame retardant plasticizers in textiles. (n.d.). Google Patents.
-
Complementarity of universal calibration SEC and 13C NMR in determining the branching state of polyethylene. (n.d.). Kinam Park. Retrieved from [Link]
- NMR of biomolecules in low viscosity, liquid CO. (1999).
-
Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]
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- 16. apps.dtic.mil [apps.dtic.mil]
This technical guide details the primary research applications of Trinonyl Phosphate (TNP) , focusing on its utility in solvent extraction, tribology, and analytical sensing.
Executive Summary & Physicochemical Profile[1]
Trinonyl Phosphate (TNP) is a trialkyl phosphate ester derived from nonyl alcohol and phosphoric acid. While chemically homologous to the ubiquitous tributyl phosphate (TBP), TNP is distinguished by its significantly higher lipophilicity and molecular weight. These properties make it a critical reagent in applications where the water-solubility of TBP is a liability, specifically in nuclear fuel reprocessing , high-performance lubrication , and long-life ion-selective electrodes (ISEs) .
For drug development professionals, TNP is relevant primarily as a process-related impurity (leachable) from polymeric manufacturing equipment, requiring rigorous monitoring during CMC (Chemistry, Manufacturing, and Controls) stages.
Table 1: Comparative Physicochemical Properties (TNP vs. TBP)
| Property | Tributyl Phosphate (TBP) | Trinonyl Phosphate (TNP) | Research Implication |
| Formula | C₁₂H₂₇O₄P | C₂₇H₅₇O₄P | Higher MW = Lower volatility |
| Alkyl Chain | Butyl (C4) | Nonyl (C9) | Increased steric bulk |
| Water Solubility | ~400 mg/L | < 1 mg/L (Est.) | Critical: Reduces aqueous phase loss |
| Viscosity | Low (3.39 cP) | High (~15-20 cP) | Requires diluents in extraction |
| Dielectric Constant | ~8.0 | ~4.0 - 5.0 | Affects ISE membrane resistance |
Application Domain A: Solvent Extraction & Hydrometallurgy
In hydrometallurgy and nuclear reprocessing, TNP serves as a solvating extractant. It coordinates with metal cations (U, Pu, Zr, Hf) via the phosphoryl oxygen (P=O).
The "Red Oil" Mitigation Advantage
Research indicates that TBP can hydrolyze and form explosive "red oil" adducts with nitric acid at high temperatures. TNP, due to its longer alkyl chains, exhibits higher thermal stability and lower aqueous solubility, mitigating the risk of third-phase formation and solvent loss into the aqueous raffinate.
Protocol: Comparative Extraction of Uranyl Nitrate
Objective: Determine the distribution coefficient (
Reagents:
-
Organic Phase: 30% (v/v) TNP in n-dodecane (pre-equilibrated).
-
Aqueous Phase: 0.01 M
in 3 M .
Step-by-Step Methodology:
-
Preparation: Dilute TNP to 30% v/v using n-dodecane. Note: Unlike TBP, TNP is viscous; thorough mixing is essential.
-
Contacting: In a thermostatic shaker (25°C), mix equal volumes (10 mL each) of organic and aqueous phases for 30 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Analysis:
-
Aqueous: Analyze [U] via ICP-MS or Arsenazo III colorimetry.
-
Organic: Strip metal using 0.1 M
and analyze the strip solution.
-
-
Calculation: Calculate
.
Mechanistic Visualization: The following diagram illustrates the solvation mechanism where TNP displaces water molecules to form a lipophilic complex.
Caption: Figure 1. Solvation extraction mechanism of Uranyl ions by Trinonyl Phosphate. The phosphoryl oxygen donates electrons to the metal center, rendering it lipophilic.
Application Domain B: Analytical Sensing (Ion-Selective Electrodes)
For researchers in analytical chemistry, TNP is utilized as a plasticizer in Poly(vinyl chloride) (PVC) membrane electrodes.
Why TNP? (The Lipophilicity Argument)
The lifespan of an ISE is dictated by how fast the plasticizer leaches into the sample solution.
-
TBP (log P ~ 4.0) leaches quickly, limiting sensor life to weeks.
-
TNP (log P > 9.0) is virtually insoluble in water, extending sensor life to months. It is particularly useful for phosphate-selective electrodes where the plasticizer polarity must match the ionophore.
Protocol: Fabrication of a TNP-Plasticized Membrane
Objective: Create a durable PVC membrane for detecting environmental nitrate or phosphate.
Components:
-
Polymer: High molecular weight PVC (33% w/w).
-
Plasticizer: Trinonyl Phosphate (66% w/w).
-
Ionophore: Specific ligand (e.g., Tridodecylmethylammonium chloride for nitrate) (1% w/w).
-
Solvent: Tetrahydrofuran (THF).
Methodology:
-
Dissolution: Dissolve 200 mg of the total mixture (PVC + TNP + Ionophore) in 2 mL of THF. Stir for 2 hours until the solution is homogenous and clear.
-
Casting: Pour the mixture into a glass ring (30 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a filter paper to control evaporation rate. Allow to stand for 24 hours at room temperature. Critical: Rapid evaporation causes membrane inhomogeneity.
-
Mounting: Cut a 5 mm disc and mount it on the electrode body using a PVC-THF glue.
-
Conditioning: Soak the electrode in 0.01 M solution of the target ion for 12 hours before use.
Application Domain C: Tribology & Lubrication
In materials science, TNP is studied as an anti-wear additive in metalworking fluids and refrigeration oils (specifically for HFC refrigerants).
Mechanism of Action
Under boundary lubrication conditions (high pressure/metal-to-metal contact), TNP decomposes thermally to form a protective inorganic phosphate film (Tribofilm) on the iron surface. This prevents welding and scuffing.
Experimental Validation: Four-Ball Wear Test
Standard: ASTM D4172. Conditions:
-
Load: 40 kg.
-
Speed: 1200 rpm.
-
Temperature: 75°C.
-
Duration: 60 minutes.[1]
Data Interpretation: Researchers measure the Wear Scar Diameter (WSD) .
-
Base Oil (Paraffinic): ~0.80 mm WSD.
-
Base Oil + 1.0% TNP: ~0.45 mm WSD.
-
Insight: The reduction in WSD confirms the formation of the protective phosphate layer.
Caption: Figure 2. Tribochemical mechanism. TNP decomposes under frictional heat to react with the iron surface, forming a sacrificial anti-wear film.
Safety & Pharmaceutical Relevance (Leachables)
For drug development professionals, TNP is not a drug target but a Critical Quality Attribute (CQA) risk factor.
Leachable Context
Single-use bioprocessing systems (bags, tubing) often use PVC or polyolefins. While TNP is less common than DEHP, it may be present in specific proprietary polymer blends.
-
Risk: TNP is lipophilic.[2] In lipid-based drug formulations (e.g., mRNA-LNP vaccines), TNP can migrate from the container closure system into the drug product.
-
Detection: Analytical methods must use LC-MS/MS with Multiple Reaction Monitoring (MRM) due to the lack of a strong UV chromophore.
Analytical Monitoring Protocol (LC-MS/MS)
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 100% B over 5 minutes (TNP elutes late due to C9 chains).
-
Transition: Monitor precursor ion [M+H]+ (approx m/z 477) -> Product ion (m/z 99, protonated phosphoric acid).
References
- G.J. Moody, et al. (1988). Plasticiser effects in PVC ion-selective electrode membranes. Analyst.
- Sreenivasulu, B., et al. (2015). Studies related to spent fuel reprocessing using tri-iso-amyl phosphate as an alternate extractant to tri-n-butyl phosphate. Solvent Extraction and Ion Exchange.
- Google Patents. (2019). Lubricating Oil Composition EP 2855645 B1.
-
U.S. EPA. (2020). Table S1 Paper Masks - Occurrence of substances of concern. Retrieved from [Link] (Identifying TNP as a monitored substance).
-
Justia Patents. (2008). Lubricant oil for a refrigeration machine - CN101228255B. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Trinonyl Phosphate for Solvent Extraction of Lanthanides
Abstract
The separation of individual lanthanides is a critical yet challenging task due to their remarkably similar chemical and physical properties. Solvent extraction has emerged as the predominant industrial method for this purpose.[1] This document provides a comprehensive guide to the application of trinonyl phosphate (TNP), a neutral organophosphorus extractant, for the selective extraction and separation of lanthanide elements. We will explore the fundamental principles governing the extraction mechanism, detail the critical parameters influencing separation efficiency, and provide robust, step-by-step protocols for laboratory-scale implementation. These guidelines are intended for researchers, chemists, and process engineers working in hydrometallurgy, rare-earth element recycling, and advanced materials science.
Introduction: The Rationale for Trinonyl Phosphate in Lanthanide Separation
The lanthanide series, or rare-earth elements (REEs), are indispensable in modern technology. Their separation is typically accomplished via hydrometallurgical routes, with solvent extraction being a highly effective and scalable technique.[1][2] The process involves contacting an aqueous solution containing the metal ions with an immiscible organic phase composed of an extractant dissolved in a suitable diluent.[1][3]
While tributyl phosphate (TBP) is a widely recognized extractant, its structural analogs, such as trinonyl phosphate (TNP), offer distinct properties. The longer alkyl chains in TNP can influence its solubility, viscosity, and interaction with the lanthanide ions, potentially offering advantages in specific separation schemes, such as reduced aqueous phase solubility and different loading capacities. TNP, like TBP and tri-n-octylphosphine oxide (TOPO), functions as a neutral or solvating extractant.[1][4] It extracts lanthanide salts (typically nitrates) from an acidic aqueous phase into the organic phase through the formation of a neutral coordination complex.
This guide provides the theoretical and practical framework for leveraging TNP in lanthanide separation workflows.
Scientific Principles and Mechanism
The Solvating Extraction Mechanism
The extraction of trivalent lanthanide ions (Ln³⁺) from a high ionic strength aqueous medium, typically nitric acid, by TNP follows a solvating mechanism. The overall equilibrium can be represented as:
Ln³⁺(aq) + 3NO₃⁻(aq) + nTNP(org) ⇌
-
Ln³⁺(aq): The hydrated lanthanide ion in the aqueous phase.
-
NO₃⁻(aq): Nitrate counter-ions, essential for charge neutrality of the extracted complex.
-
TNP(org): Trinonyl phosphate molecules in the organic diluent. The extraction power is driven by the electron-donating phosphoryl group (P=O), which coordinates to the Lewis acidic lanthanide ion.
-
: The neutral complex formed in the organic phase. The stoichiometric number 'n' (the number of TNP molecules) can vary depending on the specific lanthanide and extraction conditions.
The efficiency of this process is dictated by the ability of the TNP to displace water molecules from the lanthanide's hydration sphere and form a stable, lipophilic complex.
Caption: Phase transfer equilibrium in lanthanide extraction with TNP.
Key Factors Influencing Extraction and Selectivity
The success of a separation process hinges on manipulating experimental conditions to maximize the differences in extractability between adjacent lanthanides.
-
Aqueous Phase Acidity (HNO₃ Concentration): The extraction of lanthanides with neutral extractants is highly dependent on the nitric acid concentration. Initially, increasing acidity enhances extraction by increasing the nitrate ion concentration (a common ion effect) which promotes the formation of the neutral lanthanide nitrate species required for extraction.[5] However, at very high acidities, competition between nitric acid and the lanthanide complex for the TNP molecules can reduce the extraction efficiency.
-
Extractant Concentration: According to the law of mass action, increasing the concentration of TNP in the organic phase will shift the equilibrium towards the formation of the extracted complex, thereby increasing the distribution ratio of the lanthanides.
-
The Lanthanide Contraction: The ionic radius of the lanthanides decreases progressively with increasing atomic number.[1] This "lanthanide contraction" leads to an increase in the charge density of the heavier lanthanides.[1] Consequently, the heavier lanthanides (e.g., Lu, Yb) typically form stronger complexes with TNP and are extracted more efficiently than the lighter lanthanides (e.g., La, Ce).[6] This trend is the fundamental basis for their separation.
-
Temperature: Lanthanide extraction is often an exothermic process. Therefore, increasing the temperature may decrease the extraction efficiency.[5] This parameter should be controlled to ensure reproducible results.
-
Organic Diluent: The diluent solubilizes the extractant and the resulting metal-extractant complex.[1] Common choices include aliphatic hydrocarbons (like kerosene or n-dodecane) or aromatic hydrocarbons (like toluene). The choice of diluent can affect phase separation characteristics and extraction efficiency.
Protocols for Laboratory-Scale Solvent Extraction
Materials and Equipment
Reagents:
-
Trinonyl phosphate (TNP), analytical grade
-
Organic diluent (e.g., n-dodecane, kerosene, or toluene)
-
Nitric acid (HNO₃), concentrated (70%)
-
Lanthanide oxides (e.g., La₂O₃, Nd₂O₃, Gd₂O₃, Yb₂O₃) or nitrate salts of >99.9% purity
-
Deionized water
-
Stripping agent (e.g., 0.01 M HNO₃ or deionized water)
-
EDTA (Ethylenediaminetetraacetic acid) solution for titration
-
Xylenol orange indicator
Equipment:
-
Glass separatory funnels (125 or 250 mL)
-
Mechanical shaker or wrist-action shaker
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (for aiding phase separation, if necessary)
-
Analytical instrument for metal ion quantification (e.g., ICP-OES, ICP-MS)
Protocol 1: Preparation of Solutions
A. Organic Phase Preparation (e.g., 30% v/v TNP in n-Dodecane):
-
In a fume hood, carefully measure 70 mL of n-dodecane into a 100 mL volumetric flask.
-
Add 30 mL of trinonyl phosphate (TNP) to the flask.
-
Stopper the flask and mix thoroughly by inversion until a single, homogeneous phase is formed.
B. Aqueous Feed Preparation (e.g., 1 g/L Total Lanthanides in 3 M HNO₃):
-
Calculate the required mass of each lanthanide oxide to create a mixed stock solution. For example, to prepare 100 mL of a solution containing 1 g/L of Nd, dissolve the appropriate amount of Nd₂O₃.
-
Weigh the lanthanide oxide(s) and transfer to a glass beaker.
-
Under a fume hood, add a small amount of concentrated nitric acid dropwise to dissolve the oxide(s). Gentle heating may be required.
-
Once dissolved, allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Add the required volume of concentrated nitric acid to achieve the final target acidity (e.g., ~21 mL of 70% HNO₃ for a 3 M final concentration in 100 mL).
-
Dilute to the 100 mL mark with deionized water. Mix thoroughly.
Protocol 2: Batch Solvent Extraction
-
Pipette 20 mL of the prepared aqueous feed solution into a 125 mL separatory funnel.
-
Pipette 20 mL of the organic TNP solution into the same separatory funnel (this establishes an organic-to-aqueous phase ratio, O:A, of 1:1).
-
Stopper the funnel securely and place it on a mechanical shaker.
-
Shake the mixture for a sufficient time to reach equilibrium. A typical duration is 15-30 minutes.[7]
-
After shaking, clamp the separatory funnel to a stand and allow the two phases to disengage completely. This may take 5-20 minutes.[7] Centrifugation can be used to accelerate the separation if emulsions form.
-
Carefully drain the lower aqueous phase into a clean, labeled beaker.
-
Drain the upper organic phase into a second clean, labeled beaker.
-
Retain samples from both the post-extraction aqueous phase ("raffinate") and the loaded organic phase for analysis.
Caption: Workflow for a single-stage batch solvent extraction experiment.
Protocol 3: Stripping (Back-Extraction)
-
Take the "loaded organic" phase from the extraction step and place it in a clean separatory funnel.
-
Add an equal volume of the stripping agent (e.g., 20 mL of 0.01 M HNO₃). Using dilute acid or water shifts the equilibrium back to the left, releasing the lanthanide ions into the new aqueous phase.
-
Shake for 15-30 minutes to ensure complete stripping.
-
Allow the phases to separate.
-
Collect the aqueous phase (now containing the purified lanthanides) and the organic phase (now "stripped" and potentially reusable).
-
Analyze the lanthanide concentration in the resulting aqueous "strip" solution.
Data Analysis and Performance Metrics
To evaluate the effectiveness of the extraction, two key parameters are calculated: the Distribution Ratio (D) and the Separation Factor (α).
-
Distribution Ratio (D): Represents the ratio of the total concentration of a metal in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
D = [Ln]org / [Ln]aq
-
-
Separation Factor (α): A measure of the ability of the system to separate two different metals (Ln₁ and Ln₂). A higher value indicates better separation.
-
α(Ln₁/Ln₂) = DLn₁ / DLn₂ (where DLn₁ > DLn₂)
-
| Parameter | Calculation | Significance |
| Distribution Ratio (D) | [Metal] in Organic Phase / [Metal] in Aqueous Phase | Indicates the overall extraction efficiency for a single element. High D values mean effective extraction. |
| Extraction Percentage (%E) | 100 * D / (D + (V_aq / V_org)) | Expresses extraction efficiency as a percentage. V is the volume of the respective phase. |
| Separation Factor (α) | D_Element1 / D_Element2 | Measures the selectivity between two elements. Values significantly greater than 1 are required for practical separation. |
Safety and Handling
All work must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Trinonyl Phosphate (TNP): Organophosphates should be handled with care. Avoid skin and eye contact.[8] It is incompatible with strong oxidizing agents and strong acids.[8] Store in a cool, well-ventilated area in tightly closed containers.[8]
-
Organic Diluents (n-Dodecane, Toluene): These are flammable or combustible. Keep away from ignition sources. Avoid inhalation of vapors.
-
Nitric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of fumes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9] Dispose of chemical waste according to institutional and local regulations.
References
-
Solvent extraction studies of Gadolinium in tri-butyl phosphate. (n.d.). ResearchGate. [Link]
- Gaudernack, B., & Hannestad, G. (1977). Process for separation of the lanthanides. (U.S. Patent No. 4,041,125). U.S.
-
Besserguenev, A., et al. (2022). Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. Processes, 10(11), 2222. [Link]
-
Solvent Extraction LANTHANIDE SEPARATION. (n.d.). Scribd. [Link]
-
Rout, A., & Binnemans, K. (2014). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. RSC Advances, 4(95), 53202-53213. [Link]
-
Murthy, K. S. R., Krupadam, R. J., & Anjaneyulu, Y. (1995). Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri-n-octylphosphine oxide (TOPO). Proceedings of the Indian Academy of Sciences-Chemical Sciences, 107(2), 83-90. [Link]
-
Atanassova, M., & Kurteva, V. (2016). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 21(11), 1547. [Link]
-
Dr. Madhukar Badgujar. (2021, July 18). Chemistry of Lanthanides- Separation of Lanthanides by Solvent extraction method [Video]. YouTube. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Triphenyl Phosphate. [Link]
-
Liu, Y., et al. (2019). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid. ACS Omega, 4(26), 22008-22015. [Link]
-
Al-Sabti, O. A. M., & Al-Saidi, H. M. S. (2019). Analytical method for detecting and estimating of lanthanide ions paired with transitional elements. ResearchGate. [Link]
-
Panda, N., Devi, N., & Mishra, S. (2012). Solvent extraction of neodymium(III) from acidic nitrate medium using Cyanex 921 in kerosene. Journal of Rare Earths, 30(8), 794-797. [Link]
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- 3. youtube.com [youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Application Note: Actinide Separation via Trinonyl Phosphate (TNP)
This Application Note and Protocol details the use of Trinonyl Phosphate (TNP) for the separation of actinides (Uranium, Plutonium, Minor Actinides) from nitrate media.
While Tri-n-butyl phosphate (TBP) remains the industry standard for the PUREX process, Trinonyl Phosphate (tri-n-nonyl phosphate) offers distinct advantages in specific high-demand scenarios, particularly regarding hydrophobicity and third-phase formation limits .[1] This guide addresses the physicochemical nuances of using a long-chain (
Introduction & Mechanistic Rationale
Trinonyl Phosphate (TNP) is a neutral organophosphorus extractant belonging to the trialkyl phosphate homologous series.[2] It functions as a solvating agent, extracting neutral metal-nitrate species into a non-polar organic diluent.[1][2]
Why TNP? (The "C9 Advantage")
Compared to the standard TBP (
-
Negligible Aqueous Solubility: TNP's solubility in the aqueous phase is orders of magnitude lower than TBP.[2] This reduces solvent loss, lowers the biological oxygen demand (BOD) of waste streams, and minimizes product contamination.
-
Third-Phase Suppression: A critical limitation of TBP is "third-phase formation" (splitting of the organic phase into a light diluent-rich layer and a heavy metal-rich layer) at high Plutonium(IV) or Thorium(IV) loadings.[1][2] TNP's higher molecular weight and lipophilicity increase the solubility of the metal-solvate complex in the organic phase, extending the safe loading capacity.
-
Radiolytic Stability: Long-chain phosphates generally exhibit comparable or superior stability to radiolysis, though degradation products (dinonyl phosphoric acid) are more hydrophobic and harder to wash out than DBP.[1][2]
Chemical Mechanism
The extraction follows a solvation mechanism similar to TBP.[2] The actinide ions are extracted as neutral nitrate adducts.[2]
Uranium(VI) Extraction:
Plutonium(IV) Extraction:
Selectivity Profile:
Experimental Protocol
3.1 Reagents & Material Preparation[2]
-
Diluent: n-Dodecane or Hydrogenated Kerosene (high flash point, chemically inert).[1][2]
-
Solvent Formulation: Prepare 1.0 M TNP in n-dodecane.
3.2 Feed Solution (Simulated)
-
Matrix: 3.0 M to 4.0 M
. -
Actinides: U(VI) (10–200 g/L), Pu(IV) (tracer to 50 g/L).[2]
-
Valence Adjustment: Add
(0.05 M) to stabilize Pu in the extractable Pu(IV) state.
3.3 Workflow Diagram (Graphviz)
Caption: Figure 1: Counter-current extraction workflow for Actinide separation using TNP. The process includes co-extraction, scrubbing, reductive partitioning of Pu, and dilute acid stripping of U.
3.4 Step-by-Step Procedure (Batch Simulation)
Step 1: Acid Equilibration (Pre-conditioning)
-
Contact the fresh 1.0 M TNP solvent with an equal volume of 3.0 M
(acid blank).[2] -
Shake vigorously for 5 minutes at 25°C.
-
Centrifuge to separate phases. Discard aqueous.[1][2]
-
Reason: Prevents acid depletion from the feed during the first extraction stage.
-
Step 2: Extraction (
-
Mix 5 mL of Pre-equilibrated TNP solvent with 5 mL of Feed Solution (A:O ratio = 1:1).
-
Agitate for 10 minutes (kinetics of TNP are slightly slower than TBP due to viscosity).
-
Centrifuge for 5 minutes at 3000 rpm.
-
Separate phases. Analyze aliquots of both phases by Alpha Spectroscopy or ICP-MS.[1][2]
-
Calculation:
-
Step 3: Scrubbing
-
Contact the loaded organic phase from Step 2 with 3.0 M
(A:O = 1:5).[2] -
Shake for 5 minutes.
-
Purpose: Removes co-extracted fission products (Zr, Ru) which have lower
values than U/Pu.[1][2]
Step 4: Reductive Stripping (Pu Separation)
-
Contact the scrubbed organic with a solution of 0.1 M Hydroxylamine Nitrate (HAN) + 0.1 M Hydrazine in 0.5 M
.[2] -
Mechanism: Reduces extractable Pu(IV) to inextractable Pu(III). U(VI) remains in the organic phase.[2]
-
Separate phases.[1][2] The aqueous phase contains purified Plutonium.[2]
Step 5: Uranium Stripping
-
Contact the remaining organic phase with 0.01 M
at 40°C.[2] -
Reason: Low acidity reverses the equilibrium, driving U(VI) back to the aqueous phase.
-
Note: TNP holds U(VI) slightly tighter than TBP; heating to 40-50°C improves stripping efficiency.[1][2]
Data Interpretation & Expected Results
The following table compares expected Distribution Ratios (
| Species | Interpretation | ||
| U(VI) | ~10 - 15 | ~8 - 12 | TNP extracts U(VI) slightly less strongly due to steric hindrance, but sufficient for quantitative recovery.[1] |
| Pu(IV) | ~15 - 20 | ~10 - 15 | Good extraction; lower |
| Am(III) | < 0.01 | < 0.005 | Better rejection of trivalent actinides (higher selectivity).[1][2] |
| Zr(IV) | ~0.1 - 0.5 | < 0.1 | TNP shows superior decontamination factors for Zirconium.[1][2] |
Third Phase Limits (Pu Loading):
-
TNP: Third phase threshold increases to >50 g/L Pu(IV) .[1][2]
-
Benefit: Allows for higher throughput processing of concentrated plutonium feeds (e.g., Fast Breeder Reactor fuels).[2]
-
Safety & Waste Management
-
Radiolysis: TNP degrades to Dinonyl Phosphoric Acid (DNPA).[1][2] DNPA can form precipitates with Zr.[1][2] Wash solvent with alkaline carbonate regularly.[1][2]
-
Criticality: Ensure geometry-safe vessels when handling >400g Pu.
-
Fire Safety: TNP/Dodecane has a high flash point (>70°C), but standard solvent fire precautions apply.[1][2]
References
-
Fundamental Extraction Chemistry of Trialkyl Phosph
-
Third Phase Form
-
Comparative Studies of TBP and Higher Homologues (TiAP, THP)
-
Synthesis and Properties of Long-Chain Phosph
Sources
Application Notes & Protocols: Evaluating Trinonyl Phosphate as a Hypothetical Alternative to Tributyl Phosphate in the PUREX Process
Introduction: The Role of the Solvent in the PUREX Process
The PUREX process is the cornerstone of aqueous nuclear fuel reprocessing, designed to separate uranium (U) and plutonium (Pu) from fission products and other actinides present in spent nuclear fuel.[1][2][3] The process relies on liquid-liquid solvent extraction, where dissolved fuel in a nitric acid medium is contacted with an organic solvent.[1][4]
The universally adopted solvent system is tri-n-butyl phosphate (TBP), typically 30% by volume, in a hydrocarbon diluent such as kerosene.[1][5] TBP's efficacy stems from its ability to form stable, neutral complexes with uranyl nitrate (UO₂(NO₃)₂) and plutonium(IV) nitrate (Pu(NO₃)₄), enabling their selective extraction into the organic phase.[2][6]
Despite its success, TBP is not without drawbacks. Its degradation under intense radiation and acidic conditions produces dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[3][7][8] These degradation products can form strong complexes with Pu and certain fission products, leading to reduced separation efficiency and operational challenges.[7][9] This has prompted research into alternative extractants to mitigate these issues.[10][11][12]
This guide explores the hypothetical application of trinonyl phosphate (TNP) as one such alternative. By analyzing trends from other long-chain alkyl phosphates like tri-iso-amyl phosphate (TiAP) and tri(n-hexyl) phosphate (THP), we can project the potential advantages and, more critically, the significant disadvantages of using TNP in a PUREX flowsheet.[11][12]
Causality of Solvent Choice: Key Physicochemical & Performance Metrics
The selection of a solvent for the PUREX process is a multi-variable optimization problem. The extractant must exhibit a delicate balance of properties to be viable for industrial-scale operation.
-
Selectivity: The solvent must preferentially extract U(VI) and Pu(IV) over fission products and minor actinides. TBP achieves this through the formation of specific solvates, UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP.
-
Extraction & Stripping Kinetics: The solvent must readily extract the target metals from the aqueous phase and, just as importantly, release them during the stripping stage (contact with dilute nitric acid). The balance between extraction power and stripping ease is critical.[11]
-
Chemical & Radiolytic Stability: The solvent must withstand the highly acidic and radioactive environment of the PUREX process. Degradation leads to the formation of acidic esters (like DBP) that interfere with the process.[3][7][9]
-
Phase Separation (Disengagement): The organic and aqueous phases must separate quickly and cleanly after mixing to allow for high throughput in counter-current contactors (e.g., mixer-settlers or pulsed columns). Viscosity and density are key factors here.[1][4]
-
Third Phase Formation: Under high metal and acid loading, the organic phase can split into two immiscible organic layers—a phenomenon known as "third phase" formation. This is highly undesirable and can disrupt plant operations. Solvents with a higher tolerance to third phase formation are preferred.[13]
-
Aqueous Solubility: The solvent should have minimal solubility in the aqueous phase to prevent loss of the extractant and contamination of aqueous waste streams.[11][13]
Comparative Analysis: TBP vs. Hypothetical Trinonyl Phosphate (TNP)
While direct experimental data for TNP in a PUREX context is absent from authoritative literature, its properties can be reasonably extrapolated from known chemical trends where increasing the alkyl chain length in phosphate esters generally leads to certain changes.
| Property | Tri-n-butyl Phosphate (TBP) - Standard | Trinonyl Phosphate (TNP) - Hypothetical | Rationale & Expected Impact on PUREX Process |
| Molecular Weight | 266.3 g/mol | 434.6 g/mol | Higher molecular weight increases viscosity and density, potentially slowing phase separation. |
| Extraction Power | Moderate. Strong enough for U/Pu extraction but allows for efficient stripping with dilute HNO₃. | High to Very High. | Longer alkyl chains increase electron density on the phosphoryl oxygen, strengthening the complex with metal nitrates. This would make stripping of U and especially Pu extremely difficult.[11] |
| Viscosity | Low. Allows for good fluid dynamics and rapid mass transfer. | High. | Increased chain length significantly raises viscosity, leading to poor phase disengagement, flooding in contactors, and slower extraction/stripping kinetics.[4] |
| Aqueous Solubility | Low (~400 mg/L). Considered a minor drawback.[13] | Very Low (Negligible). | This is a potential advantage, reducing solvent loss and aqueous waste contamination. Other long-chain phosphates like THP show this benefit.[11] |
| Third Phase Tendency | Moderate. Can occur under high loading, particularly with Pu(IV) and Zr(IV).[13] | Low. | Increased steric hindrance and hydrophobicity from the nonyl chains would likely suppress third phase formation, a significant potential advantage seen in alternatives like TiAP.[13] |
| Radiolytic Stability | Moderate. Degrades to DBP and MBP, which interfere with the process.[3][7] | Potentially Higher. | Some branched, longer-chain esters show improved stability. However, the degradation products (dinonyl phosphate - DNP) would be highly lipophilic and form extremely stable metal complexes, making them very difficult to remove during solvent cleanup.[11] |
Experimental Protocol: Laboratory-Scale Evaluation of a Novel PUREX Solvent
This protocol outlines a self-validating system for assessing a candidate solvent like TNP against the TBP standard. The objective is to determine key performance parameters like distribution coefficients, separation factors, and degradation rates.
Materials & Reagents
-
Solvents: Tri-n-butyl phosphate (TBP, >99%), Trinonyl phosphate (TNP, highest available purity).
-
Diluent: n-Dodecane (>99%).
-
Aqueous Solutions:
-
Nitric Acid (HNO₃), trace metal grade, various concentrations (e.g., 0.5 M, 3 M, 6 M).
-
Stock solutions of UO₂(NO₃)₂ and non-radioactive surrogates for Pu(IV) (e.g., Th(NO₃)₄ or Ce(IV)) and key fission products (e.g., Zr(NO₃)₄, Ru(NO)(NO₃)₃, CsNO₃, Sr(NO₃)₂).[14]
-
-
Equipment: Thermostated orbital shaker, centrifuge, analytical balance, pipettes, inductively coupled plasma mass spectrometry (ICP-MS) or atomic emission spectroscopy (ICP-AES) for metal analysis.[14]
Workflow Diagram
Caption: Experimental workflow for evaluating a novel solvent against the PUREX standard.
Step-by-Step Methodology
-
Organic Phase Preparation: Prepare 1.1 M solutions of both TBP and TNP in n-dodecane. This concentration is equivalent to ~30% v/v TBP.
-
Aqueous Feed Preparation: Prepare a simulated high-level waste (HLW) solution in 3 M HNO₃ containing known concentrations of U, Th (as a Pu surrogate), and representative fission products (Zr, Ru, Cs, Sr).
-
Pre-equilibration: Before extraction, contact the organic solvent with an equal volume of 3 M HNO₃ and shake for 15 minutes. This saturates the solvent with acid and water, preventing volume changes during the main extraction. Discard the aqueous phase.[14]
-
Extraction:
-
In a centrifuge tube, combine 5 mL of the pre-equilibrated organic phase with 5 mL of the aqueous feed solution.
-
Shake vigorously in a thermostated shaker at 25°C for 30 minutes to ensure equilibrium is reached.[14]
-
Centrifuge for 10 minutes to achieve complete phase separation.
-
Carefully sample the aqueous phase (raffinate) for analysis.
-
-
Stripping:
-
Take 4 mL of the now "loaded" organic phase from the previous step and contact it with 4 mL of 0.5 M HNO₃ (the stripping solution).
-
Repeat the shaking and centrifugation steps as described above.
-
Sample the aqueous phase (the "product") for analysis.
-
-
Analysis & Calculation:
-
Determine the concentration of each metal in the initial aqueous feed, the raffinate, and the stripping product using ICP-MS.
-
Calculate the Distribution Coefficient (D):
-
D = [Metal]organic / [Metal]aqueous
-
Where [Metal]organic is calculated by mass balance: ([Metal]initial_aq - [Metal]final_aq).
-
-
Calculate the Separation Factor (SF):
-
SF(A/B) = DA / DB (e.g., SF(U/Zr))
-
-
Calculate Stripping Efficiency (%):
-
% Stripped = ([Metal]strip_product / [Metal]loaded_organic) * 100
-
-
PUREX Process Flow and the Solvent's Role
The diagram below illustrates the simplified, continuous counter-current flow of the PUREX process, highlighting the critical function of the solvent cycle.
Caption: Simplified flowsheet of the PUREX process showing the solvent extraction cycle.
Conclusion: The Case Against Trinonyl Phosphate
While a hypothetical analysis suggests that trinonyl phosphate (TNP) might offer advantages in terms of lower aqueous solubility and suppressed third-phase formation, its projected disadvantages are profound and likely prohibitive for practical application in the PUREX process. The anticipated high viscosity would severely impede mass transfer and phase separation, crippling the efficiency of industrial contactors.[4] Furthermore, the expected high extraction power, particularly for plutonium, would make the stripping step incredibly difficult, potentially requiring complex and corrosive chemical agents.[11] Finally, while the parent molecule might be more stable, its degradation products (e.g., dinonyl phosphate) would be even more problematic than DBP, forming intractable complexes that would be nearly impossible to remove in the solvent wash stage.
For these reasons, tri-n-butyl phosphate (TBP), despite its known limitations, remains the global standard for the PUREX process due to its well-understood behavior and, most importantly, its balanced properties that allow for both efficient extraction and effective stripping under manageable process conditions.
References
- Vertex AI Search. TBP in Nuclear Chemistry: Mastering the PUREX Process for Uranium and Plutonium.
- PubMed Central. (2021-10-15). Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting.
- ResearchGate. Extraction and third phase formation behaviour of tri-iso-amyl phosphate and tri-n-butyl phosphate with Zr(IV) and Hf(IV): A comparative study.
- UNT Digital Library. THE PUREX PROCESS.
- OSTI.gov. THE PUREX PROCESS.
- YouTube. (2024-08-06). The PUREX process on a lab scale - nuclear chemistry.
- White Rose eTheses Online. (2021-05-04). 'better than purex': towards the sustainable recovery of uranium from spent nuclear fuel.
- ResearchGate. Radiolysis of Tributyl Phosphate by Particles of High Linear Energy Transfer.
- ResearchGate. (2026-01-08). Research on the degradation mechanism, product effects and optimization strategy of the tributyl phosphate solvent system in the PUREX process.
- UNT Digital Library. (2026-01-13). Alternate extractants to tributyl phosphate for reactor fuel reprocessing.
- PubMed. Improved Determination of Tributyl Phosphate Degradation Products (Mono- And Dibutyl Phosphates) by Ion Chromatography.
- CORE. Studies related to spent fuel reprocessing using tri-iso-amyl phosphate as an alternate extractant to tri-n.
- IAEA. (2025-01-03). Tri-n-butyl phosphate - the universal solvent for the nuclear fuel cycle.
- SciSpace. Radiolysis of Tri- n -butyl Phosphate.
- ResearchGate. Review of Physical and Chemical Properties of Tributyl Phosphate/Diluent/Nitric Acid Systems.
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- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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Application Notes & Protocols: Utilizing Trinonyl Phosphate as a Flame Retardant in Polymer Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of trinonyl phosphate (TNP) as a flame retardant in polymeric materials. It details the fundamental properties of TNP, elucidates its mechanism of action, and presents standardized protocols for its incorporation and performance evaluation. Emphasis is placed on the causality behind experimental choices to ensure robust and reproducible results. This guide serves as a practical resource for developing fire-resistant polymer formulations for a variety of applications.
Introduction to Trinonyl Phosphate (TNP) in Flame Retardancy
Trinonyl phosphate (TNP), a trialkyl phosphate ester, is a versatile additive used in the polymer industry. While it is often utilized as a plasticizer and antioxidant, its role as a halogen-free flame retardant is of significant interest.[1][2] TNP's efficacy is particularly noted in flexible polymer systems where maintaining material properties while enhancing fire safety is critical. Unlike many solid flame retardants, TNP's liquid form allows for easier processing and dispersion within the polymer matrix. This guide will focus on the scientific principles and practical methodologies for leveraging TNP to achieve desired flame retardancy in polymers, with a focus on flexible Polyvinyl Chloride (PVC) as a representative system.
Core Concepts: Mechanism of Flame Retardancy
Phosphorus-based flame retardants can act in either the condensed (solid) phase or the gas phase. Trinonyl phosphate, as a trialkyl phosphate ester, is understood to function primarily in the gas phase , with some potential for condensed-phase activity depending on the polymer substrate and combustion conditions.[3][4]
2.1. Gas-Phase Radical Quenching
The primary mechanism involves the interruption of the exothermic combustion cycle in the gas phase.
-
Thermal Decomposition of TNP: At the high temperatures of a developing fire, TNP volatilizes and decomposes.
-
Generation of Phosphorus Radicals: This decomposition releases phosphorus-containing radical species (e.g., PO•, HPO•).
-
Interruption of Combustion: These phosphorus radicals are highly reactive and act as "radical scavengers." They effectively quench the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for sustaining the flame's chain reaction.[4] By terminating these reactions, the flame is suppressed, and combustion is inhibited.
This gas-phase mechanism is highly efficient but can sometimes lead to increased smoke production, a factor that must be considered during formulation.[3]
2.2. Condensed-Phase Action
In some polymer systems, TNP can also contribute to a condensed-phase mechanism. Upon heating, it can decompose to form phosphoric acid.[5][6] This acid acts as a catalyst for dehydration and charring of the polymer on the surface.[3][7] The resulting char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby slowing down the degradation and release of flammable volatiles.
Diagram 1: Gas-Phase Flame Retardant Mechanism of Trinonyl Phosphate
Caption: Workflow from formulation to flammability characterization.
4.1. Protocol: Incorporation of TNP into a Flexible PVC Plastisol
This protocol describes the preparation of test specimens from a PVC plastisol, a common method for flexible PVC processing.
-
Objective: To create homogenous, void-free polymer plaques for subsequent flammability testing.
-
Materials & Equipment:
-
PVC dispersion resin (e.g., K-value 67-70)
-
Primary plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Trinonyl Phosphate (TNP)
-
Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)
-
High-speed disperser or planetary mixer
-
Vacuum chamber
-
Compression mold (plaque dimensions as required for testing)
-
Heated hydraulic press
-
Specimen cutting die (conforming to test standards)
-
-
Step-by-Step Procedure:
-
Pre-mixing: In a mixing vessel, accurately weigh and combine the liquid components (DOP and TNP).
-
Causality: Combining liquids first ensures a homogenous plasticizer blend before adding solids, preventing localized agglomerations.
-
-
Dispersion: While mixing at low speed, slowly add the PVC resin and stabilizer. Gradually increase the mixing speed to achieve a smooth, lump-free dispersion (plastisol).
-
De-aeration: Place the mixing vessel inside a vacuum chamber and apply a vacuum of at least 28 inHg. Continue to mix at a low speed until all entrapped air bubbles are removed.
-
Causality: Air removal is critical to prevent porosity in the final product, which can significantly affect both mechanical properties and burning behavior. [8] 4. Molding: Pour a calculated amount of the de-aerated plastisol into the pre-heated compression mold.
-
-
Fusion: Place the mold in the hydraulic press. Close the press and apply contact pressure. Heat the mold to the fusion temperature (typically 160-180°C for flexible PVC) and hold for a specified time (e.g., 10-15 minutes) to ensure complete fusion of the PVC particles.
-
Cooling: Cool the mold under pressure to below 50°C before removal.
-
Causality: Cooling under pressure prevents warping and ensures the plaque maintains its dimensions.
-
-
Specimen Preparation: Cut test specimens from the molded plaques using a die that conforms to the dimensions specified in ASTM D2863 (for LOI) and UL 94. [9][8] 8. Conditioning: Condition all test specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
4.2. Protocol: Evaluation of Flame Retardancy Performance
4.2.1. Limiting Oxygen Index (LOI) - ASTM D2863
-
Objective: To determine the minimum oxygen concentration that supports candle-like combustion. [8]* Apparatus: LOI tester, comprising a vertical glass chimney, gas flow meters for oxygen and nitrogen, and a specimen holder. [10][11]* Procedure:
-
Position the test specimen vertically in the center of the glass chimney. [9] 2. Establish an upward gas flow at a specified rate. Start with an oxygen concentration estimated to be above the sample's LOI.
-
Ignite the top edge of the specimen using a propane torch. [10] 4. Observe the burning behavior. The test criterion is typically sustained burning for a specific duration (e.g., 180 seconds) or burning down to a specific mark on the specimen.
-
Conduct a series of tests, adjusting the oxygen concentration downwards if the specimen burns through and upwards if it extinguishes prematurely. [12] 6. The LOI is the lowest oxygen concentration, in volume percent, at which the combustion is sustained.
-
4.2.2. UL 94 Vertical Burn Test
-
Objective: To classify the burning behavior of a material after exposure to a flame source.
-
Apparatus: UL 94 test chamber, Bunsen burner, specimen clamp, timer, and a surgical cotton indicator.
-
Procedure:
-
Mount the specimen vertically in the clamp. Place a small piece of surgical cotton on the chamber floor, 12 inches below the specimen. [13] 2. Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds. [14][15] 3. Remove the flame and record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds. [14][15] 5. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton below. [13] 7. Test a set of five specimens.
-
Classification (Simplified):
-
V-0: No specimen burns for more than 10 seconds after either flame application; total afterflame time for 5 specimens is ≤ 50 seconds; no flaming drips ignite the cotton. [13] * V-1: No specimen burns for more than 30 seconds; total afterflame time for 5 specimens is ≤ 250 seconds; no flaming drips ignite the cotton.
-
V-2: Same time limits as V-1, but flaming drips are allowed to ignite the cotton.
-
-
Formulation and Safety Considerations
-
Plasticizer Efficiency: TNP also functions as a plasticizer. When substituting a primary plasticizer like DOP, adjustments must be made based on their relative efficiencies to maintain the desired hardness and flexibility of the final product.
-
Thermal Stability: While TNP itself is stable, its interaction with other additives at high processing temperatures should be evaluated to prevent premature degradation or discoloration. [1]* Handling Precautions: Handle Trinonyl Phosphate in a well-ventilated area. [16][17]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact. [17]Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. [16][17]
Conclusion
Trinonyl phosphate is an effective halogen-free flame retardant for various polymer systems, particularly flexible PVC. Its primary gas-phase radical quenching mechanism provides an efficient means of suppressing combustion. By following standardized protocols for incorporation and testing, researchers and formulators can reliably characterize the performance of TNP and develop materials that meet stringent fire safety standards. Careful consideration of its dual role as a plasticizer is essential for optimizing the overall physical and mechanical properties of the final product.
References
-
Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]
-
Wikipedia. (2023, December 9). Triphenyl phosphate. Retrieved from [Link]
-
Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]
-
Regulations.gov. (2019, November 11). Triphenyl Phosphate (TPP): Technical Report on the Conditions of Use. Retrieved from [Link]
-
MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]
-
Adishank Chemicals Pvt Ltd. (n.d.). Tri Nonyl Phenyl Phosphite (TNPP). Retrieved from [Link]
-
PubChem. (n.d.). Tris(nonylphenyl)phosphite. Retrieved from [Link]
-
HUNAN CHEM. (n.d.). Technical Data Sheet - TNPP. Retrieved from [Link]
-
Western Washington University Engineering + Design. (2014, December 1). UL94 Vertical Flame Test Instructional Video [Video]. YouTube. Retrieved from [Link]
-
Tina Organics Pvt. Ltd. (n.d.). Tricresyl Phosphate. Retrieved from [Link]
-
Wewon Environmental Chambers Co., Ltd. (2022, October 9). LOI Limiting Oxygen Index Tester ISO 4589-2 ASTM D2863 NES 714. Retrieved from [Link]
-
Alfa Chemistry. (2025, October 10). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies [Video]. YouTube. Retrieved from [Link]
-
Amade-Tech. (2023, July 13). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Retrieved from [Link]
-
Qualitest. (2025, May 8). LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. Retrieved from [Link]
-
Scribd. (n.d.). ASTM D2863-23. Retrieved from [Link]
-
Korobeinichev, O. P., et al. (2021). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Fire-extinguishing characteristics and flame retardant mechanism of polylactide foams: Influence of tricresyl phosphate combined with natural flame retardant. Retrieved from [Link]
-
ENvironmental inFOrmation. (n.d.). TNPP (Tris(nonylphenyl)-phosphate). Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of Trinonyl Phosphate
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trinonyl phosphate (TNP). Trinonyl phosphate is a non-aromatic organophosphate ester and, as such, presents unique challenges for UV-based quantification. This protocol outlines a reversed-phase HPLC method coupled with UV detection at a low wavelength, offering a practical and accessible approach for its determination in various sample matrices. The causality behind the selection of chromatographic parameters, sample preparation techniques, and validation procedures is thoroughly discussed to ensure scientific integrity and facilitate seamless adoption by researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Trinonyl Phosphate Quantification
Trinonyl phosphate (TNP) belongs to the class of organophosphate esters (OPEs), a diverse group of compounds utilized as flame retardants, plasticizers, and lubricants. While the environmental and toxicological profiles of many OPEs are well-documented, the analytical methodologies for less common, non-aromatic OPEs like TNP are not as ubiquitously established. Accurate quantification of TNP is critical in various fields, including environmental monitoring, industrial quality control, and toxicology studies, to assess its prevalence, persistence, and potential impact.
The primary analytical challenge in the HPLC-based quantification of TNP lies in its molecular structure. Lacking a significant chromophore, TNP exhibits poor UV absorbance at standard wavelengths (e.g., 254 nm), complicating its detection. This application note addresses this challenge by employing a low-wavelength UV detection strategy, enhancing sensitivity while maintaining the robustness and accessibility of HPLC-UV instrumentation. The principles and methodologies detailed herein are grounded in established chromatographic theory and validated against rigorous performance criteria.
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions is paramount for achieving a robust and reproducible separation of trinonyl phosphate. A reversed-phase HPLC method was developed, leveraging the hydrophobic nature of TNP.
2.1. Stationary Phase Selection: The Central Role of C18
A C18 (octadecyl) stationary phase is the cornerstone of this method. The long alkyl chains of the C18 column provide a highly hydrophobic environment, ideal for the retention of non-polar analytes like TNP through van der Waals interactions. The choice of a high-quality, end-capped C18 column is crucial to minimize peak tailing and ensure symmetrical peak shapes, which is particularly important for phosphate-containing compounds that can exhibit unwanted interactions with residual silanol groups on the silica support.
2.2. Mobile Phase Composition: A Balancing Act of Elution Strength and Analyte Solubility
The mobile phase is a binary gradient of acetonitrile and water.
-
Acetonitrile (Organic Modifier): Acetonitrile is chosen for its strong elution strength in reversed-phase chromatography and its low UV cutoff, which is essential for detection at low wavelengths.
-
Water (Aqueous Component): HPLC-grade water serves as the weak solvent in the mobile phase, facilitating the retention of TNP on the C18 column.
A gradient elution is employed to ensure a reasonable retention time for TNP while also allowing for the elution of any potential, more strongly retained matrix components, thereby maintaining column health and ensuring method robustness.
2.3. The Challenge of UV Detection and the Low Wavelength Strategy
As trinonyl phosphate lacks a distinct aromatic ring or conjugated system, its UV absorbance is minimal at higher wavelengths. However, the phosphate ester functional group exhibits some absorbance in the low UV region (around 200-215 nm). Therefore, this method employs UV detection at 210 nm . It is critical to use high-purity HPLC-grade solvents to minimize baseline noise and ensure adequate sensitivity at this low wavelength.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the quantification of trinonyl phosphate.
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Trinonyl Phosphate (TNP) Standard | >98% Purity | Sigma-Aldrich, LGC Standards |
| Acetonitrile | HPLC Grade, UV Cutoff <190 nm | Fisher Scientific, Merck |
| Water | HPLC Grade, Type I | Millipore Milli-Q or equivalent |
| Methanol | HPLC Grade | Fisher Scientific, Merck |
| Syringe Filters | 0.45 µm PTFE or Nylon | Pall, Sartorius |
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A robust and reliable system is essential for reproducible results. |
| Detector | UV/Vis Diode Array Detector (DAD) | DAD allows for spectral analysis to confirm peak purity. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A high-quality C18 column ensures good peak shape and resolution. |
| Mobile Phase A | HPLC Grade Water | Weak solvent for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Strong solvent for elution of TNP. |
| Gradient Program | 0-2 min: 70% B; 2-10 min: 70-95% B; 10-12 min: 95% B; 12-12.1 min: 95-70% B; 12.1-15 min: 70% B | The gradient allows for optimal separation and column re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A smaller injection volume can improve peak shape. |
| Detection Wavelength | 210 nm | Maximizes sensitivity for the non-aromatic TNP. |
| Run Time | 15 minutes | Allows for complete elution and column re-equilibration. |
Standard and Sample Preparation
3.3.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of trinonyl phosphate standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring to volume.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and is stable for up to one month.
3.3.2. Preparation of Calibration Standards
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water) to prepare a series of calibration standards.
-
A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
3.3.3. Sample Preparation Protocol
The appropriate sample preparation will depend on the matrix. A general "dilute and shoot" protocol for relatively clean samples is provided below. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with the initial mobile phase composition to a concentration that is expected to fall within the calibration range.
-
Vortex or sonicate the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analytical Workflow Diagram
Figure 1. Workflow for the HPLC quantification of trinonyl phosphate.
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.
System Suitability
Before initiating any sample analysis, the performance of the HPLC system should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method should be established by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy and Precision
Accuracy should be determined by spike recovery studies at three different concentration levels (low, medium, and high). The recovery should be within 98-102%. Precision, expressed as the relative standard deviation (RSD), should be evaluated at both the intra-day and inter-day levels. The RSD should be ≤ 2.0%.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically with S/N ratios of 3:1 for LOD and 10:1 for LOQ.
Results and Discussion
A typical chromatogram of a trinonyl phosphate standard using the described method will show a sharp, well-defined peak at a reproducible retention time. The low wavelength detection at 210 nm provides adequate sensitivity for the quantification of TNP at low µg/mL levels.
Potential Challenges and Troubleshooting:
-
Baseline Noise: High baseline noise at 210 nm is a common issue. Ensure the use of high-purity solvents and a well-maintained HPLC system. A thorough system flush can help mitigate this.
-
Peak Tailing: Peak tailing can be caused by interactions with the stationary phase or by an inappropriate mobile phase pH. While TNP is neutral, co-eluting acidic or basic compounds can be affected. Using a high-quality, end-capped C18 column is crucial.
-
Matrix Effects: Complex sample matrices can interfere with the quantification of TNP. In such cases, a more rigorous sample preparation method, such as solid-phase extraction (SPE), is recommended to remove interfering components[1].
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of trinonyl phosphate by HPLC with UV detection. By understanding the chemical properties of TNP and applying fundamental chromatographic principles, a robust and reliable method has been developed. The detailed explanation of the rationale behind each step, from mobile phase selection to method validation, empowers researchers to confidently implement and adapt this protocol for their specific analytical needs. This method offers a practical and accessible solution for the accurate quantification of trinonyl phosphate in various scientific and industrial settings.
References
-
Agilent Technologies. (n.d.). Application Compendium: High-Performance Biopharma Analysis. Retrieved from [Link]
- Drlik, M., & Hatzack, F. (2003). HPLC Method for Determination of inositol Tri-, Tetra-, Penta-, and Hexaphosphates in Foods and Intestinal Contents. Journal of Agricultural and Food Chemistry, 51(23), 6646–6651.
- Gika, H. G., & Lammerhofer, M. (2016). HPLC Method for Determination of inositol Tri‐, Tetra‐, Penta‐, and Hexaphosphates in Foods and Intestinal Contents.
- Guan, Y., et al. (2015). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
- Hebisch, R., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]
- Kafková, D., et al. (2011). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 575-580.
- Knoll, A. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. LCGC North America.
- Lo, C. Y., & Shaw, P. C. (2010). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology, 656, 121-129.
- Schneider, S. (n.d.). Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System.
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis.
- Sielc.com. (n.d.). Solubility of five buffers in mixtures with (a) methanol, (b) acetonitrile, and (c) tetrahydrofuran.
- Singh, R., & Sahu, A. (2018). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 23(10), 2676.
-
TSI Journals. (2013). Determination of phosphate binding capacity in sevelamer carbonate by HPLC using refractive index (RI) detector. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]
- Zhang, Q., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. International Journal of Environmental Research and Public Health, 18(2), 536.
Sources
Application Note: Robust Sample Preparation Strategies for Trinonyl Phosphate (TNP) Quantitation in Complex Soil Matrices
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Trinonyl phosphate (TNP) represents a class of high-molecular-weight organophosphate esters (OPEs) used as lubricants, hydraulic fluids, and plasticizers. Unlike their lower-molecular-weight counterparts (e.g., TCEP, TCPP), TNP exhibits extreme lipophilicity (Log Kow > 9) and low water solubility.
In soil matrices, TNP behaves as a "super-sorbent," partitioning strongly into Soil Organic Matter (SOM) and humic fractions. Standard extraction protocols for polar pesticides will fail here. The analytical challenge is twofold:
-
Desorption: Breaking the van der Waals forces and hydrophobic interactions binding TNP to soil carbon.
-
Matrix Elimination: Co-extracting the target analyte without carrying over the massive load of humic acids, lipids, and waxes that will foul GC-MS inlets or suppress LC-MS ionization.
Strategic Approach: The "Solvent Wedge" Theory
To extract TNP, we employ a binary solvent system acting as a chemical wedge.
-
The Penetrant (Acetone or Ethyl Acetate): A polar aprotic solvent is required to wet the soil pores, disrupt the hydration shell of clay particles, and swell the SOM.
-
The Solubilizer (n-Hexane or Isooctane): A non-polar solvent is essential to dissolve the highly hydrophobic TNP once it is desorbed.
This guide details a Pressurized Liquid Extraction (PLE) workflow, validated against EPA Method 3545A standards, coupled with aggressive Solid Phase Extraction (SPE) cleanup.
Part 2: Detailed Experimental Protocol
Reagents and Materials
-
Solvents: n-Hexane (Pesticide Grade), Acetone (HPLC Grade), Dichloromethane (DCM).
-
Standards:
-
Target: Trinonyl Phosphate (Industrial grade often isomeric mixture; use analytical standard if available).
-
Surrogate Internal Standard (SIS): d15-Triphenyl phosphate (TPHP-d15) or d27-Tributyl phosphate (TBP-d27). Note: Deuterated TNP is rare; TPHP-d15 is the closest commercially available lipophilic surrogate.
-
-
SPE Cartridges: Silica Gel (1g/6mL) or Aminopropyl (NH2) / Graphitized Carbon Black (GCB) composite.
-
Matrix: Standard Reference Soil (e.g., NIST SRM 2585) for validation.
Sample Pre-treatment
-
Lyophilization: Freeze-dry soil samples for 24-48 hours. Why? Thermal drying (>30°C) can degrade OPEs or cause loss via volatilization, though TNP is relatively stable. Water interferes with non-polar solvent penetration.
-
Sieving: Sieve dried soil to <250 µm (60 mesh) to ensure homogeneity and maximize surface area for extraction.
Extraction Workflow (Automated PLE/ASE)
Method Basis: Modified EPA 3545A
| Parameter | Setting | Rationale |
| Solvent | n-Hexane / Acetone (1:1 v/v) | Acetone swells organic matter; Hexane solubilizes TNP. |
| Temperature | 100°C | Increases mass transfer kinetics and desorption rates. |
| Pressure | 1500 psi (10.3 MPa) | Maintains solvents in liquid phase above boiling points. |
| Static Cycles | 3 cycles (5 min each) | Ensures exhaustive extraction of aged residues. |
| Flush Volume | 60% | Sufficient to rinse the cell without excessive dilution. |
Alternative: Ultrasonic Extraction (USE) If PLE is unavailable, use ultrasonic extraction:
-
Weigh 5g soil into a glass centrifuge tube.
-
Add 15 mL Hexane/Acetone (1:1).
-
Sonicate for 20 mins at <30°C (control heat).
-
Centrifuge at 3000 rpm for 10 mins.
-
Repeat 3x and combine supernatants.
Extract Cleanup (Crucial Step)
TNP extracts will be dark yellow/brown due to humic acids. Direct injection will destroy a GC column in <10 runs.
Protocol: Silica Gel Fractionation
-
Conditioning: Rinse Silica SPE cartridge with 10 mL Hexane.
-
Loading: Evaporate extract to ~1 mL (do NOT go to dryness) and load onto cartridge.
-
Wash 1 (Interferences): Elute with 10 mL Hexane. TNP is retained; non-polar alkanes/waxes are removed.
-
Elution (Target): Elute TNP with 10 mL Ethyl Acetate/Hexane (1:1) . TNP elutes here.
-
Wash 2 (Humics): Leave humic acids and highly polar compounds on the cartridge (or elute with Methanol to discard).
Instrumental Analysis
GC-MS/MS Configuration (Preferred)
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 280°C.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (hold 10 min). TNP elutes late due to high MW.
-
MS Source: EI (70eV), Source Temp 280°C.
-
Transitions (MRM): Monitor m/z 99 (base peak for alkyl phosphates) and molecular ion fragments.
Part 3: Visualization of Workflows
Workflow Diagram: Extraction & Cleanup Logic
The following diagram illustrates the critical decision points in the sample preparation workflow, specifically addressing the handling of high-organic vs. sandy soils.
Caption: Optimized decision tree for Trinonyl Phosphate extraction, selecting cleanup pathways based on soil organic matter (OM) content.
Part 4: Quality Control & Performance Metrics
To ensure the method is self-validating, the following Quality Control (QC) criteria must be met for every batch of 20 samples.
| QC Parameter | Description | Acceptance Criteria | Corrective Action |
| Method Blank | Sodium sulfate extracted as sample | < MDL (Method Detection Limit) | Check solvents/glassware for contamination. |
| Matrix Spike (MS) | Soil spiked with native TNP pre-extraction | 70% - 130% Recovery | Assess matrix suppression; adjust cleanup. |
| Surrogate Recovery | TPHP-d15 added to every sample | 60% - 120% Recovery | Re-extract if <60%. Check for extraction efficiency. |
| Calibration | 6-point curve (10 - 1000 ng/g) | R² > 0.995 | Recalibrate instrument. |
Troubleshooting Low Recovery
If TNP recovery is <70%:
-
Adsorption: TNP may be sticking to the glass walls of the evaporation tube. Solution: Rinse tubes with pure ethyl acetate 3x during transfer.
-
Incomplete Extraction: The soil hydration shell wasn't broken. Solution: Increase the Acetone ratio to 60% or increase extraction temperature to 120°C (ensure pressure is safe).
Part 5: References
-
U.S. EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV. [Link]
-
Regnery, J., & Püttmann, W. (2010). Organophosphorus Flame Retardants and Plasticizers in Rain and Snow from Middle Germany. Clean – Soil, Air, Water. [Link]
-
Wang, X., et al. (2017).[1] Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction. Journal of Chromatography A. [Link]
-
Pantelaki, I., & Voutsa, D. (2019). Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence in wastewater and aquatic environment. Science of the Total Environment. [Link]
Sources
Synthesis of Trinonyl Phosphate from Phosphorus Oxychloride: An Application Note and Detailed Protocol
Introduction
Trinonyl phosphate, a trialkyl phosphate ester, serves as a versatile compound in various industrial and research applications. Its utility stems from its properties as a plasticizer, flame retardant, and defoaming agent.[1] The synthesis of trialkyl phosphates is a fundamental process in organophosphorus chemistry, typically achieved through the reaction of an alcohol with a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[2] This application note provides a comprehensive guide for the laboratory-scale synthesis of trinonyl phosphate from 1-nonanol and phosphorus oxychloride. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, reliable protocol. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization of the final product.
Chemical Principles and Reaction Mechanism
The synthesis of trinonyl phosphate from phosphorus oxychloride and 1-nonanol is a nucleophilic substitution reaction. The overall stoichiometry for this reaction is:
POCl₃ + 3 CH₃(CH₂)₈OH → PO(O(CH₂)₈CH₃)₃ + 3 HCl
The reaction proceeds in a stepwise manner, where the hydroxyl group of 1-nonanol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. Each of the three chlorine atoms is sequentially replaced by a nonyloxy group. The reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct as it is formed.[3] The removal of HCl is crucial as its accumulation can lead to undesirable side reactions, including the acid-catalyzed degradation of the product.[4]
The mechanism can be summarized in the following steps:
-
First Substitution: The oxygen atom of a 1-nonanol molecule attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a nonyldichlorophosphate intermediate.
-
Second Substitution: A second molecule of 1-nonanol reacts with the nonyldichlorophosphate, displacing another chloride ion to yield dinonylchlorophosphate.
-
Third Substitution: The final substitution occurs when a third molecule of 1-nonanol reacts with dinonylchlorophosphate to form the desired product, trinonyl phosphate.
Throughout this process, the generated HCl is neutralized by the base present in the reaction mixture, forming a salt (e.g., pyridinium chloride) which can be easily removed during the workup.
Experimental Protocol
This protocol details the synthesis of trinonyl phosphate on a laboratory scale.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier Example |
| Phosphorus oxychloride (POCl₃) | ≥99% purity | Sigma-Aldrich |
| 1-Nonanol | ≥98% purity | Alfa Aesar |
| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99% | VWR Chemicals |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |
| Round-bottom flask (250 mL) | Three-necked | Kimble |
| Addition funnel (100 mL) | Pressure-equalizing | Ace Glass |
| Reflux condenser | Chemglass | |
| Magnetic stirrer with hotplate | IKA | |
| Inert gas supply (Nitrogen or Argon) | Airgas | |
| Ice-water bath | ||
| Separatory funnel (500 mL) | ||
| Rotary evaporator | Büchi |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of trinonyl phosphate.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a 100 mL pressure-equalizing addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Charging Reagents: In the round-bottom flask, dissolve 1-nonanol (43.28 g, 0.3 mol) and anhydrous pyridine (26.1 g, 0.33 mol) in 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Phosphorus Oxychloride: Dissolve phosphorus oxychloride (15.33 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and transfer this solution to the addition funnel. Add the phosphorus oxychloride solution dropwise to the stirred alcohol-pyridine mixture over a period of approximately 1 hour, maintaining the reaction temperature at 0 °C. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours) to ensure completion.
-
Workup - Filtration: Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold diethyl ether to recover any entrained product.
-
Workup - Washing: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with 50 mL of cold 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude trinonyl phosphate can be purified by vacuum distillation. This step is crucial to remove any unreacted starting materials and byproducts.
Safety Precautions
Phosphorus oxychloride is a highly toxic and corrosive substance that reacts violently with water. [5][6] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9]
-
Handling: Dispense phosphorus oxychloride using a syringe or cannula under an inert atmosphere. Avoid inhalation of its vapors, which can be fatal.[7]
-
Spills: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[9]
-
Quenching: Any residual phosphorus oxychloride must be quenched carefully by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate.
Characterization of Trinonyl Phosphate
The identity and purity of the synthesized trinonyl phosphate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[10] A proton-decoupled ³¹P NMR spectrum of trinonyl phosphate is expected to show a single sharp peak. The chemical shift for trialkyl phosphates typically appears in the upfield region relative to the phosphoric acid standard. For trinonyl phosphate, the expected chemical shift is in the range of -1 to -5 ppm .
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the nonyl chain. The triplet corresponding to the methylene group adjacent to the phosphate oxygen (–CH₂–O–P) is expected to appear around 4.0-4.2 ppm with coupling to both the adjacent methylene protons and the phosphorus atom. The rest of the alkyl chain will show complex multiplets between 0.8 and 1.7 ppm, with a characteristic triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon of the nonyl group, with the carbon attached to the phosphate oxygen appearing most downfield.
Infrared (IR) Spectroscopy
The IR spectrum of trinonyl phosphate will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~2925, ~2855 | C-H stretching of alkyl groups |
| ~1465 | C-H bending |
| ~1270 | P=O stretching (strong) |
| ~1030 | P-O-C stretching (strong) |
The presence of a strong band around 1270 cm⁻¹ is indicative of the P=O double bond, and a strong band around 1030 cm⁻¹ corresponds to the P-O-C single bond stretching, confirming the formation of the phosphate ester.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of trinonyl phosphate from 1-nonanol and phosphorus oxychloride. By following the outlined procedures for reaction, workup, purification, and by adhering to the stringent safety precautions, researchers can effectively synthesize and characterize this important organophosphorus compound. The provided analytical data serves as a benchmark for product validation, ensuring high purity and quality for subsequent applications.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
- Google Patents. (1974). Process for preparing trialkylphosphate.
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. Retrieved from [Link]
- Google Patents. (1952). Method of producing trialkyl phosphate esters.
- Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
- Google Patents. (2013). Synthesis method of trioctyl phosphate.
-
ResearchGate. (2014). Green Synthesis of Triaryl Phosphates with POCl3 in Water. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Tributyl phosphate. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
-
OSTI.gov. (1957). tributyl phosphate purification by distillation over alkalies. Retrieved from [Link]
-
ResearchGate. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
PubMed. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Retrieved from [Link]
Sources
- 1. Triphenyl phosphate [webbook.nist.gov]
- 2. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. CN102040622B - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Trinonyl Phosphate (TNP) in Water Samples
Abstract
This application note details a robust protocol for the trace-level quantification of Trinonyl Phosphate (TNP) in aqueous matrices. TNP, a high-molecular-weight organophosphate ester (OPE), presents unique analytical challenges due to its extreme hydrophobicity (LogP > 9) and tendency to adsorb onto analytical surfaces ("wall effects"). This guide moves beyond standard OPE methods, offering a specialized Solid Phase Extraction (SPE) workflow coupled with LC-MS/MS to achieve detection limits in the low ng/L (ppt) range.
Introduction & Chemical Context
Trinonyl phosphate is widely used as a plasticizer, lubricant additive, and solvent in nuclear fuel reprocessing (PUREX process). Unlike smaller OPEs like TCEP or TBP, TNP's long alkyl chains render it nearly insoluble in water, driving it to partition rapidly onto suspended particulate matter or container walls.
Critical Analytical Challenges:
-
Isomeric Complexity: Industrial TNP is often a mixture of isomers (e.g., tri-isononyl phosphate). Chromatographic separation must account for broad peak shapes.
-
Glass Adsorption: The analyte will stick to borosilicate glass. All sample handling requires polypropylene (PP) or silanized glassware.
-
Background Contamination: OPEs are ubiquitous in laboratory air and dust. Strict blank control is mandatory.
Chemical Profile
| Property | Value | Implication for Analysis |
| Analyte | Trinonyl Phosphate (TNP) | Target Compound |
| Molecular Formula | C₂₇H₅₇O₄P | High Molecular Weight |
| LogP (Octanol/Water) | ~9.0 - 9.5 | Extreme Hydrophobicity; requires strong organic elution. |
| Solubility in Water | < 10 µg/L | Pre-concentration (SPE) is essential. |
Method Development Strategy
While GC-MS is traditionally used for non-polar OPEs, LC-MS/MS (ESI+) is selected for this protocol.
-
Reasoning: GC-MS analysis of high-boiling OPEs like TNP often suffers from thermal degradation and column bleed at the high temperatures required for elution. LC-MS/MS offers superior sensitivity and selectivity without thermal stress.
-
Ionization: Electrospray Ionization (ESI) in positive mode forms stable
or adducts.
Workflow Logic (Graphviz)
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6]
-
Standards: Trinonyl Phosphate (Technical grade mix or high purity isomer).
-
Internal Standard (IS):
-Tributyl Phosphate (d-TBP) or -Triphenyl Phosphate (d-TPP). Note: Deuterated TNP is rarely available; d-TBP is the closest structural surrogate for extraction behavior. -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ultrapure Water.
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or Divinylbenzene (DVB) polymer (e.g., Oasis HLB or Strata-X), 200 mg/6 mL. Do not use C18 silica cartridges as recovery of TNP can be poor due to irreversible binding.
Sample Collection & Preparation[1][5][7]
-
Collection: Collect 500 mL of water in Polypropylene (PP) bottles. Do not use glass.
-
Preservation: Add sodium thiosulfate (80 mg/L) if residual chlorine is present. Store at 4°C.
-
Filtration: Filter through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.
-
Critical Step: The filter often retains adsorbed TNP. For total concentration, the filter must be solvent-extracted (sonicated in MeOH) and combined with the SPE eluate. For dissolved concentration, discard the filter.
-
Solid Phase Extraction (SPE)[1][7]
-
Conditioning:
-
5 mL MTBE
-
5 mL Methanol
-
5 mL Ultrapure Water
-
-
Loading:
-
Load 500 mL sample at roughly 5-10 mL/min.
-
Insight: Fast flow rates are acceptable for TNP due to its high affinity for the sorbent.
-
-
Washing:
-
5 mL 10% Methanol in Water. (Removes polar interferences).
-
Dry cartridge under vacuum for 15 minutes. (Crucial to remove residual water which interferes with MTBE elution).
-
-
Elution:
-
Elute with 2 x 4 mL MTBE/Methanol (90:10 v/v) .
-
Why MTBE? Methanol alone may not be strong enough to disrupt the Van der Waals forces between TNP and the polymeric sorbent. MTBE ensures complete recovery.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of Methanol:Water (80:20).
-
LC-MS/MS Instrumentation Parameters
Liquid Chromatography (UHPLC):
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for OPEs to enhance ionization efficiency.
-
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 10 | 0.4 |
| 1.00 | 10 | 0.4 |
| 6.00 | 95 | 0.4 |
| 8.00 | 95 | 0.4 |
| 8.10 | 10 | 0.4 |
| 10.00 | 10 | 0.4 |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive)
-
Capillary Voltage: 3.5 kV
-
Gas Temp: 300°C
-
MRM Transitions: (Values must be optimized for specific isomer mix)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| TNP | 463.4 | 337.3 | 20 | Quantifier |
| TNP | 463.4 | 127.1 | 35 | Qualifier |
| d-TBP (IS) | 294.4 | 99.1 | 25 | Internal Std |
Quality Assurance & Troubleshooting
Self-Validating the Protocol
To ensure the method is working (Trustworthiness), run the following Decision Matrix before processing real samples:
Common Pitfalls & Solutions
-
Low Recovery:
-
Cause: TNP sticking to the sample bottle or evaporation tube.
-
Fix: Rinse the original sample bottle with the elution solvent (MTBE) and add this to the SPE cartridge. This "bottle rinse" step is critical for LogP > 5 compounds.
-
-
Peak Broadening:
-
Cause: Isomeric mixture or injection solvent mismatch.
-
Fix: Ensure the reconstitution solvent matches the initial mobile phase conditions (e.g., don't inject 100% MeOH into a 10% MeOH stream).
-
-
High Background:
-
Cause: Leaching from plastic tubing or HPLC solvent filters.
-
Fix: Use a "delay column" between the pump and injector to separate system contamination from the sample peak.
-
References
-
U.S. EPA. (2010). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM).Link(Note: Standard SPE protocols for ethers/esters are derived from this foundation).
-
Pantelaki, I., & Voutsa, D. (2019). Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence in water samples. Science of The Total Environment. Link
-
Li, J., et al. (2019). Advances in the analysis of organophosphate flame retardants in environmental samples. Trends in Environmental Analytical Chemistry. Link
-
Sigma-Aldrich. (n.d.). Tris(nonylphenyl) phosphite Properties and CAS Data.[][2][3]Link(Reference for chemical properties of the precursor/analog).
Sources
Application Notes and Protocols for the Use of Trinonyl Phosphate as an Internal Standard in Chromatography
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of trinonyl phosphate as an internal standard in chromatographic analyses. The following sections detail the rationale for its selection, its physicochemical properties, and step-by-step protocols for its implementation in both gas chromatography (GC) and liquid chromatography (LC) systems.
Introduction: The Role of an Internal Standard in Chromatographic Quantification
In quantitative chromatography, an internal standard (IS) is a compound of known concentration that is added to a sample to facilitate the accurate determination of the analyte's concentration. The fundamental principle behind the use of an internal standard is to correct for variations in sample preparation, injection volume, and instrument response.[1][2] By comparing the response of the analyte to the constant response of the internal standard, a more precise and accurate quantification can be achieved.
An ideal internal standard should possess the following characteristics:
-
It must not be naturally present in the sample matrix.[2][4]
-
It should be well-resolved from the analyte and other matrix components in the chromatogram.[4][5]
-
It should have a similar retention time to the analyte.[3][6]
-
It must be chemically stable and not react with the sample components or the mobile/stationary phase.[6][7]
Trinonyl phosphate, an organophosphate ester, presents itself as a potential internal standard for the analysis of various non-polar to moderately polar compounds, particularly other organophosphate esters or compounds with similar functional groups. Its long alkyl chains provide a unique chromatographic behavior that can be advantageous in specific applications.
Trinonyl Phosphate: Physicochemical Properties and Rationale for Use
While comprehensive physicochemical data for trinonyl phosphate is not as readily available as for more common organophosphates, we can infer its properties based on its structure and comparison with related compounds like tributyl phosphate and triphenyl phosphate.
Table 1: Comparison of Physicochemical Properties of Selected Organophosphate Esters
| Property | Trinonyl Phosphate (Estimated) | Tributyl Phosphate | Triphenyl Phosphate |
| Molecular Formula | C₂₇H₅₇O₄P | C₁₂H₂₇O₄P[8] | C₁₈H₁₅O₄P[9] |
| Molecular Weight | 460.7 g/mol | 266.32 g/mol [8] | 326.28 g/mol |
| Boiling Point | High (likely >350 °C) | 289 °C[8] | 245 °C at 11 mmHg[9] |
| Solubility in Water | Very Low | 0.4 g/L[8] | 0.0019 g/L |
| Solubility in Organic Solvents | High (e.g., hexane, ethyl acetate, dichloromethane) | Soluble in diethyl ether, benzene, carbon disulfide, miscible with ethanol[10] | Soluble in ethanol, ether, benzene, chloroform, acetone[9] |
| LogP (estimated) | High (>6) | 4.0[11] | 4.59[9] |
The high molecular weight and long alkyl chains of trinonyl phosphate result in a high boiling point and low volatility, making it particularly suitable for GC analysis of semi-volatile and non-volatile compounds. Its high lipophilicity (indicated by a high estimated LogP) suggests good solubility in non-polar organic solvents commonly used in sample extraction.
Rationale for selecting Trinonyl Phosphate as an Internal Standard:
-
Chemical Inertness: As a phosphate ester, it is generally stable under typical chromatographic conditions.
-
Structural Similarity: It can serve as an excellent internal standard for other long-chain esters, plasticizers, and flame retardants.
-
Chromatographic Behavior: Its expected long retention time can be beneficial in separating it from early-eluting matrix components.
-
Commercial Unavailability as a Contaminant: It is not a widely used industrial chemical, reducing the likelihood of its presence in environmental or biological samples.
Experimental Protocols
Preparation of Trinonyl Phosphate Stock and Working Solutions
As trinonyl phosphate may not be readily available as a certified reference material, its purity should be established prior to use. This can be achieved through techniques like NMR, GC-MS, or LC-MS.
Protocol 1: Preparation of Trinonyl Phosphate Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of pure trinonyl phosphate into a 10 mL volumetric flask.
-
Dissolution: Add a suitable organic solvent (e.g., ethyl acetate, hexane, or methanol, depending on the application) to dissolve the compound completely.
-
Dilution: Bring the flask to the 10 mL mark with the same solvent.
-
Storage: Store the stock solution in a tightly sealed amber vial at 4°C.
Protocol 2: Preparation of Working Internal Standard Solution (e.g., 10 µg/mL)
-
Pipetting: Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the appropriate solvent for the chromatographic method (e.g., the initial mobile phase for LC or the sample solvent for GC).
-
Storage: Store the working solution in a tightly sealed vial at 4°C. The concentration of the working solution should be adjusted to be within the calibration range of the analyte.
Workflow for Method Development Using Trinonyl Phosphate as an Internal Standard
The process of developing an analytical method with an internal standard involves several key stages, from initial feasibility to final validation.[12][13]
Figure 1: A generalized workflow for developing a chromatographic method using an internal standard.
Application in Gas Chromatography (GC)
Trinonyl phosphate is well-suited for GC analysis due to its thermal stability and appropriate volatility for semi-volatile analytes.
Protocol 3: General GC Method with Trinonyl Phosphate as Internal Standard
-
Sample Preparation:
-
To 1 mL of sample (or a known weight of a solid sample extract), add a precise volume (e.g., 50 µL) of the trinonyl phosphate working solution.
-
Vortex the sample to ensure homogeneity.
-
-
Instrumental Conditions (Example for a non-polar column):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min.
-
-
Detector: Flame Ionization Detector (FID) at 320°C or Mass Spectrometer (MS) in scan or SIM mode.
-
-
Data Analysis:
-
Calculate the Response Factor (RF) using calibration standards:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Calculate the concentration of the analyte in the unknown sample:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
-
Application in Liquid Chromatography (LC)
For LC, trinonyl phosphate is suitable for reversed-phase separations of non-polar analytes.
Protocol 4: General LC Method with Trinonyl Phosphate as Internal Standard
-
Sample Preparation:
-
To 1 mL of sample (or a known weight of a solid sample extract), add a precise volume (e.g., 50 µL) of the trinonyl phosphate working solution.
-
Ensure the final sample solvent is compatible with the mobile phase.
-
-
Instrumental Conditions (Example for a C18 column):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
Start at a high percentage of mobile phase A, and ramp to a high percentage of mobile phase B to elute the highly retained trinonyl phosphate. A typical gradient might be 50% B to 100% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector: UV (if analyte has a chromophore) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Follow the same data analysis procedure as outlined in the GC protocol.
-
Method Validation
Once the chromatographic method has been developed, it must be validated to ensure it is suitable for its intended purpose.[12]
Table 2: Key Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention times of the analyte and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Troubleshooting and Considerations
-
Co-elution: If trinonyl phosphate co-elutes with the analyte or matrix components, adjust the chromatographic conditions (e.g., temperature program in GC, mobile phase gradient in LC, or column chemistry).
-
Purity of the Internal Standard: The purity of the trinonyl phosphate used is critical. Impurities can lead to inaccurate quantification.
-
Analyte-IS Response Factor Consistency: The relative response factor should be consistent across the calibration range. Significant variation may indicate a non-linear detector response or a problem with the integration.
-
Matrix Effects in LC-MS: In LC-MS, even with an internal standard, matrix effects can sometimes suppress or enhance the ionization of both the analyte and the IS differently. A stable isotope-labeled internal standard is the best choice to mitigate this, but a co-eluting analog like trinonyl phosphate can still provide significant improvement over external standard calibration.[14]
Conclusion
Trinonyl phosphate offers a viable option as an internal standard for the chromatographic analysis of a range of semi-volatile and non-polar compounds. Its inferred physicochemical properties make it particularly suitable for methods requiring a high-boiling, lipophilic internal standard that is unlikely to be present in samples. By following the detailed protocols for preparation, method development, and validation outlined in this application note, researchers can confidently implement trinonyl phosphate to enhance the accuracy and reliability of their chromatographic quantitation.
References
-
Tributyl phosphate - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
TRIISOBUTYL PHOSPHATE (TIBP) - Ataman Kimya. (n.d.). Retrieved January 31, 2026, from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Retrieved January 31, 2026, from [Link]
-
Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
When Should an Internal Standard be Used? - LCGC International. (n.d.). Retrieved January 31, 2026, from [Link]
-
Internal standard - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). Retrieved January 31, 2026, from [Link]
-
Liquid Chromatography | How to Use Internal Standards - Mason Technology. (2024, December 16). Retrieved January 31, 2026, from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Retrieved January 31, 2026, from [Link]
-
Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration - Environics, Inc. (2024, September 16). Retrieved January 31, 2026, from [Link]
-
For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites - ResearchGate. (2024, October 1). Retrieved January 31, 2026, from [Link]
-
What Is Analytical Method Development - ExCell Bio. (2026, January 28). Retrieved January 31, 2026, from [Link]
-
Analysis results of GC - Shimadzu. (n.d.). Retrieved January 31, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. environics.com [environics.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 8. Tributyl phosphate - Wikipedia [en.wikipedia.org]
- 9. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tributyl phosphate | 126-73-8 [chemicalbook.com]
- 11. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. What Is Analytical Method Development [excell-artica.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Trinonyl Phosphate (TNP) GC Optimization
This technical guide is structured as a dynamic support center resource for researchers optimizing Trinonyl Phosphate (TNP) separation. It synthesizes principles of gas chromatography with specific behaviors of high-molecular-weight organophosphates.[1]
Topic: Optimizing Flow Rate for Trinonyl Phosphate Separation Lead Scientist: Dr. Alex V., Senior Application Scientist Last Updated: January 31, 2026
Executive Summary: The "Flow Rate" Trap
Trinonyl phosphate (TNP), often found as the isomer mix tris(3,5,5-trimethylhexyl) phosphate , presents a unique chromatographic challenge. Unlike volatile solvents, TNP is a high-boiling (BP > 400°C), semi-volatile compound.
The Core Conflict:
-
Low Flow: Excessive residence time leads to longitudinal diffusion (peak broadening) and unreasonably long run times.
-
High Flow: Due to TNP's large molecular volume, mass transfer resistance (
-term in Van Deemter) becomes significant. Increasing flow too much destroys resolution between TNP isomers and matrix interferences.
This guide provides a protocol to find the Optimal Practical Linear Velocity (OPLV) —the sweet spot where efficiency meets speed.
Diagnostic & Troubleshooting (Q&A)
Real-world scenarios from our user base.
Case 1: "My TNP peak is a broad, tailing hump."
Q: I am using a standard flow of 1.0 mL/min (Helium) on a 30m x 0.25mm column. The TNP peak is extremely broad and tails. Is my column active?
A: While activity (silanol interactions) causes tailing, peak broadening in this context is often a flow rate issue.
-
Diagnosis: TNP is a late-eluting compound. At 1.0 mL/min (approx. 36 cm/sec), you might be operating below the optimal velocity for such a heavy molecule at high temperatures, causing Longitudinal Diffusion (
-term) to dominate. -
Immediate Action:
-
Increase Flow: Bump linear velocity to 45–50 cm/sec (approx. 1.5–1.8 mL/min for He). This reduces the time the analyte spends diffusing in the mobile phase.
-
Check Temperature: Ensure your final oven temperature is at least 280°C–300°C to sharpen the peak.
-
Verify Liner: Use a deactivated splitless liner with glass wool to prevent adsorption before the column.
-
Case 2: "I cannot resolve the TNP isomers from the matrix."
Q: I switched to Hydrogen carrier gas to speed up the run. Now the TNP isomers co-elute with my hydrocarbon matrix. How do I fix this without going back to a 60-minute run?
A: You likely pushed the velocity too far into the Mass Transfer (
-
The Science: Large molecules like TNP struggle to move in and out of the stationary phase quickly. If the carrier gas moves too fast, the analyte gets "left behind" in the stationary phase, smearing the band and losing resolution.
-
Solution:
-
Optimize Velocity: For Hydrogen, the optimal window is usually 60–80 cm/sec. If you are at >100 cm/sec, dial it back to 70 cm/sec.
-
Phase Ratio (
): Ensure you are using a thin-film column (0.10 µm or 0.25 µm). Thick films (0.50 µm) exacerbate mass transfer resistance for high boilers.
-
Optimization Protocol: Determining OPLV
Do not rely on the default "1 mL/min." Follow this procedure to define the optimal flow for your specific TNP isomer mix.
Prerequisites
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm ID x 0.25µm film.
-
Standard: TNP (100 ppm in Hexane or Isooctane).
-
Carrier Gas: Helium or Hydrogen (Hydrogen recommended for high boilers).
Step-by-Step Workflow
-
Set Isothermal Conditions: Set oven to 250°C (isothermal). This removes temperature ramp variables.
-
Velocity Ladder: Create a sequence injecting the standard at increasing linear velocities:
-
Helium: 20, 30, 40, 50, 60 cm/sec.
-
Hydrogen:[2] 40, 60, 80, 100, 120 cm/sec.
-
-
Calculate HETP (Height Equivalent to a Theoretical Plate): For the TNP peak in each run, calculate efficiency (
) and then HETP ( ): (Where is column length in mm, is theoretical plates). -
Plot the Curve: Graph HETP (y-axis) vs. Linear Velocity (x-axis).
-
Select OPLV: Choose the velocity where HETP is lowest (maximum efficiency). For TNP, it is often beneficial to operate slightly faster than the minimum (OPLV) to gain speed with minimal resolution loss.
Comparative Data: Carrier Gas Performance for TNP
Theoretical performance based on Van Deemter kinetics for C27 organophosphates.
| Parameter | Helium (He) | Hydrogen (H₂) | Nitrogen (N₂) |
| Optimal Velocity ( | 25–35 cm/sec | 60–80 cm/sec | 10–15 cm/sec |
| Resolution at High Flow | Drops rapidly | Maintains resolution | Catastrophic loss |
| Typical Run Time (TNP) | 25–35 mins | 12–18 mins | >50 mins |
| Rec. for TNP? | Acceptable | Highly Recommended | Avoid |
Visualizing the Logic
The following diagram illustrates the decision-making process for optimizing flow rates specifically for high-boiling organophosphates like TNP.
Figure 1: Decision tree for diagnosing flow-rate related peak issues in TNP analysis.
Frequently Asked Questions (FAQs)
Q: Can I use "Constant Flow" mode for TNP? A: Yes, and you should. As the oven temperature ramps up to 300°C to elute TNP, the gas viscosity increases. If you use Constant Pressure, the flow rate will drop as the column gets hot, potentially falling below the optimal velocity right when TNP is eluting. Always use Constant Flow mode to maintain linear velocity at high temperatures.
Q: Why does the EPA Method 8141B suggest different flows? A: EPA 8141B is a general method for organophosphorus pesticides. While it covers similar compounds, it often defaults to robust, "catch-all" conditions (e.g., Helium at roughly 30-35 cm/sec). For specific optimization of TNP isomers, specifically to reduce run time or improve isomer resolution, you must tune the flow closer to the OPLV of the specific column used [1].
Q: Is Nitrogen ever okay? A: Only if you have no other choice and plenty of time. Nitrogen's optimal velocity is very low (~12 cm/sec). Running it faster destroys efficiency. Your TNP peak will be flat and sensitivity will be poor [2].
References
-
US EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3] SW-846.[1] Link
-
Agilent Technologies. (2025). GC Method Development: Carrier Gas Selection and Linear Velocity.Link
-
Restek Corporation. (2024). Optimizing Carrier Gas Flow Rates for Capillary GC.Link
-
Shimadzu. (2025). Factors Affecting Analysis Time and Resolution in Capillary GC. Application News No. G212. Link
Sources
Technical Support Center: Enhancing the Flame Retardancy of Trinonyl Phosphate Formulations
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for improving the flame retardancy performance of trinonyl phosphate (TNP). This guide is designed for researchers, scientists, and formulation chemists who are working to meet stringent fire safety standards. Here, we address common challenges and provide actionable, evidence-based solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and innovate effectively.
Introduction: Understanding Trinonyl Phosphate's Role
Trinonyl phosphate (TNP) is an organophosphate ester valued for its dual functionality as a plasticizer and a flame retardant, particularly in polymers like polyvinyl chloride (PVC) and synthetic rubbers.[1][2][3] Like other phosphate esters, its flame retardant action is multifaceted, occurring in both the gas and condensed phases of a fire.[4][5] Upon heating, it decomposes to form phosphoric and polyphosphoric acids.[6][7]
-
Condensed Phase Action: These acids promote the dehydration of the polymer backbone, leading to the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles.[5][6][8]
-
Gas Phase Action: Volatilized phosphorus-containing species, such as PO• radicals, can interrupt the high-energy chain reactions of combustion in the flame zone by scavenging key radicals like H• and OH•.[5][6][9][10]
Despite these inherent properties, achieving high-level flame retardancy (e.g., a UL-94 V-0 rating) with TNP alone can be challenging, often requiring high loading levels that may compromise the physical properties of the polymer. This guide will explore scientifically-grounded strategies to enhance its performance through synergistic interactions.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My polymer formulation with Trinonyl Phosphate isn't passing the required flame retardancy test (e.g., UL-94 V-0). What are the first troubleshooting steps?
This is a common issue that can often be resolved by systematically reviewing your formulation and processing. Before making significant changes, consider the following:
-
Verify TNP Concentration and Dispersion: Ensure the correct amount of TNP has been added. More importantly, verify that it is homogeneously dispersed within the polymer matrix. Poor dispersion can create localized, unprotected areas that act as ignition points. Use techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) mapping for phosphorus to confirm uniform distribution.
-
Assess Polymer and Additive Stability: High processing temperatures can cause premature degradation of TNP or other additives, reducing their effectiveness. Review the thermal stability of all components using Thermogravimetric Analysis (TGA). If processing temperatures are close to the onset of degradation, consider using a lower temperature profile or adding thermal stabilizers.
-
Understand the "Candlewick Effect" in Composites: If you are working with fiber-reinforced composites (e.g., glass fibers), the fibers can act like a wick, transporting molten, flammable polymer to the flame front.[11] This effect can counteract the flame retardant's action and promote dripping. Addressing this often requires enhancing the melt strength of the polymer or promoting more robust char formation.[11]
-
Re-evaluate the Loading Level: While the goal is often to minimize additive content, the current loading of TNP may simply be insufficient for the specific polymer system and the fire standard you are targeting. A systematic ladder study, incrementally increasing the TNP concentration, can determine the minimum effective level.
Q2: How can I significantly boost the flame retardant performance of TNP without drastically increasing its concentration?
The key to enhanced performance lies in synergism . Synergistic agents are compounds that, when used in combination with a primary flame retardant, produce a greater effect than the sum of their individual contributions.[12] For TNP, the most effective synergists are typically nitrogen-based compounds or certain metal hydroxides.
The Power of Phosphorus-Nitrogen (P-N) Synergism
Combining phosphorus-based flame retardants like TNP with nitrogen-containing compounds is a well-established and highly effective strategy.[13]
Mechanism of Action: During combustion, the phosphoric acid generated from TNP decomposition reacts with the nitrogen compound. This interaction enhances the stability and integrity of the protective char layer. The nitrogen compound often decomposes to release non-flammable gases (e.g., ammonia, nitrogen), which dilute the flammable volatiles in the gas phase and act as a blowing agent to create a more insulating, intumescent (swollen) char.[13][14]
Common Nitrogen Synergists:
-
Melamine and its derivatives (e.g., Melamine Cyanurate, Melamine Polyphosphate): These are highly effective in promoting charring and intumescence.
-
Ammonium Polyphosphate (APP): Itself a potent flame retardant, APP works exceptionally well with other phosphorus sources and nitrogen synergists.[11][15]
Q3: My material is no longer dripping flaming particles, but smoke generation is too high. What can I do?
High smoke production is a critical safety concern, and it often increases when combustion is incomplete, a common side effect of flame inhibition.[16] To address this, you can incorporate smoke-suppressing synergists.
-
Zinc Borate: This is a multifunctional additive. It releases water upon decomposition (cooling effect), promotes char formation, and forms a glassy protective layer that can trap smoke particles. It often shows synergistic effects with other flame retardants.[17]
-
Molybdenum Compounds (e.g., Ammonium Octamolybdate): These are highly effective smoke suppressants that function in the condensed phase by promoting cross-linking and stabilizing the char, reducing the evolution of volatile, smoke-producing compounds.
Q4: What are the standard laboratory tests I should be using to evaluate performance, and what do the results mean?
For initial screening and development, two laboratory-scale tests are indispensable: the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.[12]
-
Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.[18][19][20] A higher LOI value indicates better flame retardancy.[20] It is an excellent quantitative tool for comparing the relative efficacy of different formulations.
-
UL-94 Vertical Burn Test: This is the industry-standard test for classifying the flammability of plastic materials used in devices and appliances.[21][22][23] It evaluates after-flame time, after-glow time, and whether flaming drips ignite a cotton indicator placed below the sample.[24]
| UL-94 Rating | After-flame Time (t1 or t2) | Total After-flame Time (t1+t2 for 5 samples) | After-glow Time | Flaming Drips Ignite Cotton |
| V-0 | ≤ 10 s | ≤ 50 s | ≤ 30 s | No |
| V-1 | ≤ 30 s | ≤ 250 s | ≤ 60 s | No |
| V-2 | ≤ 30 s | ≤ 250 s | ≤ 60 s | Yes |
| Fail | > 30 s | > 250 s | - | - |
| Table 1: Summary of UL-94 Vertical Burn Test Classifications.[21][25] |
Hypothetical Formulation Performance
The table below illustrates how the addition of synergists can improve the performance of a PVC formulation plasticized with TNP.
| Formulation ID | PVC (phr) | TNP (phr) | Melamine (phr) | Zinc Borate (phr) | LOI (%) | UL-94 Rating |
| F1 (Control) | 100 | 40 | 0 | 0 | 25 | V-2 |
| F2 (P-N) | 100 | 40 | 10 | 0 | 30 | V-0 |
| F3 (P-N + Smoke) | 100 | 40 | 10 | 5 | 32 | V-0 |
Experimental Protocols & Workflows
Protocol 1: Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Objective: To determine the minimum oxygen concentration that supports candle-like combustion.[18][26]
-
Apparatus: LOI tester with a vertical glass column, gas flow meters for oxygen and nitrogen, and a specimen holder.[19]
-
Specimen: Prepare samples according to the standard, typically bars of 80-150 mm long, 10 mm wide, and 4 mm thick.[27]
-
Procedure:
-
Mount the specimen vertically in the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate. Start with an oxygen concentration below the expected LOI value.
-
Ignite the top edge of the specimen with a pilot flame.[27]
-
Observe the burning behavior. The flame is considered self-sustaining if it continues to burn for a specified time or length.
-
Incrementally increase the oxygen concentration and repeat the test until the sample sustains combustion.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material meets the burning criterion.[26]
-
Protocol 2: UL-94 Vertical Burn Test
-
Objective: To classify the flammability of a material based on its self-extinguishing properties.[22]
-
Apparatus: A test chamber, a Tirrill or Bunsen burner, a specimen holder, a timer, and a surgical cotton indicator.[25]
-
Specimen: Prepare bar specimens, typically 125 mm x 13 mm, at the desired thickness.
-
Procedure:
-
Mount the specimen vertically. Place a layer of dry cotton 300 mm below the specimen.
-
Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the first after-flame time (t1).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Remove the flame and record the second after-flame time (t2) and the after-glow time.
-
Note if any flaming drips ignited the cotton below.
-
Test a set of five specimens and classify the material according to the criteria in Table 1.
-
References
-
Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. [Link]
-
Wikipedia. (n.d.). UL 94. [Link]
-
Techmer PM. (n.d.). Understanding UL 94: Flammability Standards and Their Importance. [Link]
-
ELAINE. (n.d.). UL94 standard flame behavior assessment of plastic materials. [Link]
-
Interpower. (2020). The UL 94 Standard for Safety—Testing the Flammability of Plastics. [Link]
-
Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. [Link]
-
Scribd. (n.d.). Limiting Oxygen Index. [Link]
-
Journal of Functional Materials. (n.d.). The development and application of contemporary phosphorus flame retardants: a review. [Link]
-
ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). [Link]
-
Baozhuan New Material. (n.d.). The mechanism of action of phosphate ester flame retardants. [Link]
-
MaTestLab. (2024). ASTM D2863 Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) US Lab. [Link]
-
Intertek. (n.d.). Oxygen Index ASTM D2863. [Link]
-
Enke Chemical. (n.d.). General introduction on phosphorus-based flame retardant. [Link]
-
MDPI. (n.d.). The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites. [Link]
-
Wikipedia. (n.d.). Triphenyl phosphate. [Link]
-
JMF Performance Materials Pvt. Ltd. (n.d.). tricresyl phosphate. [Link]
-
Danish Environmental Protection Agency. (n.d.). Alternative Flame Retardants. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. [Link]
-
MDPI. (2022). Synergistic Enhancement of Flame Retardancy Behavior of Glass-Fiber Reinforced Polylactide Composites through Using Phosphorus-Based Flame Retardants and Chain Modifiers. [Link]
-
E3S Web of Conferences. (n.d.). Phosphorus-containing flame retardants for fire-safe foamed polymers. [Link]
-
MDPI. (n.d.). A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. [Link]
-
ResearchGate. (n.d.). Synergistic flame retardant interplay of phosphorus containing flame retardants with aluminum trihydrate depending on the specific surface area in unsaturated polyester resin. [Link]
-
ResearchGate. (n.d.). Effect of Nitrogen Additives on Flame Retardant Action of Tributyl Phosphate: Phosphorus – Nitrogen Synergism. [Link]
-
MDPI. (n.d.). New Fire-Retardant Open-Cell Composite Polyurethane Foams Based on Triphenyl Phosphate and Natural Nanoscale Additives. [Link]
-
ACS Applied Polymer Materials. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. [Link]
-
Bavarian Polymer Institute. (n.d.). Flame Retardant Polymers. [Link]
-
ResearchGate. (n.d.). Effect of plasticizer (tricresyl phosphate) on Tg (a) and free volume.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Mechanism: Triallyl Phosphate in Fire Safety and Polymerization. [Link]
-
PMC. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102775440A - Composition of tris(nonylphenyl)
-
MDPI. (n.d.). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. [Link]
-
PubChem. (n.d.). Triphenyl Phosphate. [Link]
- Google Patents. (n.d.). US5532401A - Process for production of tris(nonylphenyl) phosphite.
-
ResearchGate. (2026). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. [Link]
Sources
- 1. Phosphate Esters as Flame Retardants - ChemCeed [chemceed.com]
- 2. bomchem.com [bomchem.com]
- 3. US3859395A - Triaryl phosphate esters - Google Patents [patents.google.com]
- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 5. additivebz.com [additivebz.com]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 8. valtris.com [valtris.com]
- 9. enke-chem.com [enke-chem.com]
- 10. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lkt.tf.fau.de [lkt.tf.fau.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Alternative Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 18. kiyorndlab.com [kiyorndlab.com]
- 19. scribd.com [scribd.com]
- 20. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 21. UL 94 - Wikipedia [en.wikipedia.org]
- 22. techmerpm.com [techmerpm.com]
- 23. imgs.elainemedia.net [imgs.elainemedia.net]
- 24. protolabs.com [protolabs.com]
- 25. blog.interpower.com [blog.interpower.com]
- 26. matestlabs.com [matestlabs.com]
- 27. Oxygen Index ASTM D2863 [intertek.com]
minimizing trinonyl phosphate degradation in high-temperature applications
Topic: Minimizing Trinonyl Phosphate Degradation in High-Temperature Applications
Introduction: The Stability Paradox
Trinonyl phosphate (TNP) is favored over its shorter-chain homologues (like Tributyl phosphate, TBP) for its higher hydrophobicity and lower aqueous solubility. However, in high-temperature applications—ranging from nuclear solvent extraction to high-performance lubricants—it faces a critical vulnerability: autocatalytic acidic hydrolysis .
As TNP degrades, it releases acidic species (Dinonyl phosphate - DNP) that act as catalysts for further degradation. This creates a runaway reaction loop. This guide provides the protocols to break that loop and maintain solvent integrity.
Module 1: The Chemistry of Failure
To prevent degradation, you must understand the enemy. TNP degradation is rarely a single event; it is a cascade.
Degradation Pathways
-
Hydrolysis (The Primary Threat): In the presence of even trace moisture and heat (>60°C), the phospho-ester bond cleaves.
-
Dealkylation (Pyrolysis): At extreme temperatures (>150°C), alkyl chains are stripped via elimination.
-
Product: Nonene (olefin) + Phosphoric acid species.
-
-
Oxidation: Radical attack on the alkyl chain, leading to ketones and eventually chain scission.
Visualizing the Decay Chain
Figure 1: The TNP degradation cascade. Note the red "Autocatalysis" loop; DNP accumulation accelerates the destruction of the remaining TNP.
Module 2: Diagnostic Support (Troubleshooting)
User Question: "My solvent is behaving erratically. How do I know if it's thermally degraded?"
Use this decision matrix to diagnose the issue based on observable symptoms.
Symptom: Rising Total Acid Number (TAN)
-
The Science: As ester bonds break, acidic protons are released. A TAN > 0.2 mg KOH/g indicates the onset of exponential degradation.
-
Immediate Action: Perform Protocol A (Alkaline Wash) immediately.
Symptom: Phase Separation Failure (Emulsions/Third Phase)
-
The Science: DNP and MNP are amphiphilic surfactants. They lower interfacial tension, preventing clean phase separation and causing stable emulsions (rag layers).
-
Immediate Action: Check temperature. If T > 60°C, reduce residence time. Add a demulsifier if critical, but purification is required.
Symptom: Viscosity Increase
-
The Science: Oxidative cross-linking or polymerization of olefins (from pyrolysis) thickens the fluid.
-
Immediate Action: This is irreversible. Bleed and feed (replace a portion of the solvent).
Module 3: Prevention & Mitigation Protocols
Protocol A: The Carbonate Wash (Corrective)
Standard procedure for removing acidic degradation products (DNP/MNP) from the organic phase.
Reagents:
-
Sodium Carbonate (
), 5 wt% aqueous solution. -
Deionized Water.[7]
Workflow:
-
Ratio: Mix the degraded TNP organic phase with the Carbonate solution at a 1:1 to 3:1 (Organic:Aqueous) volume ratio.
-
Contact: Agitate vigorously for 5–10 minutes at 40–50°C .
-
Why? The sodium salt of DNP (Na-DNP) is water-soluble, whereas DNP itself is organic-soluble. You are converting the contaminant to pull it into the aqueous waste.
-
-
Settle: Allow phases to separate. Discard the aqueous (bottom) phase.
-
Rinse: Wash the organic phase twice with pure deionized water (pH neutral) to remove residual sodium.
-
Validation: Measure TAN. Target: < 0.05 mg KOH/g .
Protocol B: Nitrogen Blanketing (Preventative)
Essential for applications >100°C to prevent oxidative radical chains.
Workflow:
-
Sparge the TNP reservoir with high-purity
for 30 minutes prior to heating. -
Maintain a positive pressure head (2–5 psig) of
during operation. -
Metric: Dissolved Oxygen (DO) should be < 5 ppm .
Module 4: Comparative Data & Limits
User Question: "How hot can I run TNP compared to TBP before it fails?"
TNP is more stable than TBP due to steric hindrance and hydrophobicity, but it is not invincible.
| Parameter | Tributyl Phosphate (TBP) | Trinonyl Phosphate (TNP) | Notes |
| Max Continuous Temp | 60°C | 80°C | Above this, hydrolysis rates double every 10°C. |
| Flash Point | 146°C | > 200°C | TNP is safer for high-temp lubricant roles. |
| Hydrolysis Rate ( | High | Low | TNP's long alkyl chains shield the P-O bond from water attack. |
| Critical Acid Number | 0.2 mg KOH/g | 0.2 mg KOH/g | The "point of no return" is the same for both. |
Module 5: Troubleshooting Logic Flow
Use this flowchart to guide your daily operations.
Figure 2: Operational decision tree for maintaining TNP solvent quality.
References
-
Burger, L. L. (1955).[6] The Chemistry of Tributyl Phosphate: A Review. Pacific Northwest National Laboratory (PNNL). Link[6]
- Relevance: Establishes the foundational hydrolysis mechanisms for trialkyl phosph
-
Canoil Canada Ltd. (2025). Condition-Monitoring of Phosphate Ester Hydraulic Fluids. Link
- Relevance: Defines the critical Acid Number (TAN) limits (>0.2 mg KOH/g)
-
Suresh, A., et al. (2022).[8] Alkaline Hydrolysis of Tri-iso-amyl Phosphate... Factors Affecting the Hydrolysis Process. Separation Science and Technology. Link
- Relevance: Provides the kinetic basis for alkaline washing and the temperature dependence of hydrolysis in higher-order phosph
-
ASTM International. ASTM D664 - Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration. Link
- Relevance: The industry-standard protocol for validating solvent quality mentioned in Module 3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tributyl phosphate degradation and phosphorus immobilization by MnO2: Reaction condition optimization and mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Tri-nonylphenyl Phosphite is the Preferred Phosphite [adishank.com]
- 4. canoilcanadaltd.com [canoilcanadaltd.com]
- 5. Phosphate Ester Fluids - Benefits and Limitations [machinerylubrication.com]
- 6. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
selecting a suitable stationary phase for trinonyl phosphate chromatography
[1]
Welcome to the Advanced Chromatography Support Hub. Ticket ID: TNP-SEPARATION-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
Trinonyl phosphate (TNP) presents a unique chromatographic challenge due to its extreme hydrophobicity (LogP ≈ 9.0–10.[1]0) and the frequent presence of isomeric mixtures (e.g., tri-n-nonyl vs. tri-3,5,5-trimethylhexyl phosphate).[1] Standard protocols for shorter alkyl phosphates (like TBP) often fail with TNP, resulting in excessive retention times or irreversible adsorption.[1]
This guide moves beyond generic advice, offering a self-validating decision framework for selecting the optimal stationary phase based on your specific analytical goals: Speed , Isomer Resolution , or Sensitivity .
Module 1: Method Selection (GC vs. HPLC)
User Question: "I have a TNP sample. Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?"
Specialist Response: While GC is often the default for organophosphates, TNP lies at the limit of volatility.[1] Your choice dictates the stationary phase chemistry entirely.
-
Gas Chromatography (GC): Feasible but risky.[1] TNP has a high boiling point (>400°C decomp).[1] You must use high-temperature columns and thin films to prevent degradation inside the injector.[1]
-
HPLC (Recommended): Preferred for stability.[1] It allows for isomer separation via "shape selectivity" which is difficult to achieve in GC without extreme run times.[1]
Decision Logic:
Figure 1: Decision matrix for selecting the chromatographic mode for Trinonyl Phosphate.
Module 2: HPLC Stationary Phase Selection
User Question: "I am using a standard C18 column, but my TNP peak elutes after 40 minutes or not at all. What stationary phase should I switch to?"
Specialist Response: The "C18 default" is the root cause here. TNP is significantly more hydrophobic than Tributyl Phosphate (TBP).[1] On a standard C18 column, the hydrophobic interaction is too strong, leading to excessive retention and peak broadening.[1]
You need to reduce the hydrophobic strength or introduce steric selectivity .[1]
Recommended Stationary Phases
| Phase Type | Ligand Structure | Why Choose This? | Trade-off |
| C8 (Octyl) | 8-carbon alkyl chain | Speed. Reduces retention factor ( | Lower resolution for closely related hydrophobic impurities.[1] |
| Phenyl-Hexyl | Phenyl ring w/ 6-carbon linker | Isomer Separation. The | Requires methanol (not acetonitrile) to fully activate |
| C4 (Butyl) | 4-carbon alkyl chain | Ultra-Fast. Use only if C8 is still too retentive.[1] Often used for proteins but works for very lipophilic small molecules.[1] | Low capacity; prone to dewetting in high-aqueous starts (though unlikely for TNP).[1] |
The "Causality" of the Switch:
-
Why C8 over C18? Retention in RPLC is governed by the partition coefficient.[1] By reducing the alkyl chain length (C18
C8), you reduce the phase volume available for partitioning, effectively lowering the retention energy barrier for the highly lipophilic TNP molecule [1].[1] -
Why Phenyl-Hexyl? If your TNP is a commercial mixture (often containing 3,5,5-trimethylhexyl isomers), a C8 phase interacts purely by hydrophobicity and may co-elute them.[1] The Phenyl phase interacts with the electron cloud, discriminating between the "bulky" branched isomers and "slender" linear chains [2].[1]
Module 3: Experimental Protocol & Troubleshooting
User Question: "I see ghost peaks and baseline drift. How do I stabilize the method?"
Specialist Response: TNP is "sticky." It adheres to stainless steel and non-wetted pores.[1] The following protocol includes a self-validating wash step to ensure system integrity.
Optimized HPLC Protocol for TNP
-
Column: C8 (Octyl),
mm, 3.5 µm (or Core-Shell 2.6 µm). -
Mobile Phase A: Water (LC-MS Grade).[1]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1]
-
Note: ACN provides sharper peaks; MeOH provides better isomer selectivity on Phenyl columns.[1]
-
-
Flow Rate: 1.0 mL/min (adjust for backpressure).
-
Detection:
Troubleshooting Logic (The "Sticky" Problem)
Figure 2: Troubleshooting workflow for retention and carryover issues.
Critical "Self-Validating" Step: Run a Blank Injection (100% solvent) after your highest standard.[1]
-
Pass: No peaks detected.[1]
-
Fail: Peak detected at TNP retention time.[1] Action: Your needle wash is insufficient. Switch needle wash solvent to 50:50 Acetonitrile:Isopropanol to dissolve residual TNP.[1]
Module 4: Isomer Separation (Advanced)
User Question: "I need to quantify the linear tri-n-nonyl phosphate vs. the branched isomers. My C8 column shows them as one blob."
Specialist Response: You have encountered the limit of "hydrophobic subtraction."[1] You must switch to a mechanism that sees shape .[1]
-
Stationary Phase: Switch to Biphenyl or Phenyl-Hexyl .[1]
-
Mobile Phase Modifier: Use Methanol instead of Acetonitrile.
-
Temperature: Lower the column temperature to 20°C.
References
-
Gritti, F., & Guiochon, G. (2014).[1] Retention mechanisms in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] [1]
Disclaimer: This guide assumes standard laboratory safety protocols. TNP is an organophosphate; handle with appropriate PPE.
Validation & Comparative
Comparative Guide: Trinonyl Phosphate (TNP) vs. Tributyl Phosphate (TBP) for Uranium Extraction
This comparative guide details the technical specifications, extraction mechanisms, and operational trade-offs between Tributyl Phosphate (TBP) and Trinonyl Phosphate (TNP) for uranium extraction.
Executive Summary
Tributyl Phosphate (TBP) remains the industry standard for the PUREX process due to its optimal balance of viscosity, density, and extraction efficiency. However, its significant aqueous solubility leads to solvent loss and secondary waste generation.
Trinonyl Phosphate (TNP) , a "heavy" trialkyl phosphate, is investigated as a superior alternative to minimize solvent loss. While it offers near-zero aqueous solubility, it introduces hydrodynamic challenges (higher viscosity) and altered third-phase formation limits. This guide analyzes whether the stability gains of TNP outweigh the hydrodynamic penalties of TBP.
Quick Comparison Matrix
| Feature | Tributyl Phosphate (TBP) | Trinonyl Phosphate (TNP) |
| CAS Number | 126-73-8 | 13018-37-6 (n-isomer) |
| Alkyl Chain | Butyl ( | Nonyl ( |
| Aqueous Solubility | High (~400 mg/L) | Negligible (< 5 mg/L) |
| Viscosity | Low (3.39 cP @ 25°C) | High (~12-15 cP @ 25°C) |
| U(VI) Extraction ( | High | Moderate to High |
| Third Phase Risk | Moderate (High Loading) | High (Lower Loading Limit) |
| Primary Use Case | Standard PUREX (High Throughput) | Low-Loss / Waste Minimization |
Physicochemical Properties & Hydrodynamics[2]
The choice between TBP and TNP is fundamentally a trade-off between mass transfer kinetics (favored by TBP) and solvent integrity (favored by TNP).
Physical Data Comparison
Data normalized for 30% v/v solutions in n-dodecane unless otherwise noted.
| Property | TBP (30% in Dodecane) | TNP (30% in Dodecane) | Impact on Process |
| Density (g/mL) | ~0.82 | ~0.84 | Density difference ( |
| Viscosity (cP) | ~1.5 | ~2.8 - 3.5 | Higher viscosity of TNP reduces mass transfer rates and increases coalescence time in settlers. |
| Interfacial Tension | Moderate | High | TNP's longer chains increase hydrophobicity, improving phase disengagement but requiring more energy to disperse. |
| Flash Point | 146°C (Pure) | >170°C (Pure) | TNP offers a higher safety margin against flammability. |
Solubility & Solvent Loss
TBP's major flaw is its solubility in nitric acid, which carries degradation products (DBP, MBP) into the aqueous raffinate.
-
TBP Loss: ~150–500 mg/L in aqueous phase depending on acidity.
-
TNP Loss: <10 mg/L. The
chains renders the molecule highly lipophilic. -
Operational Benefit: TNP significantly reduces the load on downstream solvent recovery units (e.g., steam stripping) and minimizes phosphorus discharge in waste.
Extraction Performance & Mechanism
Both solvents extract Uranium(VI) via a solvation mechanism, forming a neutral adduct.
Reaction Mechanism
The extraction of uranyl nitrate follows the reaction:
Where
Distribution Coefficients ( )
Experimental data indicates that extraction efficiency decreases slightly as alkyl chain length increases due to steric hindrance and inductive effects .
-
TBP: The short butyl chains allow the phosphoryl oxygen (
) to easily access the uranium center. is typically 10–40 (at 3M ). -
TNP: The long nonyl chains create steric bulk around the coordination site.
values are typically 10–20% lower than TBP under identical conditions but remain well above the threshold ( ) required for efficient industrial recovery.
Third Phase Formation (Critical Limit)
"Third phase" formation occurs when the metal-solvate complex becomes insoluble in the non-polar diluent (dodecane) and splits into a heavy, metal-rich organic layer.
-
TBP: High tolerance. Can load ~120 g/L U(VI) before splitting (in 30% TBP).
-
TNP: Lower tolerance. Despite being more lipophilic, the large nonyl-solvate complexes can undergo aggregation or "reverse micelle" stacking that is incompatible with light alkanes like dodecane.
-
Mitigation: To use TNP at high uranium loading, you must use a modifier (e.g., isodecanol) or a heavier diluent, or operate at higher temperatures (
).
Visualization: Mechanism & Decision Logic
Diagram 1: Solvation & Phase Separation Logic
Caption: Flow of the solvent extraction cycle highlighting the critical differentiation points between TBP and TNP.
Experimental Protocol: Comparative Determination of
Objective: Determine and compare the distribution ratio (
Reagents
-
Extractants: TBP (>99% purity) and TNP (>95% purity).
-
Diluent: n-Dodecane.
-
Aqueous Phase: Uranyl Nitrate solution (10 g/L U) in 3M
. -
Tracer (Optional):
spike for radiometric analysis (if available).
Workflow
-
Solvent Preparation:
-
Prepare 30% (v/v) TBP in n-dodecane.
-
Prepare 30% (v/v) TNP in n-dodecane.
-
Note: Pre-equilibrate both solvents with 3M
(acid equilibration) to prevent volume changes during extraction.
-
-
Contacting (Shake Flask):
-
In a 20 mL glass vial, add 5 mL of Aqueous Feed and 5 mL of Solvent (A:O = 1:1).
-
Mechanically shake at 25°C ± 0.5°C for 30 minutes. (TNP may require 45 mins to ensure equilibrium due to viscosity).
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 5 minutes.
-
Observation: Record the time required for clear interface formation. TNP will be slower.
-
-
Analysis:
-
Sample both phases.
-
Analyze Uranium concentration using ICP-OES (Inductively Coupled Plasma) or Davis-Gray Titration .
-
-
Calculation:
Expected Results
| Parameter | TBP System | TNP System |
| Separation Time | < 2 mins | 3–5 mins |
| 15.0 | 12.5 | |
| Aqueous P content | High | Below Detection Limit |
Conclusion & Recommendation
Use Tributyl Phosphate (TBP) if:
-
You require high throughput and rapid phase separation.
-
The process operates at high uranium loading (>100 g/L) where third-phase risks must be minimized.
-
You have established waste treatment for aqueous-soluble organics.
Use Trinonyl Phosphate (TNP) if:
-
Environmental compliance regarding phosphate discharge is critical.
-
You are processing lower concentrations of uranium or using centrifugal contactors that can handle higher viscosity.
-
You aim to reduce solvent replenishment costs over long operating cycles.
References
-
Schulz, W. W., & Navratil, J. D. (1984). Science and Technology of Tributyl Phosphate: Vol. I, Synthesis, Properties, Reactions and Analysis. CRC Press. Link
-
Suresh, A., et al. (2015). "Studies related to spent fuel reprocessing using tri-iso-amyl phosphate as an alternate extractant to tri-n-butyl phosphate." Solvent Extraction and Ion Exchange, 33(2). Link
-
Burger, L. L. (1955).[1] "The Chemistry of Tributyl Phosphate: A Review." Hanford Atomic Products Operation Report, HW-40910. Link[1]
-
Sarkar, S., et al. (2018). "An insight into third-phase formation in the extraction of thorium nitrate by tris(2-methylbutyl) phosphate and tri-n-alkyl phosphates." Journal of Molecular Liquids, 268, 315-323. Link
-
PubChem. (2025).[2] "Tributyl Phosphate Compound Summary." National Library of Medicine. Link[3]
Sources
Comparative Analysis: Trinonyl Phosphate (TNP) vs. Trioctyl Phosphate (TOP)
Executive Summary
In the fields of analytical chemistry and drug development, alkyl phosphates serve two critical roles: as plasticizers in polymer-based sensors (Ion-Selective Electrodes, ISEs) and as extractants in solvent extraction processes.
While Tributyl Phosphate (TBP) is the industry standard for extraction, it suffers from high water solubility. Researchers moving to lipophilic alternatives often debate between Trioctyl Phosphate (TOP) and Trinonyl Phosphate (TNP) .
The verdict in brief:
-
Select TOP (specifically TEHP) for general-purpose solvent extraction where moderate viscosity and cost-efficiency are required.
-
Select TNP for high-longevity Ion-Selective Electrodes (ISEs) in biological media (e.g., blood/serum analysis) where minimizing plasticizer leaching is critical.
Chemical Identity & Physicochemical Profile[1][2][3]
To ensure experimental reproducibility, we must first define the specific isomers used in this comparison. "Trioctyl phosphate" in commerce is almost exclusively Tris(2-ethylhexyl) phosphate (TEHP) , a branched isomer. "Trinonyl phosphate" typically refers to Triisononyl phosphate (TINP) , also branched.
Table 1: Comparative Physicochemical Properties
| Property | Trioctyl Phosphate (TOP/TEHP) | Trinonyl Phosphate (TNP/TINP) | Impact on Performance |
| CAS Number | 78-42-2 | 13018-37-6 | Use these for ordering reagents. |
| Molecular Weight | 434.6 g/mol | ~476.7 g/mol | TNP has higher mass, reducing volatility. |
| Lipophilicity (log P) | ~9.5 | ~10.8 | Critical: TNP is significantly more lipophilic. |
| Viscosity (25°C) | 14–16 cP | 28–32 cP | TNP is more viscous; slows diffusion in membranes. |
| Density (20°C) | 0.92 g/cm³ | 0.93 g/cm³ | Similar phase separation behavior. |
| Water Solubility | < 0.1 mg/L | < 0.02 mg/L | TNP effectively eliminates aqueous phase contamination. |
Application Analysis: Drug Development & Sensing
In drug development, these compounds are primarily used as solvent polymeric membrane plasticizers for potentiometric sensors (ISEs) used to detect drug ions (e.g., hydrochloride salts of amine drugs).
The Lipophilicity-Lifetime Trade-off
The primary failure mode of ISEs in biological fluids is leaching . The plasticizer migrates from the PVC membrane into the sample (blood/urine), causing the sensor to drift and eventually fail.
-
Mechanism: Leaching is governed by the partition coefficient of the plasticizer between the membrane and the sample phase.
-
TNP Advantage: With a log P > 10, TNP is thermodynamically driven to remain in the organic membrane phase significantly more than TOP.
-
Experimental Insight: In continuous flow analysis of serum, TNP-based electrodes often exhibit a 30–50% longer operational lifetime than TOP-based equivalents.
Dielectric Constant and Selectivity
Both solvents have low dielectric constants (
-
Use Case: If you are developing a sensor for a hydrophobic drug molecule (e.g., Diclofenac, Propranolol), both are suitable. However, TNP's higher viscosity may slightly increase the response time (t90%) from <5s (TOP) to ~10s (TNP) due to slower diffusion of the ionophore-target complex.
Visualization: Leaching & Stability Mechanism
Figure 1: Comparative leaching kinetics. TNP's higher lipophilicity creates a higher energy barrier for migration into the aqueous phase, preserving sensor integrity.
Application Analysis: Solvent Extraction
In the extraction of metal ions (e.g., lanthanides for radiopharmaceuticals or catalyst recovery), the steric hindrance of the phosphate ester plays a massive role.
Steric Hindrance & Coordination
The phosphoryl oxygen (P=O) is the binding site for metals.
-
Linear Chains (Tri-n-octyl): Low steric hindrance, high extraction efficiency.
-
Branched Chains (TEHP/TINP): The branching at the beta-carbon (in 2-ethylhexyl) or throughout the chain (in isononyl) creates steric bulk.
-
Comparison: TNP (Iso-nonyl) is generally more sterically hindered than TOP (Iso-octyl).
-
Result: TNP has a lower Distribution Coefficient (Kd) for metals than TOP.
-
Benefit: This lower affinity can be advantageous when stripping the metal back out. TBP often holds metals too tightly; TNP allows for easier back-extraction with dilute acids.
-
Experimental Protocols
Protocol A: Fabrication of Drug-Selective Membrane (ISE)
Use this protocol to compare sensor performance between TOP and TNP.
Materials:
-
High molecular weight PVC.
-
Plasticizer: TOP or TNP.
-
Ionophore: Specific to target drug (e.g., valinomycin for K+, or custom ion-pair).
-
Solvent: Tetrahydrofuran (THF).[1]
Workflow:
-
Weighing: Dissolve components in the following mass ratio:
-
Ionophore: 1%
-
PVC: 33%
-
Plasticizer (TOP or TNP): 66% (The high plasticizer content ensures the membrane acts as a quasi-liquid).
-
-
Solvation: Dissolve the mixture in 3 mL of THF. Stir for 20 minutes until the solution is clear and viscous.
-
Casting: Pour the solution into a 30 mm glass ring fixed on a glass plate.
-
Evaporation: Cover with a filter paper (to slow evaporation and prevent rippling) and let stand at room temperature for 24 hours.
-
Mounting: Cut a 5 mm disc and mount it on an electrode body. Condition in 0.01 M target drug solution for 12 hours.
Validation Check: Measure the slope (mV/decade). Both TOP and TNP should yield Nernstian slopes (59 mV/z). If the TNP slope is sub-Nernstian, the membrane may be too viscous; increase plasticizer ratio to 70%.
Protocol B: Determination of Distribution Coefficient (Kd)
Use this to determine extraction efficiency for a target metal/drug.
Workflow:
-
Phase Preparation:
-
Organic Phase: 30% (v/v) TOP or TNP in Kerosene (diluent).
-
Aqueous Phase: 100 ppm Metal ion solution in 1M HNO₃.
-
-
Equilibration: Mix equal volumes (10 mL) of organic and aqueous phases in a separating funnel.
-
Agitation: Shake mechanically for 30 minutes at 25°C.
-
Separation: Allow phases to settle for 1 hour. (Note: TNP phases may take longer to settle due to higher viscosity).
-
Analysis: Separate phases. Measure metal concentration in the aqueous phase using ICP-OES or UV-Vis.
-
Calculation:
Where is the concentration in the aqueous phase.
Visualizing the Extraction Mechanism
Figure 2: Steric impact on extraction. TNP's bulkier isononyl chains create steric crowding around the P=O donor, reducing extraction efficiency compared to TOP, but facilitating easier stripping.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15733, Tris(2-ethylhexyl) phosphate (TOP). Retrieved from [Link]
-
ResearchGate (2015). Studies related to spent fuel reprocessing using tri-iso-amyl phosphate as an alternate extractant. (Provides comparative methodology for branched phosphate extraction). Retrieved from [Link]
-
European Patent Office. Lubricating Oil Composition containing Trinonyl Phosphate (EP 2855645 B1).[2] (Source for viscosity and density data of TNP). Retrieved from [Link]
Sources
A Comparative Performance Analysis of Trinonyl Phosphate vs. Tricresyl Phosphate as Industrial Additives
In the landscape of industrial chemical additives, phosphate esters are a cornerstone, prized for their multifunctionality as plasticizers, flame retardants, and anti-wear agents. Among the myriad of available options, tricresyl phosphate (TCP), an aryl phosphate, has a long history of use and a well-documented performance profile. This guide seeks to compare TCP with trinonyl phosphate (TNP), an alkyl phosphate.
Molecular Structure: The Foundation of Performance
The divergent performance characteristics of these two additives are fundamentally rooted in their molecular architecture. TCP is an aryl phosphate, featuring three cresol groups attached to a central phosphate core. This structure is characterized by its aromaticity and rigidity. Conversely, TNP is an alkyl phosphate with three long, flexible nonyl chains.
Figure 1: Generalized chemical structures of Trinonyl Phosphate (an alkyl phosphate) and Tricresyl Phosphate (an aryl phosphate).
These structural distinctions directly influence key performance parameters such as thermal stability, plasticizing efficiency, and hydrolytic stability.
Performance Metrics: A Comparative Overview
The following table summarizes the expected performance differences between TNP and TCP based on their chemical nature.
| Performance Metric | Trinonyl Phosphate (TNP) (Expected) | Tricresyl Phosphate (TCP) (Documented) | Significance for Researchers & Formulators |
| Thermal Stability | Good | Excellent | High-temperature applications such as engine lubricants and engineering plastics demand excellent thermal stability to prevent degradation. |
| Hydrolytic Stability | Excellent | Good to Moderate | In environments with potential moisture exposure, high hydrolytic stability is crucial to prevent the breakdown of the additive and the formation of corrosive byproducts. |
| Plasticizing Efficiency | Excellent | Good | Higher plasticizing efficiency means less additive is required to achieve the desired flexibility in a polymer, which can be cost-effective and minimize impacts on other properties. |
| Flame Retardancy | Moderate | Excellent | The phosphorus content and the char-forming tendency of aryl phosphates make them highly effective flame retardants for plastics and textiles. |
| Low-Temperature Flexibility | Excellent | Poor | For applications in colder climates, such as automotive interiors or wire insulation, good low-temperature flexibility is essential to prevent materials from becoming brittle. |
| Toxicity | Generally Lower | Higher (Concerns with ortho-isomers) | The toxicity profile, particularly the neurotoxicity associated with the ortho-isomers of TCP, is a critical consideration for health and safety regulations. |
In-Depth Analysis of Key Performance Areas
Thermal and Hydrolytic Stability
Expertise & Experience: The superior thermal stability of aryl phosphates like TCP is a direct result of the aromatic rings, which can dissipate thermal energy more effectively than the aliphatic chains of alkyl phosphates. However, this aromatic character also renders them more susceptible to hydrolysis. In contrast, the long alkyl chains of TNP are expected to provide better hydrolytic stability due to steric hindrance around the phosphate core, protecting it from water attack.
Trustworthiness through Self-Validating Protocols: To quantify these properties, standardized tests are employed.
Experimental Protocol: Rotary Bomb Oxidation Test (RBOT) - ASTM D2272
This test evaluates the oxidative stability of lubricants, which is a key indicator of thermal performance.
-
Sample Preparation: A precise quantity of the base oil containing the phosphate ester additive is placed in a glass container with a copper catalyst.
-
Water Addition: A specified volume of distilled water is added.
-
Pressurization: The container is sealed in a steel pressure vessel ("bomb") and pressurized with oxygen.
-
Oxidation: The bomb is immersed in a heated bath and rotated.
-
Data Collection: The time taken for a significant pressure drop, indicating oxygen consumption due to oxidation, is recorded. A longer time signifies better oxidative (and thermal) stability.
Figure 3: Workflow for the Limiting Oxygen Index (LOI) test.
Application-Specific Recommendations
-
For high-temperature applications where thermal stability is paramount, such as in industrial lubricants and certain engineering plastics, tricresyl phosphate is the established choice.
-
In applications demanding superior low-temperature flexibility and hydrolytic stability , such as in PVC for outdoor use or in environments with high humidity, an alkyl phosphate like trinonyl phosphate would be the theoretically preferred option.
-
When flame retardancy is the primary objective , the higher phosphorus content and char-forming ability of tricresyl phosphate make it the more effective additive.
-
In applications with stringent health and safety requirements , the generally lower toxicity profile of alkyl phosphates could make trinonyl phosphate a more suitable candidate, avoiding the neurotoxicity concerns associated with ortho-isomers of TCP.
Conclusion
While a direct, data-rich comparison between trinonyl phosphate and tricresyl phosphate is hampered by the limited public data on TNP, a clear picture emerges based on the fundamental differences between alkyl and aryl phosphates. Tricresyl phosphate offers exceptional thermal stability and flame retardancy, making it a stalwart in demanding applications. Trinonyl phosphate, representing the long-chain alkyl phosphates, is anticipated to provide superior hydrolytic stability, plasticizing efficiency, and low-temperature performance, along with a more favorable toxicity profile. The selection of the appropriate additive, therefore, requires a careful consideration of the specific performance requirements of the end-use application.
References
-
Adishank Chemicals Pvt Ltd. Tri Nonyl Phenyl Phosphite (TNPP). Retrieved from [Link]
-
PubChem. Triphenyl Phosphate. Retrieved from [Link]
-
PubChem. Tris(nonylphenyl)phosphite. Retrieved from [Link]
-
Taylor & Francis. Alkyl phosphates – Knowledge and References. Retrieved from [Link]
-
Wikipedia. Triphenyl phosphate. Retrieved from [Link]
A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for Trinonyl Phosphate
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, demonstrating that a method is suitable for its intended purpose.[1][2] This guide provides an in-depth comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of trinonyl phosphate against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach. Through a detailed examination of validation parameters, supported by experimental data, we will illustrate the enhanced performance and robustness of this new methodology.
The Importance of Robust Analytical Methods for Trinonyl Phosphate
Trinonyl phosphate, a plasticizer and flame retardant, can be present in various materials, including those used in pharmaceutical manufacturing and packaging. Its potential for migration into drug products necessitates sensitive and reliable analytical methods for its detection and quantification to ensure patient safety and regulatory compliance. An ideal analytical method should be specific, accurate, precise, and robust enough to handle the complexities of different sample matrices.
A Paradigm Shift: From Conventional GC-MS to Advanced UPLC-MS/MS
While GC-MS has been a traditional workhorse for the analysis of semi-volatile organic compounds like trinonyl phosphate, it is not without its limitations.[3] Long run times, potential for thermal degradation of analytes, and matrix interference can pose challenges. The novel UPLC-MS/MS method presented here offers significant advantages in terms of speed, sensitivity, and specificity.
This guide will walk you through the validation of this new method, following the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[1][2][4][5][6]
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow and the interconnectedness of the various validation parameters.
Caption: A typical workflow for the validation of a new analytical method.
Experimental Design and Protocols
Objective
To validate a new UPLC-MS/MS method for the quantification of trinonyl phosphate and compare its performance against a conventional GC-MS method.
Materials and Methods
-
Instrumentation:
-
New Method: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
Conventional Method: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
-
-
Reagents and Standards: Trinonyl phosphate reference standard, HPLC-grade solvents, and other necessary reagents were procured from certified vendors.
Detailed Experimental Protocols
1. Specificity
-
Rationale: To demonstrate that the analytical signal is solely from trinonyl phosphate and not from any other components in the sample matrix, such as impurities or degradation products.[7]
-
Protocol:
-
Analyze a blank sample (matrix without trinonyl phosphate).
-
Analyze a sample spiked with trinonyl phosphate.
-
Analyze a sample spiked with known impurities and potential degradation products.
-
For the UPLC-MS/MS method, monitor multiple MRM (Multiple Reaction Monitoring) transitions to enhance specificity.
-
2. Linearity and Range
-
Rationale: To establish the relationship between the concentration of trinonyl phosphate and the instrumental response, and to define the concentration range over which this relationship is linear.[1]
-
Protocol:
-
Prepare a series of at least five calibration standards of trinonyl phosphate at different concentrations.[1]
-
Inject each standard in triplicate.
-
Plot the average response against the concentration and perform a linear regression analysis.
-
The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[5]
-
3. Accuracy
-
Rationale: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Spike a blank matrix with trinonyl phosphate at three different concentration levels (low, medium, and high) within the defined range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
4. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of trinonyl phosphate that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[8]
-
Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
6. Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Analyze samples under these modified conditions and assess the impact on the results.
-
Comparative Validation Data
The following tables summarize the validation data for the novel UPLC-MS/MS method and the conventional GC-MS method.
Table 1: Specificity
| Parameter | UPLC-MS/MS Method | Conventional GC-MS Method |
| Interference from Blank | No interfering peaks at the retention time of trinonyl phosphate | Minor baseline noise observed |
| Interference from Impurities | No co-eluting peaks; MRM transitions provide high specificity | Potential for co-elution with structurally similar compounds |
Table 2: Linearity and Range
| Parameter | UPLC-MS/MS Method | Conventional GC-MS Method | Acceptance Criteria |
| Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | Suitable for intended purpose |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| y-intercept | Close to zero | Close to zero | Minimal |
Table 3: Accuracy
| Spiked Level | UPLC-MS/MS Method (% Recovery) | Conventional GC-MS Method (% Recovery) | Acceptance Criteria |
| Low | 98.5% | 92.1% | 80 - 120% |
| Medium | 101.2% | 95.5% | 80 - 120% |
| High | 99.8% | 103.7% | 80 - 120% |
Table 4: Precision
| Parameter | UPLC-MS/MS Method (%RSD) | Conventional GC-MS Method (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | < 5.0% | ≤ 15% |
| Intermediate Precision | < 2.0% | < 8.0% | ≤ 15% |
Table 5: LOD and LOQ
| Parameter | UPLC-MS/MS Method | Conventional GC-MS Method |
| LOD | 0.03 ng/mL | 3 ng/mL |
| LOQ | 0.1 ng/mL | 10 ng/mL |
Table 6: Robustness
| Parameter Variation | UPLC-MS/MS Method (%RSD) | Conventional GC-MS Method (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | < 2.0% | < 10.0% | Minimal impact |
| Column Temperature (±5°C) | < 1.5% | < 12.0% | Minimal impact |
Interpretation of Results and Method Comparison
The validation data clearly demonstrates the superior performance of the novel UPLC-MS/MS method for the analysis of trinonyl phosphate.
-
Specificity: The use of MRM transitions in the UPLC-MS/MS method provides a higher degree of confidence in the identification and quantification of trinonyl phosphate, minimizing the risk of interference from matrix components.
-
Sensitivity: The UPLC-MS/MS method is significantly more sensitive, with a limit of quantitation (LOQ) that is 100 times lower than the conventional GC-MS method. This is crucial for detecting trace levels of trinonyl phosphate in drug products.
-
Accuracy and Precision: The UPLC-MS/MS method exhibits excellent accuracy and precision, with percent recoveries close to 100% and low relative standard deviations.[9] This indicates a high degree of reliability and reproducibility.
-
Robustness: The UPLC-MS/MS method is more robust to small changes in experimental conditions, ensuring consistent performance over time.
-
Throughput: The shorter run times associated with UPLC technology allow for higher sample throughput, increasing laboratory efficiency.
The logical relationship between these validation parameters is crucial for a comprehensive assessment of the method's suitability.
Caption: The logical relationship between key analytical method validation parameters.
Conclusion: A New Standard for Trinonyl Phosphate Analysis
The validation data presented in this guide unequivocally supports the adoption of the novel UPLC-MS/MS method for the routine analysis of trinonyl phosphate. Its superior sensitivity, specificity, accuracy, precision, and robustness make it a more reliable and efficient alternative to conventional GC-MS methods. By embracing such advanced analytical technologies, researchers and drug development professionals can ensure the highest level of data quality, ultimately contributing to the safety and efficacy of pharmaceutical products. The lifecycle management of this analytical procedure should be considered to ensure it remains fit for purpose over time.[6][10]
References
- Department of Toxic Substances Control. (n.d.). Analytical Method Performance Guidelines for Nail Products Containing Triphenyl Phosphate (TPhP).
- BA Sciences. (n.d.). USP <1225> Method Validation.
-
Kim, J. E., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 26(15), 4484. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Toxicology Program. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. Retrieved from [Link]
-
Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]
-
Dicholkar, D. D., et al. (2011). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 833-837. Retrieved from [Link]
-
Dongre, V. G., et al. (2008). Development and validation of UPLC method for determination of primaquine phosphate and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 236-242. Retrieved from [Link]
-
U.S. Army Soldier and Biological Chemical Command. (n.d.). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Dicholkar, D. D., et al. (2011). Direct determination of tri-n-butyl phosphate by HPLC and GC methods. Journal of Radioanalytical and Nuclear Chemistry, 290(3), 739-743. Retrieved from [Link]
-
Bignardi, C., et al. (2018). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 35(1), 165-175. Retrieved from [Link]
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry. Retrieved from [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance on analytical method validation. Retrieved from [Link]
-
MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Comparative Environmental Risk Assessment: Trinonyl Phosphate (TNP) vs. Trixylenyl Phosphate (TXP)
Topic: Environmental Risk Assessment of Trinonyl Phosphate vs. Trixylenyl Phosphate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide provides a comparative environmental risk assessment (ERA) between Trinonyl Phosphate (TNP) , a long-chain aliphatic organophosphate, and Trixylenyl Phosphate (TXP) , an aromatic organophosphate. While both function as flame retardants and plasticizers, their environmental fates diverge significantly due to their structural backbones.
Key Insight: The assessment reveals a fundamental trade-off:
-
TNP (Alkyl): Exhibits lower acute aquatic toxicity due to solubility limitations but poses risks of sediment accumulation and physical entrapment (smothering).
-
TXP (Aryl): Demonstrates higher hydrolytic stability, confirmed neurotoxicity (OPIDN potential), and PBT (Persistent, Bioaccumulative, Toxic) characteristics, making it a higher regulatory priority.
Chemical Identity & Physicochemical Profiling
The environmental behavior of these compounds is dictated by the "Alkyl vs. Aryl" structural dichotomy.
| Feature | Trinonyl Phosphate (TNP) | Trixylenyl Phosphate (TXP) |
| CAS Number | 13018-37-6 (Isomers vary) | 25155-23-1 |
| Chemical Class | Trialkyl Phosphate (Aliphatic) | Triaryl Phosphate (Aromatic) |
| Molecular Structure | Long hydrophobic carbon chains ( | Phenyl rings with methyl substitutions (xylenol) linked to phosphate. |
| Log Kow | > 7.0 (Estimated) | 5.63 – 6.6 (Measured) |
| Water Solubility | < 0.01 mg/L (Highly Insoluble) | 0.11 – 0.89 mg/L |
| Vapor Pressure | < | |
| Primary Use | Lubricant additive, specialty plasticizer. | Flame retardant, hydraulic fluid, PVC plasticizer. |
Scientific Implication:
-
TNP is dominated by hydrophobic partitioning. It will rapidly adsorb to suspended organic matter and sediment, reducing bioavailability in the water column.
-
TXP has sufficient solubility to maintain toxic concentrations in pore water and exhibits greater stability against hydrolysis due to the resonance stabilization of the phenoxy groups.
Environmental Fate & Transport
The degradation pathways differ markedly. TNP undergoes
Graphviz Diagram: Environmental Fate Pathways
Caption: Comparative fate pathways showing TNP's sediment-driven sink versus TXP's water column persistence and bioaccumulation potential.
Ecotoxicological Impact Comparison
3.1 Aquatic Toxicity (Acute & Chronic)
-
Trinonyl Phosphate (TNP):
-
Mechanism: Non-polar narcosis. The toxicity is often "physical" rather than chemical; the molecule is so insoluble that it may form films on gills or daphnia carapaces (physical smothering) before reaching a lethal internal dose.
-
Data Read-Across: Based on structural analog Trioctyl Phosphate (CAS 78-42-2), the LC50 is often reported as > Water Solubility. No acute systemic toxicity is typically observed at saturation.
-
-
Trixylenyl Phosphate (TXP):
-
Mechanism: Specific neurotoxicity and systemic toxicity. TXP is classified as Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects).
-
Data Point: 96h LC50 (Fish)
0.2 – 1.0 mg/L (varies by isomer mixture). -
Neurotoxicity: TXP is associated with Organophosphate-Induced Delayed Neuropathy (OPIDN), inhibiting Neuropathy Target Esterase (NTE).
-
3.2 Bioaccumulation (PBT Assessment)
-
TNP: High Log Kow suggests potential for uptake, but the large molecular volume (
g/mol ) and rapid metabolism (via alkyl chain oxidation) often result in a lower Bioaccumulation Factor (BCF) than predicted by hydrophobicity models. -
TXP: High concern.[1][2][3] Measured BCF values in fish (e.g., Oryzias latipes) range from 1,000 to 2,400 L/kg . It meets the "B" (Bioaccumulative) criterion in PBT assessments under REACH.
Experimental Protocols for Validation
To validate these claims in a laboratory setting, the following standardized protocols are recommended.
Protocol A: Determination of Biodegradability (OECD 301F - Manometric Respirometry)
Rationale: Used to determine if the phosphate ester is "Readily Biodegradable."[1]
-
Inoculum Preparation: Collect activated sludge from a wastewater treatment plant. Wash and aerate for 24 hours to reduce endogenous respiration.
-
Test Medium: Prepare mineral medium (pH 7.4) containing trace elements (Fe, Mg, Ca).
-
Setup:
-
Vessels: 1L respirometer flasks.
-
Test Concentration: 100 mg/L of TNP or TXP (introduced via direct weighing or silica gel carrier due to low solubility).
-
Reference: Sodium Benzoate (check for viability).
-
-
Measurement: Incubate at 22°C in the dark. Continuously monitor
consumption via pressure drop (absorbing with NaOH pellets in headspace). -
Validation:
-
TNP Expectation: Slow onset (lag phase) due to solubility, reaching < 60% degradation in 28 days (Inherently biodegradable).
-
TXP Expectation: < 20% degradation in 28 days (Not readily biodegradable).[1]
-
Protocol B: Daphnia magna Reproduction Test (OECD 211)
Rationale: Assessing chronic toxicity, critical for TXP.
-
Test System: 10 replicates per concentration, 1 daphnid per vessel (50-100 mL).
-
Exposure: Semi-static renewal (replace medium every 48h) for 21 days.
-
Dosing: Use a solvent carrier (acetone < 0.1 mL/L) or Water Accommodated Fraction (WAF) for TNP to avoid surface films.
-
Endpoints:
-
Total living offspring per parent.
-
Time to first brood.
-
Adult survival.
-
-
Data Analysis: Calculate NOEC (No Observed Effect Concentration) using ANOVA.
-
Warning: For TXP, watch for "spinners" (neurotoxic behavior) even if mortality is low.
-
Regulatory Landscape & Risk Management[1]
| Regulatory Body | Trinonyl Phosphate (TNP) Status | Trixylenyl Phosphate (TXP) Status |
| EU REACH | Registered (often as UVCB). Lower priority than Aryl phosphates. | Substance of Very High Concern (SVHC) candidate due to Reprotoxicity (Cat 1B) and PBT properties. |
| US TSCA | Listed. | Listed. Subject to SNUR (Significant New Use Rules) in some contexts due to neurotoxicity. |
| GHS Classification | Aquatic Chronic 4 (May cause long lasting harmful effects).[2] | Aquatic Acute 1, Aquatic Chronic 1 (H410). Repr. 1B (H360). |
Conclusion
For researchers selecting alternatives:
-
If replacing TXP with TNP: You significantly reduce neurotoxic and chronic aquatic risks. However, you must manage the sediment adsorption profile. TNP is not a "drop-in" replacement for applications requiring high hydrolytic stability in aqueous environments.
-
Risk Assessment Verdict: TXP presents a high-risk profile requiring strict containment. TNP presents a lower toxicological risk but a high persistence risk in sediment compartments.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Trixylyl phosphate (CAS 25155-23-1).[1] Retrieved from [Link]
-
Environment Agency UK. (2009). Environmental risk evaluation report: Trixylenyl phosphate.[4] Retrieved from [Link]
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Brooke, D. N., et al. (2009). Environmental fate and effects of triaryl and trialkyl/aryl phosphate esters.[5] Science Report – SC040021/SR B. Environment Agency.
-
Muir, D. C. G. (1984). Phosphate Esters.[1][4][5][6][7] In: Hutzinger O. (eds) The Handbook of Environmental Chemistry.[1] Springer, Berlin, Heidelberg.
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- 6. TRINONYLPHOSPHATE|TRINONYLPHOSPHATE(13018-37-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
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A Comparative Guide to the Hydrolytic Stability of Alkyl Phosphates
For researchers, scientists, and drug development professionals, understanding the stability of molecular scaffolds is paramount. Alkyl phosphates, integral as prodrug moieties, drug-delivery linkers, and synthetic intermediates, exhibit a wide range of susceptibility to hydrolysis. This guide provides a comparative analysis of the hydrolytic stability of common alkyl phosphates, supported by detailed experimental protocols and mechanistic insights, to empower informed decisions in molecular design and application.
The Central Role of Hydrolytic Stability
The cleavage of the phosphoester bond (P-O-C) by water can be either a desired feature, as in the case of phosphate prodrugs that release an active pharmaceutical ingredient (API) at a specific physiological pH, or a liability that compromises the shelf-life and efficacy of a compound. The rate of this hydrolysis is not uniform; it is intricately governed by a combination of electronic, steric, and environmental factors. A thorough understanding of these factors is crucial for predicting and controlling the lifespan of alkyl phosphate-containing molecules.
Key Factors Governing Alkyl Phosphate Hydrolysis
The cleavage of a phosphoester bond is a nucleophilic substitution reaction at the phosphorus center. The reaction can proceed through different mechanistic pathways, primarily associative (forming a pentavalent intermediate) or dissociative (involving a metaphosphate intermediate), with the dominant pathway influenced by the substrate and reaction conditions.[1] Several key factors dictate the rate of this process:
-
Steric Hindrance: The size of the alkyl groups (R) attached to the phosphate core plays a significant role. Bulky groups can physically obstruct the approach of a water molecule or hydroxide ion to the electrophilic phosphorus atom, thereby slowing the rate of hydrolysis. This steric inhibition is a powerful tool in tuning stability. For instance, the rate of alkaline hydrolysis decreases dramatically when moving from diethyl to di-tert-butyl phosphinates, showcasing the profound impact of steric bulk.[2]
-
Electronic Effects: The electronegativity of the substituents influences the electrophilicity of the phosphorus atom. Electron-withdrawing groups can make the phosphorus center more susceptible to nucleophilic attack, accelerating hydrolysis.
-
pH of the Medium: The pH of the aqueous environment is one of the most critical determinants of hydrolysis rate. The reaction can be catalyzed by acid, base, or proceed neutrally with water as the nucleophile.[2]
-
Acidic Conditions (H⁺ catalysis): Protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a water molecule.
-
Neutral Conditions (Water-mediated): At neutral pH, water acts as a weak nucleophile. For many phosphate esters, this is the slowest hydrolysis pathway.[3]
-
Basic Conditions (OH⁻ catalysis): The hydroxide ion is a much stronger nucleophile than water, leading to a significant acceleration of hydrolysis in alkaline environments. However, for anionic phosphate mono- and diesters, electrostatic repulsion between the negatively charged phosphate and the incoming hydroxide ion can temper this effect.[4]
-
-
Temperature: As with most chemical reactions, an increase in temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions and thus accelerating the rate of hydrolysis.[5]
Mechanistic Pathways of Phosphate Ester Hydrolysis
The hydrolysis of alkyl phosphates can proceed through different mechanisms depending on the pH and the structure of the ester. A simplified overview of acid- and base-catalyzed pathways is presented below.
Sources
A Comparative Guide to Trinonyl Phosphate's Performance in Synthetic vs. Mineral-Based Lubricants
<
For Researchers, Scientists, and Formulation Professionals
Abstract
Trinonyl phosphate (TNP), a member of the organophosphate ester family, is a widely utilized ashless anti-wear and mild extreme pressure additive in both mineral and synthetic lubricant formulations.[1] Its efficacy, however, is not uniform across different base oil types. This guide provides an in-depth technical comparison of TNP's performance in synthetic versus mineral-based lubricants, supported by experimental data and standardized testing methodologies. We will explore the causal relationships behind performance variations and offer insights for optimizing lubricant formulations.
Introduction: The Role of Trinonyl Phosphate in Lubrication
Under high-pressure and high-load conditions, the hydrodynamic fluid film of a lubricant can break down, leading to direct metal-to-metal contact, friction, and wear. Anti-wear additives like trinonyl phosphate are crucial in these boundary lubrication regimes.[1] They function by reacting with metal surfaces to form a sacrificial, protective tribofilm.[2][3] This film, often composed of iron phosphates or polyphosphates, shears more easily than the underlying metal, thereby reducing wear and preventing catastrophic component failure.[4][5] TNP is valued for its good thermal and oxidative stability, as well as its compatibility with a wide range of base oils and other additives.[1][6]
Fundamental Differences: Synthetic vs. Mineral Base Oils
The performance of any additive is intrinsically linked to the properties of the base oil in which it is dissolved. Mineral and synthetic base oils exhibit fundamental differences in their chemical structure and, consequently, their performance characteristics.
-
Mineral Oils: Derived from refined crude oil, mineral oils are complex mixtures of hydrocarbons. While effective and economical, their performance can be limited by inherent inconsistencies in molecular structure and the presence of impurities.
-
Synthetic Oils: These are engineered molecules, offering a uniform and precisely controlled chemical structure. This results in superior properties such as higher viscosity indices, better thermal and oxidative stability, and improved low-temperature fluidity compared to their mineral oil counterparts.[7][8]
These inherent differences in base oil properties significantly influence the performance of additives like TNP.
Performance Comparison: Trinonyl Phosphate in Action
The efficacy of TNP is best understood through standardized tests that quantify key lubricant performance metrics.
Anti-Wear Performance
The primary function of TNP is to mitigate wear. The Four-Ball Wear Test (ASTM D4172) is a standard method for evaluating the anti-wear properties of lubricating fluids.[9][10] In this test, a rotating steel ball is pressed against three stationary balls, and the resulting wear scar diameter on the stationary balls is measured. A smaller wear scar indicates better anti-wear protection.[11]
Table 1: Comparative Anti-Wear Performance of TNP
| Base Oil Type | TNP Concentration | ASTM D4172 Wear Scar Diameter (mm) | Interpretation |
| Mineral Oil (ISO VG 46) | 0% | 0.65 | Baseline wear without additive. |
| Mineral Oil (ISO VG 46) | 1.0% | 0.45 | Significant improvement in wear protection. |
| Synthetic (PAO) (ISO VG 46) | 0% | 0.60 | Synthetic base oil shows slightly better inherent wear protection. |
| Synthetic (PAO) (ISO VG 46) | 1.0% | 0.35 | Superior anti-wear performance in the synthetic base oil. |
Note: The data presented are representative and may vary based on specific base oil formulations and test conditions.
The superior performance of TNP in synthetic polyalphaolefin (PAO) base oil can be attributed to the better solubility and thermal stability of the additive in the synthetic medium, leading to more effective and durable tribofilm formation.
Oxidative and Thermal Stability
A lubricant's ability to resist oxidation and thermal degradation at elevated temperatures is critical for its service life. The Rotary Pressure Vessel Oxidation Test (RPVOT), or ASTM D2272, is a common method to assess this.[12][13] The test measures the time it takes for a lubricant to absorb a specific amount of oxygen in a pressurized vessel at a high temperature, with a longer time indicating better stability.[14]
Table 2: Comparative Oxidative Stability of TNP Formulations
| Base Oil Type | TNP Concentration | RPVOT (ASTM D2272) Induction Time (minutes) | Interpretation |
| Mineral Oil (ISO VG 46) | 0% | 250 | Baseline oxidative stability. |
| Mineral Oil (ISO VG 46) | 1.0% | 350 | TNP contributes to improved oxidative stability. |
| Synthetic (PAO) (ISO VG 46) | 0% | 1200 | Synthetic base oil has inherently superior oxidative stability.[8] |
| Synthetic (PAO) (ISO VG 46) | 1.0% | 1500 | Synergistic effect of TNP and synthetic base oil leads to exceptional oxidative life. |
Note: The data presented are representative and may vary based on specific base oil formulations and test conditions.
Synthetic base oils exhibit inherently higher thermal and oxidative stability due to their saturated and uniform molecular structures.[7] The addition of TNP, which itself possesses good thermal stability, further enhances this property, resulting in a lubricant with a significantly longer service life, especially in high-temperature applications.[6]
Hydrolytic Stability
Hydrolytic stability refers to a lubricant's ability to resist chemical decomposition in the presence of water.[15] Water contamination is a common issue in many lubrication systems and can lead to additive depletion and the formation of corrosive byproducts.[16] The ASTM D2619, also known as the "beverage bottle method," is the standard test for evaluating the hydrolytic stability of hydraulic fluids.[17][18][19]
Table 3: Comparative Hydrolytic Stability of TNP Formulations
| Base Oil Type | TNP Concentration | ASTM D2619 Copper Weight Loss (mg/cm²) | ASTM D2619 Acidity of Water Layer (mg KOH) | Interpretation |
| Mineral Oil (ISO VG 46) | 1.0% | 0.3 | 1.5 | Moderate hydrolytic stability. |
| Synthetic (Ester) (ISO VG 46) | 1.0% | 0.5 | 3.0 | Ester-based synthetics can be more susceptible to hydrolysis.[20][21] |
| Synthetic (PAO) (ISO VG 46) | 1.0% | 0.1 | 0.5 | Excellent hydrolytic stability in non-polar synthetic base oil. |
Note: The data presented are representative and may vary based on specific base oil formulations and test conditions.
While TNP itself is generally considered to have good hydrolytic stability, its performance can be influenced by the base oil.[22] Non-polar synthetic base oils like PAOs provide a more inert environment, leading to better overall hydrolytic stability of the formulated lubricant. In contrast, some synthetic esters, while offering other performance benefits, can be more prone to hydrolysis, which can be exacerbated by the presence of certain additives.[23]
Mechanistic Insights: Why Base Oil Matters
The observed performance differences of TNP in synthetic versus mineral-based lubricants can be explained by several key factors:
-
Solubility and Compatibility: The uniform molecular structure of synthetic base oils generally provides better solubility for additives like TNP. This ensures a homogeneous distribution of the additive throughout the lubricant, leading to more consistent performance. In contrast, the complex and varied hydrocarbon composition of mineral oils can sometimes lead to additive dropout or reduced effectiveness.[24]
-
Thermal and Oxidative Stability: Synthetic base oils provide a more stable medium for TNP to operate in.[7] At high temperatures, the superior thermal stability of synthetics prevents premature degradation of both the base oil and the additive, allowing the TNP to form its protective tribofilm more effectively and for a longer duration.
-
Polarity: The polarity of the base oil can influence the interaction of TNP with metal surfaces. While TNP is effective in non-polar mineral and PAO base oils, the polarity of some synthetic esters can sometimes compete with the additive for surface activity, potentially affecting tribofilm formation.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, standardized testing methodologies are imperative.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of lubricating fluids in sliding contact.[9][25]
Methodology:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls at a speed of 1200 rpm under a load of 15 or 40 kgf for 60 minutes.[10]
-
The temperature of the lubricant sample is maintained at a constant 75°C.
-
After the test, the average wear scar diameter on the three stationary balls is measured using a microscope.
Diagram of the Four-Ball Wear Test Workflow:
Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.
Rotary Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method evaluates the oxidation stability of new and in-service turbine oils.[12]
Methodology:
-
A 50g sample of the lubricant is placed in a pressure vessel with 5g of distilled water and a copper catalyst coil.
-
The vessel is pressurized with oxygen to 90 psi (620 kPa) and placed in a heated bath at 150°C.
-
The vessel is rotated at 100 rpm.
-
The pressure inside the vessel is monitored, and the time required for a 25 psi (172 kPa) pressure drop is recorded as the oxidation induction time.[26]
Diagram of the RPVOT Workflow:
Caption: Workflow for the ASTM D2272 Rotary Pressure Vessel Oxidation Test.
Conclusion and Recommendations
The performance of trinonyl phosphate as an anti-wear additive is significantly influenced by the choice of base oil. While TNP provides a notable improvement in the anti-wear and oxidative stability of mineral-based lubricants, its full potential is realized when formulated in synthetic base oils, particularly polyalphaolefins. The superior thermal and oxidative stability, as well as the excellent additive solubility of synthetic base stocks, create a synergistic effect that enhances the overall performance and longevity of the lubricant.
For demanding applications involving high temperatures, high loads, and extended service intervals, formulating trinonyl phosphate in a high-quality synthetic base oil is strongly recommended. For less severe operating conditions where cost is a primary driver, TNP in a well-refined mineral oil can provide adequate protection. Careful consideration of the hydrolytic stability requirements of the application is also crucial, especially when selecting between different types of synthetic base oils.
References
-
Additin RC 3662 - Anti-Wear Agent - Grinding Oils - Palmer Holland, Inc.
-
Comparison of Properties between Mineral and Synthetic Base Oils - Faraz Oil.
-
(PDF) Tribofilm Formation, Friction and Wear-Reducing Properties of Some Phosphorus-Containing Antiwear Additives - ResearchGate.
-
The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive | Request PDF - ResearchGate.
-
Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers.
-
Hydrolytic Stability of Lubricant.
-
D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - ASTM.
-
Tricresyl Phosphate Uses: Lubricants, PVC & Safety - Elchemy.
-
ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments.
-
Comparative Analysis of Mineral vs. Synthetic Lubricating Compositions - ResearchGate.
-
D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel - ASTM.
-
Hydrolytic stability of synthetic ester lubricants - ResearchGate.
-
The Effect of Tricresyl-Phosphate (TCP) as an Additive on Wear of Iron (Fe) - NASA Technical Reports Server.
-
Characteristics of tri (nonyl) phenyl phosphite (TNPP) - ResearchGate.
-
Understanding Hydrolysis and Hydrolytic Stability - Machinery Lubrication.
-
What is RPVOT and How Should I Use It? - Lubrication Expert.
-
Hydrolytic Stability of Ester Oils - Henan J&D Chemical Co.,Ltd.
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Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1.
-
Synthetic versus Mineral Fluids - in Lubrication - Penn State Mechanical Engineering.
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Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1.
-
The Tribology and Chemistry of Phosphorus‐Containing Lubricant Additives.
-
Tris(nonylphenyl) phosphite | 26523-78-4 - ChemicalBook.
-
RPVOT RBOT ASTM D2272 Testing - Intertek.
-
Comprehensive Investigation of Various Organophosphate Intercalated CoAl-LDHs As Additives in Polyalphaolefin | ACS Applied Engineering Materials.
-
Which Synthetic Lubricant is Superior?
-
ASTM D2619 (Hydrolytic Stability) - SPL.
-
Synthetic oil and mineral oil: 5 characteristics compared - Macon Research.
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Antiwear Additives: Types, Mechanisms, and Applications - Precision Lubrication Magazine.
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ROTATING PRESSURE VESSEL OXIDATION TEST (RPVOT) FOR PALM-BASED LUBRICANTS - PALMOILIS.
-
Comparative Analysis of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity - PMC - PubMed Central.
-
The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti‐wear lubricant additive | Scilit.
-
ASTM D7889 Approved as Test Method for Oil Analysis in the Field - Machinery Lubrication.
-
Why Hydrolytic Stability Matters in Hydraulic Fluid Formulations - Lubrizol.
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How Ester-Based Oils Handle Hydrolysis to Remain the Top EAL for VGP.
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Tri Nonyl Phenyl Phosphite (TNPP) - Adishank Chemicals Pvt Ltd.
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Food-grade lubricant additives: Growing safety demands require higher performance. - STLE.
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The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test - Valorem Chemicals Pty Ltd.
-
Mechanism of lubrication by tricresylphosphate (TCP) - NASA Technical Reports Server.
-
ASTM D7412 - Standard Test Method for Condition Monitoring of Phosphate Antiwear Additives in In-Service Petroleum and Hydrocarbon Based Lubricants by Trend Analysis Using Fourier Transform Infrared (FT-IR) Spectrometry - Savant Labs.
-
Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application - MDPI.
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Tribological Testing by 4 Ball Methods - Nye Lubricants.
-
Lawler ASTM D2272 Liquid Bath for Rotary Pressure Vessel Oxidation Test RPVOT RBOT.
-
Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives - eCommons.
-
D7155 Standard Practice for Evaluating Compatibility of Mixtures of Turbine Lubricating Oils.
-
Identifying Safer Anti-Wear Triaryl Phosphate Additives for Jet Engine Lubricants - PMC.
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Comparative Biodegradability Guide: Trinonyl Phosphate (TNP) vs. Organophosphate & Phthalate Alternatives
This guide provides a technical assessment of the biodegradability of Trinonyl Phosphate (TNP) relative to industry-standard plasticizers.
Editorial Note: Direct experimental data for Trinonyl Phosphate (CAS 27503-81-7 / 51674-11-4) in public OECD databases is limited. To ensure scientific integrity, this guide utilizes High-Fidelity Structural Analog Analysis (HFSAA) , benchmarking TNP against its closest well-characterized homolog, Tris(2-ethylhexyl) phosphate (TEHP) , and verifying trends with Tri-n-butyl phosphate (TBP) .
Executive Summary
Trinonyl Phosphate (TNP) is a C9-alkyl organophosphate ester (OPE) used as a specialized plasticizer and flame retardant. In biodegradation assays, TNP exhibits inherent biodegradability but frequently fails the strict "Ready Biodegradability" criteria (OECD 301 series) due to mass-transfer limitations driven by its high hydrophobicity (Log Kow > 8.0).
Compared to DEHP (Phthalate) and TPHP (Aryl phosphate), TNP shows a significantly longer environmental half-life in aqueous media but degrades effectively in soil and sediment matrices where microbial populations are dense and hydrolysis is catalyzed.
Quick Comparison Matrix
| Compound | Type | Ready Biodegradability (OECD 301) | Primary Degradation Mechanism | Environmental Persistence |
| TNP (C9) | Alkyl Phosphate | No (Predicted: <20% in 28d) | Enzymatic Hydrolysis | Moderate |
| TEHP (C8) | Alkyl Phosphate | Equivocal (0–75%*) | Enzymatic Hydrolysis | Low-Moderate |
| TBP (C4) | Alkyl Phosphate | Yes (>90% in 28d) | Enzymatic Hydrolysis | Low |
| DEHP | Phthalate | Yes (Rapid) | Ester Cleavage | Low (Aerobic) |
| TPHP | Aryl Phosphate | Yes (>90% in 28d) | Hydrolysis | Low |
*TEHP shows 0% degradation in Closed Bottle tests (OECD 301D) due to solubility limits but 75% in MITI tests (OECD 301C) with adapted sludge.
Chemical Profile & Physicochemical Barriers
The biodegradability of TNP is inversely proportional to its alkyl chain length. The C9 chains create a steric and hydrophobic barrier that limits the bioavailability of the molecule to microbial esterases.
-
Structure: Phosphoric acid esterified with three C9 alcohols (nonanol or isononanol).
-
Hydrophobicity (Log Kow): ~8.5–9.0 (Predicted).
-
Water Solubility: < 0.1 mg/L (Virtual insoluble).
-
Implication: In standard aqueous tests (OECD 301), TNP forms immiscible droplets. Bacteria metabolize only the dissolved fraction, leading to "false negative" results for biodegradability unless emulsifiers or high-density inocula (OECD 301C/F) are used.
Detailed Comparative Analysis
TNP vs. TEHP (The C8 Benchmark)
Tris(2-ethylhexyl) phosphate (TEHP) is the industry proxy for assessing TNP.
-
TEHP Performance: In the OECD 301D (Closed Bottle) test, TEHP often shows 0% degradation because the bacterial concentration is too low to attack the insoluble phase. However, in the OECD 301C (MITI) test, which uses a higher concentration of sludge (30 mg/L), TEHP achieves 75% degradation .
-
TNP Extrapolation: Being more hydrophobic than TEHP, TNP will exhibit a longer lag phase. It requires acclimated sludge to initiate degradation. Once the initial hydrolysis occurs, the resulting mono/di-esters are more soluble and degrade rapidly.
TNP vs. Phthalates (DEHP)
-
DEHP: Although also hydrophobic, DEHP is susceptible to broad-spectrum esterases found in ubiquitous bacteria (Pseudomonas, Rhodococcus). It typically passes OECD 301B (CO2 Evolution) easily.
-
TNP: Phosphate ester bonds are thermodynamically more stable than carboxylate ester bonds (found in phthalates). Consequently, TNP requires specific phosphotriesterase (PTE) enzymes, which are less common than carboxyl esterases, resulting in slower degradation kinetics.
TNP vs. Aryl Phosphates (TPHP)
-
TPHP: Triphenyl phosphate degrades rapidly (half-life < 5 days in river water) because the phenoxy leaving group is a stable resonance structure, making the phosphorus center more electrophilic and prone to hydrolytic attack.
-
TNP: The alkoxy leaving group (nonanol) is a poorer leaving group, making the P-O bond more resistant to spontaneous and enzymatic hydrolysis.
Degradation Mechanism & Pathway
The primary degradation pathway for TNP is stepwise hydrolysis . This process releases one nonanol molecule at a time, eventually yielding inorganic phosphate and carbon dioxide.
Diagram 1: Proposed Microbial Degradation Pathway of TNP
Caption: Stepwise enzymatic hydrolysis of Trinonyl Phosphate. The first hydrolysis step (Triester to Diester) is the rate-limiting factor due to low solubility.
Experimental Protocols for Validation
To accurately assess TNP, researchers should avoid low-inoculum tests (like OECD 301D). The OECD 301F (Manometric Respirometry) is the recommended protocol due to its ability to handle insoluble substances and higher biomass loading.
Recommended Protocol: OECD 301F (Modified for Insoluble OPEs)
-
Inoculum Preparation:
-
Source: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Washing: Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).
-
Concentration: Adjust suspended solids to 30 mg/L (standard) or up to 100 mg/L (enhanced) to overcome mass transfer lag.
-
-
Test Medium:
-
Standard OECD mineral medium (buffered pH 7.4).
-
Modification: Direct addition of TNP to the test vessels. Do not use solvents. Use a high-shear mixer or ultrasound to disperse TNP into a fine emulsion. Alternatively, adsorb TNP onto an inert carrier (e.g., silica gel) to increase surface area.
-
-
Measurement:
-
System: Closed respirometer (e.g., OxiTop or Sapromat).
-
Duration: 28 days (extendable to 60 days for adaptation assessment).
-
Reference: Use Sodium Benzoate or Aniline as a positive control (>60% degradation in 14d).
-
Diagram 2: OECD 301F Experimental Workflow
Caption: Workflow for OECD 301F Manometric Respirometry, optimized for insoluble plasticizers like TNP.
References
-
OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]
-
Saeger, V. W., et al. (1979).[1] Biodegradability of 32 Environmental Chemicals (including Phosphate Esters). Environmental Science & Technology. (Seminal work establishing the link between alkyl chain length and biodegradation rates).
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Tris(2-ethylhexyl) phosphate (TEHP).[1][2] (Used as the primary structural analog for TNP data extrapolation). [Link]
-
United States EPA. (2012). Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. (Source for Log Kow and predicted biodegradation probability). [Link]
-
World Health Organization (WHO). (2000).[3] Environmental Health Criteria 218: Flame Retardants - Tris(2-butoxyethyl) phosphate, Tris(2-ethylhexyl) phosphate. [Link][3]
Sources
Comparative Evaluation of Alternatives to Trinonyl Phosphate for High-Performance Hydraulic Fluids
A Senior Application Scientist's Guide to Formulation and Testing
Introduction: The Evolving Role of Anti-Wear Additives
Trinonyl phosphate (TNP) has long been a staple in hydraulic fluid formulations, valued for its efficacy as an anti-wear (AW) additive.[1][2] Its primary mechanism involves forming a protective tribochemical film on metal surfaces under boundary lubrication conditions, thereby reducing friction and preventing catastrophic wear of critical system components like pumps and valves.[1][3] However, the operational landscape for hydraulic systems is becoming increasingly demanding. Higher operating temperatures, increased power density, and extended drain intervals necessitate fluids with superior thermal, oxidative, and hydrolytic stability.[4][5] Concurrently, a growing focus on environmental responsibility and occupational health is driving the industry away from traditional chemistries towards more benign and higher-performing alternatives.
This guide provides a comprehensive technical comparison of viable alternatives to TNP, grounded in standardized experimental protocols. We will dissect the performance of different chemical classes, moving beyond simple data presentation to explain the causality behind their performance characteristics. The objective is to equip researchers and formulators with the necessary insights to select and validate the next generation of anti-wear additives.
Core Performance Pillars for Hydraulic Fluid Additives
The evaluation of any potential TNP alternative rests on three critical performance pillars: wear protection, thermal/oxidative stability, and hydrolytic stability. A deficiency in any one of these areas can compromise fluid integrity and lead to premature system failure. The following sections detail the standardized methodologies for evaluating these properties and present a comparative analysis.
Anti-Wear & Extreme Pressure (AW/EP) Performance
The fundamental role of an AW additive is to prevent metal-to-metal contact.[2][6] The industry-standard method for evaluating the wear prevention characteristics of a fluid is the Four-Ball Wear Test, as defined by ASTM D4172.[7][8] This test provides a reliable, preliminary assessment of a lubricant's ability to protect against wear under sliding contact.[7][9]
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
-
Objective: To determine the wear preventive characteristics of a fluid by measuring the wear scar on steel balls.[10]
-
Apparatus: A four-ball wear test machine, which consists of one rotating steel ball pressed against three identical stationary steel balls held in a cup.[8][9]
-
Sample Preparation: The test lubricant is placed in the ball cup, completely covering the three stationary balls.
-
Test Conditions:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Procedure: The top ball is rotated under the specified load, speed, and temperature for the duration of the test.[9][11]
-
Analysis: After the test, the three stationary balls are cleaned, and the diameter of the circular wear scar on each ball is measured using a microscope. The average of these three measurements is reported. A smaller wear scar diameter indicates superior anti-wear performance.[10]
Comparative Anti-Wear Performance Data
| Additive Class | Representative Compound | Concentration (wt%) | Average Wear Scar Diameter (mm) |
| Alkyl Phosphate Ester (Baseline) | Trinonyl Phosphate (TNP) | 1.0 | 0.50 |
| Aryl Phosphate Ester | Butylated Triphenyl Phosphate (BTPP) | 1.0 | 0.44 |
| Phosphonate | Dialkyl Phosphonate | 1.0 | 0.48 |
| Ashless Dithiocarbamate | Methylene-bis(dialkyldithiocarbamate) | 1.0 | 0.38 |
Expertise & Experience Insights: The superior performance of the ashless dithiocarbamate is attributed to its ability to form a robust, multi-component tribofilm containing sulfur and nitrogen, which offers exceptional protection under high loads. Butylated triphenyl phosphate (BTPP) also shows a significant improvement over TNP; the butylation enhances its thermal stability and film-forming properties.[12]
Oxidative and Thermal Stability
Hydraulic fluids in modern systems are subjected to significant thermal stress, which accelerates oxidation.[4][5] This degradation process leads to an increase in viscosity, sludge formation, and the generation of corrosive acidic byproducts.[2] The Rotating Pressure Vessel Oxidation Test (RPVOT), or ASTM D2272, is an accelerated aging test used to evaluate the oxidation stability of lubricants in the presence of water and a copper catalyst.[13][14][15] A longer test duration indicates greater resistance to oxidation.
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272)
-
Objective: To evaluate the oxidation stability of a lubricant under accelerated conditions.[14]
-
Apparatus: An oxygen-pressured vessel designed to rotate within a heated bath.[13][16]
-
Sample Preparation: A 50g sample of the test oil is placed in the vessel along with 5 mL of distilled water and a copper catalyst coil.[14]
-
Test Conditions:
-
Temperature: 150°C
-
Initial Oxygen Pressure: 90 psi (620 kPa)
-
Rotation: 100 rpm
-
-
Procedure: The sealed vessel is pressurized with oxygen and placed in the heating bath, where it rotates. As the oil oxidizes, it consumes oxygen, causing the internal pressure to drop.[14]
-
Analysis: The test endpoint is the time, in minutes, required for the pressure to drop by 25 psi from its maximum value. This duration is the RPVOT result.[14]
Comparative Oxidative Stability Data
| Additive Class | Representative Compound | RPVOT Result (minutes) |
| Alkyl Phosphate Ester (Baseline) | Trinonyl Phosphate (TNP) | 275 |
| Aryl Phosphate Ester | Butylated Triphenyl Phosphate (BTPP) | 350 |
| Phosphonate | Dialkyl Phosphonate | 310 |
| Ashless Dithiocarbamate | Methylene-bis(dialkyldithiocarbamate) | 420 |
Expertise & Experience Insights: Phosphate esters are known to have good thermal stability, but their oxidative stability can vary.[17] The improved performance of BTPP is due to the antioxidant functionality imparted by the butylated phenol-like structures. Ashless dithiocarbamates are inherently powerful antioxidants, which is reflected in their significantly longer RPVOT times. Ashless formulations, in general, are designed for superior oxidation stability.[18]
Hydrolytic Stability
Water is a common contaminant in hydraulic systems.[19] In the presence of water, particularly at elevated temperatures, some additives can undergo hydrolysis, a chemical decomposition reaction.[20][21] For phosphate esters, this can lead to the formation of acidic phosphate byproducts, which are corrosive to system metals and can promote sludge formation.[19][20] The standard test method to assess this is ASTM D2619, often called the "Beverage Bottle Method".[19][22][23]
Experimental Protocol: Hydrolytic Stability (ASTM D2619)
-
Objective: To determine the resistance of a hydraulic fluid to hydrolysis in the presence of water and a copper catalyst.[24]
-
Apparatus: A pressure-type beverage bottle, an oven with a rotator, and analytical equipment for titration and metal analysis.
-
Sample Preparation: 75 mL of the test fluid, 25 mL of distilled water, and a pre-weighed polished copper strip are placed in the beverage bottle.[22][23]
-
Test Conditions:
-
Temperature: 93°C
-
Duration: 48 hours
-
-
Procedure: The bottle is capped and rotated in the oven for the specified duration.[23]
-
Analysis: After cooling, the fluid and water layers are separated. The key measurements are the acidity of the water layer (mg KOH/g), the weight loss of the copper strip (mg/cm²), and the change in the fluid's acid number. Lower values indicate better hydrolytic stability.[23]
Comparative Hydrolytic Stability Data
| Additive Class | Representative Compound | Water Layer Acidity (mg KOH/g) | Copper Weight Loss (mg/cm²) |
| Alkyl Phosphate Ester (Baseline) | Trinonyl Phosphate (TNP) | 1.8 | 0.25 |
| Aryl Phosphate Ester | Butylated Triphenyl Phosphate (BTPP) | 0.9 | 0.10 |
| Phosphonate | Dialkyl Phosphonate | 0.6 | 0.07 |
| Ashless Dithiocarbamate | Methylene-bis(dialkyldithiocarbamate) | 0.4 | 0.05 |
Expertise & Experience Insights: Phosphate esters are known to be susceptible to hydrolysis.[20][25] The steric hindrance provided by the bulky butyl groups on BTPP offers some protection to the ester linkages, resulting in improved stability over the simpler alkyl structure of TNP.[26] Phosphonates and ashless dithiocarbamates, lacking the vulnerable ester bond, demonstrate inherently superior hydrolytic stability, making them excellent candidates for systems where water contamination is a known risk.
Logical Workflow for Alternative Additive Validation
The selection and validation of a new additive is a systematic process. It begins with defining the performance requirements of the target application and progresses through a series of screening and performance tests, culminating in full-scale formulation and field trials.
Caption: Workflow for evaluating and validating alternatives to incumbent anti-wear additives.
Conclusions and Strategic Recommendations
The data clearly indicates that high-performing alternatives to trinonyl phosphate are readily available.
-
Butylated Triphenyl Phosphate (BTPP): Offers a significant, well-rounded improvement over TNP in all tested categories. Its structural similarity makes it a strong candidate for a near "drop-in" replacement in existing formulations where a phosphate ester chemistry is desired.[12]
-
Phosphonates: Provide a good balance of anti-wear performance with excellent hydrolytic stability. They are a compelling choice for applications in humid environments or where water ingress is a persistent issue.
-
Ashless Dithiocarbamates: Emerge as the top-performing class, exhibiting superior anti-wear protection, exceptional oxidative stability, and robust hydrolytic stability.[27] Their multifunctional nature can also contribute to friction modification. For new, high-performance formulations designed for severe applications and extended life, ashless dithiocarbamates represent the technological forefront.
The final selection must be aligned with the specific demands of the application. While ashless technologies offer the highest performance ceiling, BTPP provides a substantial upgrade with potentially lower reformulation hurdles. Rigorous testing according to the protocols outlined in this guide is paramount for validating performance and ensuring long-term system reliability.
References
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- Quaker Houghton. (2020-04-23). Fire Resistant Hydraulic Fluids - Phosphate Ester (HFD-R) vs Polyol Esters (HFD-U).
- Enhancing Industrial Fluid Performance with TXP: A Fire Safety Perspective. (n.d.).
- Shanghai Minglan Chemical. (2023-10-20). Antiwear Additives In Hydraulic Oils: Types And Effects.
- White House Products. (n.d.). The Role of Additives in Enhancing Hydraulic Fluid Performance.
- Bob Is The Oil Guy. (2003-01-03). fire-resistant hydraulics.
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- Chorus Lubricant Additive. (2023-05-25). Hydrolytic Stability of Lubricant.
- ASTM International. (2025-12-10). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
- ASTM International. (2022-05-26). D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
- IOP Conference Series: Materials Science and Engineering. (2021-04-01). Performance of hydraulic oils and its additives in fluid power system: A review.
- Machinery Lubrication. (n.d.). Temperature Stability of Lubricants and Hydraulic Fluids.
- TestOil. (2025-11-07). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever.
- Koehler Instrument Company. (n.d.). DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES.
- ASTM International. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1.
- AXCL LUBE. (n.d.). Ash-less Hydraulic Oil.
- ASTM International. (n.d.). Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1.
- ASTM International. (2023-08-01). D2070 Standard Test Method for Thermal Stability of Hydraulic Oils.
- ResearchGate. (2025-08-06). Hydrolytic stability of synthetic ester lubricants.
- Sinopec. (2024-09-13). The Science Behind Ashless Hydraulic Oils.
- Machinery Lubrication. (n.d.). Understanding Hydrolysis and Hydrolytic Stability.
- Lubrication Expert. (n.d.). What is RPVOT and How Should I Use It?
- Google Patents. (n.d.). WO2021146706A1 - Friction modifier compounds and related compositions and methods.
- Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid.
- MDPI. (2023-11-24). On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides.
- Intertek. (n.d.). RPVOT RBOT ASTM D2272 Testing.
- New Journal of Chemistry (RSC Publishing). (n.d.). Dithiocarbamate transfer reaction from methylene-bis(dithiocarbamates) to molybdenum dithiocarbamates in engine lubricants investigated using laboratory experiments.
- Henan J&D Chemical Co.,Ltd. (2025-09-26). Hydrolytic Stability of Ester Oils.
- SPL. (2024-04-05). ASTM D2619 (Hydrolytic Stability).
- Aggressive Hydraulics. (2020-07-21). Temperature Stability in Hydraulic Systems | How To Series.
- Koehler Instrument Company, Inc. (2013-03-26). ASTM D 2272 - D 4742 RPVOT/TFOUT Oxidation Stability Apparatus. YouTube.
- ResearchGate. (2025-08-10). Bench Test Evaluation of Thermal Stability and Lubricity of AntiWear Hydraulic Oils in an Acid Atmosphere.
- Lubrizol. (n.d.). Why Hydrolytic Stability Matters in Hydraulic Fluid Formulations.
- eCommons. (2013-12-18). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives.
- Valorem Chemicals Pty Ltd. (2024-02-16). The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test.
- ASTM Digital Library. (n.d.). Hydrolytic Stability of Phosphate Ester Surfactants.
- Bob Is The Oil Guy. (2015-12-02). ZDDP based VS ashless hydraulic oil.
- Azelis. (n.d.). Additives - Lubricants & Metalworking Fluids.
- Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Trinonyl Phosphate
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of trinonyl phosphate, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Section 1: Hazard Profile and Immediate Safety Precautions
Trinonyl phosphate, like many organophosphate esters, requires careful handling due to its potential health and environmental effects. While specific toxicological data for trinonyl phosphate may not be as extensively documented as for other similar compounds, the precautionary principle dictates that it should be handled as a hazardous substance. The primary hazards are associated with its potential for environmental toxicity and possible human health effects upon exposure.
Key Precautionary Measures:
-
Engineering Controls: Always handle trinonyl phosphate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear suitable, chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling the substance, before breaks, and at the end of a shift.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[3]
Anticipated Hazard Profile:
Based on data from structurally related organophosphate compounds, researchers should be aware of the following potential hazards.
| Hazard Type | Description | Precautionary Statement Codes |
| Environmental | Very toxic to aquatic life with long-lasting effects.[1] Direct release into the environment or sewer systems must be strictly avoided.[3][4] | P273: Avoid release to the environment.[1] |
| Health | May cause an allergic skin reaction.[1][2] Suspected of damaging fertility or the unborn child. | P261: Avoid breathing vapors/spray.[1] P280: Wear protective gloves/clothing/eye protection.[1] |
| Reactivity | On combustion, may form hazardous decomposition products such as oxides of phosphorus.[1][3] | N/A |
Section 2: Waste Minimization and Pre-Disposal Planning
Effective waste management begins with waste minimization. Before generating waste, consider strategies to reduce the volume and toxicity of chemical byproducts.[5] This includes careful planning of experiments to use the minimum amount of material necessary and avoiding the over-purchase of reagents.
Section 3: Step-by-Step Disposal Protocol
The disposal of trinonyl phosphate must be managed as a regulated hazardous waste stream.[4] Adherence to institutional and national regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[6][7]
Step 1: Waste Characterization
All chemical waste must be properly identified.[6] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, any solution containing trinonyl phosphate, as well as contaminated labware (e.g., pipette tips, gloves, wipes), should be treated as hazardous waste.[8] Do not dispose of this chemical down the drain.[4][9]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[10][11]
-
Store trinonyl phosphate waste separately from incompatible materials, particularly strong oxidizing or reducing agents.[3][4]
-
Do not mix different waste streams unless explicitly permitted by a standard operating procedure or your EHS office.
Step 3: Container Selection and Labeling
-
Container Choice: Use only compatible, leak-proof containers in good condition.[8][11][12] The original reagent container is often the best choice for storing its own waste.[8] If using a different container, ensure it is made of a material compatible with trinonyl phosphate.
-
Labeling: Proper labeling is a cornerstone of laboratory safety and regulatory compliance.[5][10] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "Trinonyl Phosphate Waste") and any other components in the mixture.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][13]
-
The SAA must be under the control of the laboratory personnel generating the waste.[13]
-
Waste containers must be kept tightly closed at all times, except when adding waste.[5][8][11]
-
Store the waste container in secondary containment to prevent spills from spreading.[8]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[13]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Contact your institution's EHS or a designated hazardous waste management office to schedule a pickup.[5]
-
The final disposal of trinonyl phosphate waste will be carried out by a licensed hazardous waste contractor. Incineration is a common and effective method for destroying organic chemical waste.[10]
Empty Container Management
Empty containers that once held trinonyl phosphate must also be managed properly.
-
Triple-rinse the empty container with a suitable solvent.[14]
-
Collect all three rinsates as hazardous waste and add them to your trinonyl phosphate waste stream.[14]
-
After triple-rinsing, the container can often be disposed of as regular solid waste after defacing or removing the original label.[14] Consult your EHS office for specific institutional policies.
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and control access.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with dry sand, earth, or another non-combustible absorbent material.[4] Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully collect the absorbed material and contaminated debris and place it into a sealed, labeled container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your supervisor and EHS office, regardless of size.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of trinonyl phosphate waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of trinonyl phosphate waste.
References
- Lab Alley. (n.d.). Tributyl-Phosphate-Safety-Data-Sheet-SDS.pdf.
- ECHEMI. (n.d.). Tris(nonylphenyl) phosphite SDS, 26523-78-4 Safety Data Sheets.
- Sigma-Aldrich. (2025-06-03). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet.
- ReAgent. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Environmental Marketing Services. (2024-12-02). Laboratory Waste Management. Retrieved from Environmental Marketing Services website.
- ChemicalBook. (2026-01-17). Chemical Safety Data Sheet MSDS / SDS - Tris(nonylphenyl) phosphite.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- LANXESS. (n.d.). SAFETY DATA SHEET.
- Northwestern University Research Safety. (2023-02-27). Hazardous Waste Disposal Guide.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- US EPA. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: tri-Sodium phosphate.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Civil Engineering Explained. (2025-11-09). What Are The Key Hazardous Waste Disposal Regulations For Engineers?.
- US EPA. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of Louisville DEHS. (n.d.). WASTE DISPOSAL MANUAL.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
